(S)-(+)-2-Decanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-decan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUZDYFTRHEKOS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348457 | |
| Record name | (S)-(+)-2-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33758-16-6 | |
| Record name | (2S)-2-Decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33758-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Decanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-2-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DECANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36DBJ9XLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(+)-2-Decanol: Properties, Synthesis, and Applications
Introduction: The Significance of Chirality in a C10 Backbone
In the landscape of synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure building blocks is paramount. (S)-(+)-2-Decanol, a chiral secondary alcohol, represents a fundamental and versatile synthon. Its ten-carbon aliphatic chain provides significant lipophilicity, while the hydroxyl group at a defined stereocenter (the S-configuration at C2) offers a reactive handle for a multitude of chemical transformations.
This guide moves beyond a simple datasheet, providing researchers, scientists, and drug development professionals with a comprehensive understanding of (S)-(+)-2-Decanol. We will delve into its core physicochemical properties, explore robust methodologies for its stereoselective synthesis, detail analytical protocols for its characterization and enantiomeric verification, and discuss its application as a valuable intermediate in the synthesis of complex, high-value molecules. The causality behind experimental choices and the validation inherent in the described protocols are emphasized throughout to ensure both scientific integrity and practical utility.
Core Chemical and Physical Properties
The utility of a chemical building block begins with a thorough understanding of its intrinsic properties. These values dictate reaction conditions, purification strategies, and potential applications. The key properties of 2-decanol are summarized below. While many reported values do not distinguish between enantiomers, they provide a reliable baseline for handling the (S)-(+) form.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-decan-2-ol | [1] |
| Synonyms | (S)-(+)-Methyl octyl carbinol, (+)-2-Decanol | [1] |
| CAS Number | 33758-16-6 | [1] |
| Racemate CAS | 1120-06-5 | [2][3] |
| Molecular Formula | C₁₀H₂₂O | [4] |
| Molecular Weight | 158.28 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 211 °C (at 760 mmHg) | [3] |
| Melting Point | -6 to -4 °C | [3] |
| Density | 0.827 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.434 | [3] |
| Optical Rotation, [α] | Positive (+) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | [5] |
| Flash Point | 85 °C (185 °F) | [3] |
The "(+)" designation in the common name indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction.
Molecular Structure
The structure of (S)-(+)-2-Decanol is defined by a ten-carbon chain with a hydroxyl group on the second carbon, which is a chiral center.
Caption: 2D structure of (S)-(+)-2-Decanol.
Asymmetric Synthesis: Accessing Enantiopurity
The production of enantiomerically pure (S)-(+)-2-Decanol is most efficiently achieved through the asymmetric reduction of its corresponding prochiral ketone, 2-decanone. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green, highly selective, and scalable approach.[2]
Causality in Method Selection: Why Biocatalysis?
Traditional chemical methods for asymmetric reduction often rely on expensive chiral metal catalysts (e.g., Ru-, Rh-based) and stoichiometric amounts of chiral ligands or auxiliaries. These methods can present challenges related to catalyst cost, removal of metal contaminants from the final product, and the use of non-renewable resources.
In contrast, biocatalysis leverages enzymes—specifically alcohol dehydrogenases (ADHs)—that have evolved to perform stereoselective reductions with near-perfect fidelity.[2] These reactions can be run in aqueous media under mild conditions (ambient temperature and pressure), significantly reducing the environmental footprint and operational hazards. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), further simplifies the process by providing in situ regeneration of the necessary cofactor (NADPH), eliminating the need to add this expensive reagent externally.
Experimental Protocol: Biocatalytic Reduction of 2-Decanone
This protocol describes a representative lab-scale synthesis using a commercially available, cloned ketoreductase (KRED) enzyme with a cofactor regeneration system.
Materials:
-
2-Decanone (Substrate)
-
Ketoreductase (e.g., KRED-P1-A06 or similar, selected for S-selectivity)
-
NADP⁺ (Cofactor)
-
Isopropanol (IPA) (Cosubstrate for cofactor regeneration)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (Extraction solvent)
-
Magnesium sulfate (Drying agent)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Reagent Addition: To the buffer, add NADP⁺ to a final concentration of 1 mM. Dissolve completely.
-
Enzyme Addition: Add the ketoreductase enzyme to a loading of 1-5 mg/mL. Stir gently until dissolved.
-
Substrate & Cosubstrate: Add 2-decanone (e.g., 50 mM final concentration) and isopropanol (5-10% v/v). The isopropanol serves as the sacrificial hydride donor, allowing the enzyme to regenerate the active NADPH cofactor.
-
Reaction: Maintain the reaction at 30 °C with gentle agitation for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by chiral GC (see Section 4) to determine conversion and enantiomeric excess (% ee).
-
Workup: Once the reaction reaches completion (>99% conversion), quench by adding an equal volume of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude (S)-(+)-2-decanol can be further purified by silica gel chromatography if necessary.
Caption: Workflow for the asymmetric synthesis of (S)-(+)-2-Decanol.
Analytical Characterization and Quality Control
Confirming the identity, purity, and, most importantly, the enantiomeric integrity of (S)-(+)-2-Decanol is a critical step. This requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Identity Confirmation
Standard spectroscopic methods are used to confirm the molecular structure.
Expected NMR Data (in CDCl₃):
-
¹³C NMR: Characteristic peaks are expected around δ 68.1 (C2, bearing the -OH group), δ 39.1 (C3), δ 31.9 (C9), δ 29.6 (C8), δ 29.3 (C7), δ 25.9 (C4), δ 23.5 (C1), and δ 22.7 (C6), δ 14.1 (C10).
-
¹H NMR: Key signals include a multiplet around δ 3.79 (H at C2), a doublet at δ 1.19 (CH₃ at C1), a triplet around δ 0.88 (terminal CH₃ at C10), and a series of multiplets between δ 1.2-1.5 for the methylene protons. The OH proton will appear as a broad singlet.
Note: Specific chemical shifts can vary slightly based on solvent and concentration.
Protocol: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)
This protocol provides a self-validating system for quantifying the enantiomeric excess (% ee) of the synthesized alcohol. The choice of a chiral stationary phase is causal; it creates a transient diastereomeric interaction with the enantiomers, leading to differential retention times.
Instrumentation & Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID).
-
Chiral GC Column: Cyclodextrin-based, e.g., Beta-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Sample: (S)-(+)-2-Decanol, diluted in hexane or ethyl acetate (approx. 1 mg/mL).
GC Conditions:
-
Injector: Set to 230 °C with a split ratio of 50:1.
-
Carrier Gas: Constant flow at 1.0 mL/min.
-
Oven Program: Isothermal at 110 °C. This temperature is chosen to provide sufficient thermal energy for elution while maximizing the differential interaction with the chiral stationary phase to achieve baseline separation.
-
Detector (FID): Set to 250 °C.
-
Injection: Inject 1 µL of the prepared sample.
Data Analysis & System Validation:
-
Validation: First, inject a sample of racemic 2-decanol to confirm the column separates the two enantiomers and to determine their respective retention times. The (S)-enantiomer is expected to elute after the (R)-enantiomer on this type of column.
-
Quantification: Integrate the peak areas for the (S) and any present (R) enantiomer in the sample chromatogram.
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100
Caption: Analytical workflow for determining the enantiomeric purity of 2-Decanol.
Applications in High-Value Synthesis
The primary value of (S)-(+)-2-Decanol lies in its role as a chiral building block. Its defined stereochemistry can be transferred through subsequent reactions to construct larger, more complex chiral molecules.
Case Study: A Precursor for Insect Pheromone Synthesis
A compelling application for chiral synthons like (S)-(+)-2-Decanol is in the synthesis of insect pheromones, which are often highly stereospecific. For example, (+)-Disparlure ((7R,8S)-7,8-epoxy-2-methyloctadecane) is the potent sex pheromone of the invasive gypsy moth (Lymantria dispar).[6][7] Enantiomerically pure (+)-Disparlure is used in pest management programs for monitoring and mating disruption.[8]
(S)-(+)-2-Decanol can serve as a precursor to the C10 fragment required for the synthesis of (+)-Disparlure, establishing the critical (S)-stereocenter that ultimately becomes the (8S)-center in the final product. A synthetic chemist can leverage this starting material to avoid complex asymmetric steps later in the synthesis, a strategy known as the "chiral pool" approach.[9]
A plausible synthetic transformation involves converting the alcohol to a suitable leaving group (e.g., a tosylate or bromide) followed by coupling with another fragment to build the full carbon skeleton of the pheromone.
Safety and Handling
Proper handling of (S)-(+)-2-Decanol is essential for laboratory safety.
| Hazard Category | Information | Source(s) |
| GHS Classification | Eye Irritation (Category 2) | [4][5] |
| Signal Word | Warning | [5] |
| Physical Hazard | Combustible Liquid | [3] |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile) | [3] |
| Storage | Store in a cool, well-ventilated area below +30°C. Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides. | [2] |
| Handling | Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area or with a fume hood. Keep away from open flames and hot surfaces. | [3] |
Conclusion
(S)-(+)-2-Decanol is more than a simple C10 alcohol; it is a strategic tool for introducing chirality and lipophilicity into target molecules. Its value is realized through robust and green synthetic methods, such as biocatalysis, which provide access to high enantiomeric purity. For professionals in drug development and specialty chemical synthesis, a thorough understanding of its properties, synthesis, and analytical verification—as detailed in this guide—is crucial for leveraging its full potential as a chiral building block in the creation of innovative and complex chemical entities.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14254, 2-Decanol. Retrieved from [Link].
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Yang, Z.-H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-51. Available at: [Link].
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Cheméo. (n.d.). Chemical Properties of 2-Decanol (CAS 1120-06-5). Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 637571, (S)-(+)-2-Decanol. Retrieved from [Link].
- Koumbis, A. E., et al. (2005). A synthesis of (+)- and (-)- Disparlure from another chiral synthon - isopropylidene D- and L- erythroses. Tetrahedron Letters, 46, 4353.
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link].
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Gries, R. (2011). Synthesis of (+)-disparlure and fluorescently-labelled disparlure-based probes to study pheromone enantiomer discrimination in the pheromone binding proteins from the gypsy moth, Lymantria dispar. Simon Fraser University Thesis. Available at: [Link].
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Wikipedia contributors. (n.d.). Disparlure. Wikipedia. Retrieved from [Link].
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Spectral Database for Organic Compounds (SDBS). (n.d.). 2-decanol. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].
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Forgács, A., et al. (2020). Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry, 16, 736–742. Available at: [Link].
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].
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Park, H., & Lee, K. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 929. Available at: [Link].
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A Spectroscopic Guide to (S)-(+)-2-Decanol: Elucidating Structure Through NMR and IR Analysis
Introduction
(S)-(+)-2-Decanol, a chiral secondary alcohol, serves as a valuable building block in organic synthesis and plays a role in the development of novel chemical entities. Its specific stereochemistry necessitates precise analytical techniques to confirm its identity and purity. This technical guide provides an in-depth analysis of the spectroscopic data of (S)-(+)-2-Decanol, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As researchers and drug development professionals, understanding the nuances of these spectroscopic techniques is paramount for unambiguous structural elucidation and quality control. This document will not only present the expected spectral data but also delve into the underlying principles that govern the observed signals, offering a comprehensive resource for scientists working with this and similar chiral molecules.
The Significance of Spectroscopic Characterization
In the realm of pharmaceutical and chemical research, the precise characterization of a molecule's structure is non-negotiable. Spectroscopic methods provide a non-destructive means to probe the chemical environment of atoms and functional groups within a molecule. For a chiral compound like (S)-(+)-2-Decanol, spectroscopic analysis confirms the connectivity of its atoms and can be used in conjunction with other techniques to establish its stereochemical integrity. The data presented herein is foundational for ensuring the quality and consistency of this important chemical intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR spectroscopy of (S)-(+)-2-Decanol, the chemical shift of each proton is influenced by its local electronic environment. The electronegative oxygen atom of the hydroxyl group plays a significant role in deshielding nearby protons, causing their signals to appear at a higher chemical shift (downfield).
Experimental Protocol: ¹H NMR of (S)-(+)-2-Decanol
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-(+)-2-Decanol in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the spectrum.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
D₂O Exchange: To confirm the identity of the hydroxyl proton signal, a "D₂O shake" can be performed.[1][2][3] After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.[1][2]
Expected ¹H NMR Data for (S)-(+)-2-Decanol in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OH | Variable (typically 1.5-2.5) | Singlet (broad) | 1H | N/A |
| H-2 (CH-OH) | ~3.78 | Sextet or Multiplet | 1H | ~6.2 |
| H-1 (CH₃-CH) | ~1.18 | Doublet | 3H | ~6.2 |
| H-3 (CH₂-CH) | ~1.45-1.20 | Multiplet | 2H | |
| -(CH₂)₆- | ~1.28 | Multiplet (broad) | 12H | |
| H-10 (CH₃-CH₂) | ~0.88 | Triplet | 3H | ~6.8 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Interpretation of the ¹H NMR Spectrum:
-
The hydroxyl proton (-OH) typically appears as a broad singlet.[4][5][6] Its chemical shift is highly variable due to its concentration- and temperature-dependent hydrogen bonding.[1] The absence of splitting is due to rapid proton exchange.[2]
-
The methine proton at the C-2 position (H-2) , being directly attached to the carbon bearing the electronegative oxygen, is significantly deshielded and appears downfield.[2][4][6] It is split by the three protons of the C-1 methyl group and the two protons of the C-3 methylene group, resulting in a complex multiplet, often approximated as a sextet.
-
The methyl protons at the C-1 position (H-1) are adjacent to the chiral center and are split by the H-2 proton, resulting in a doublet.
-
The protons of the long alkyl chain (-(CH₂)₆-) have similar chemical environments and overlap to form a broad multiplet in the typical aliphatic region.
-
The terminal methyl protons at the C-10 position (H-10) are the most upfield signal and appear as a triplet due to coupling with the adjacent methylene group at C-9.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Experimental Protocol: ¹³C NMR of (S)-(+)-2-Decanol
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard technique where all proton-carbon couplings are removed, resulting in a spectrum where each unique carbon atom appears as a single line. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[7]
Expected ¹³C NMR Data for (S)-(+)-2-Decanol in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (CH-OH) | ~68.3 |
| C-1 (CH₃-CH) | ~23.4 |
| C-3 (CH₂-CH) | ~39.4 |
| C-4 | ~25.9 |
| C-5 | ~29.7 |
| C-6 | ~29.4 |
| C-7 | ~32.0 |
| C-8 | ~22.8 |
| C-9 | ~31.9 |
| C-10 (CH₃-CH₂) | ~14.2 |
Note: These are approximate chemical shifts and can vary.
Interpretation of the ¹³C NMR Spectrum:
-
The carbon atom bonded to the hydroxyl group (C-2) is the most deshielded carbon (apart from any potential solvent peaks) and appears significantly downfield in the range of 50-80 ppm due to the electronegativity of the attached oxygen.[6][8]
-
The other carbon atoms of the alkyl chain appear in the typical aliphatic region of the spectrum. The subtle differences in their chemical shifts are due to their relative positions to the hydroxyl group and the end of the chain.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Experimental Protocol: IR Spectroscopy of (S)-(+)-2-Decanol
-
Sample Preparation: For a liquid sample like (S)-(+)-2-Decanol, the spectrum can be obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer.
Expected IR Absorption Bands for (S)-(+)-2-Decanol
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity and Shape |
| O-H Stretch | 3600 - 3200 | Strong, Broad |
| C-H Stretch (sp³) | 3000 - 2850 | Strong, Sharp |
| C-O Stretch | 1150 - 1050 | Strong, Sharp |
Interpretation of the IR Spectrum:
-
The most characteristic feature in the IR spectrum of an alcohol is the O-H stretching vibration .[4][8][9] In a condensed phase (like a neat liquid), extensive hydrogen bonding occurs, which broadens the O-H absorption band and shifts it to a lower frequency (typically 3400-3300 cm⁻¹).[1][4][9]
-
The sp³ C-H stretching vibrations of the alkyl chain appear as strong, sharp peaks just below 3000 cm⁻¹.
-
The C-O stretching vibration for a secondary alcohol typically appears as a strong, sharp band in the 1150-1050 cm⁻¹ region.[4][8][9]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral alcohol like (S)-(+)-2-Decanol.
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The Enantioselective Presence of (S)-(+)-2-Decanol in the Plant Kingdom: A Technical Guide
Abstract
(S)-(+)-2-decanol, a chiral secondary alcohol, is a naturally occurring volatile organic compound found in a variety of plant species. Its presence is of significant interest to researchers in fields ranging from chemical ecology to natural product chemistry and drug development due to its potential roles in plant defense, insect communication, and as a chiral building block for synthesis. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, analytical methodologies, and ecological significance of (S)-(+)-2-decanol in plants. Detailed protocols for extraction and enantioselective analysis are presented, alongside a proposed biosynthetic pathway based on current scientific understanding. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important plant-derived secondary metabolite.
Introduction: The Significance of Chirality in Nature
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of biological systems. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different physiological and ecological activities. (S)-(+)-2-decanol and its enantiomer, (R)-(-)-2-decanol, are prime examples of this principle. While 2-decanol has been identified in various natural sources, the stereochemistry of its occurrence in plants is crucial for understanding its biological function. This guide focuses specifically on the (S)-(+)-enantiomer, exploring its distribution and the scientific principles underlying its formation and role in the plant kingdom.
Natural Occurrence of (S)-(+)-2-Decanol in Plants
(S)-(+)-2-decanol has been identified as a component of the essential oils and volatile emissions of several plant species. Its presence is often in trace amounts, requiring sensitive analytical techniques for detection and quantification. The table below summarizes some of the plant species in which 2-decanol has been reported. While not all studies have determined the enantiomeric composition, the presence of 2-decanol suggests the potential for the (S)-(+)-enantiomer's occurrence.
| Plant Species | Family | Plant Part | Reference(s) |
| Zea mays (Corn) | Poaceae | - | [1] |
| Ophrys sphegodes (Early Spider-orchid) | Orchidaceae | Flower | [1] |
| Commiphora rostrata | Burseraceae | Resin | [1] |
| Citrus spp. (Citrus fruits) | Rutaceae | Fruit peel | [2] |
| Malus domestica (Apple) | Rosaceae | Fruit | [2] |
| Coriandrum sativum (Coriander) | Apiaceae | Seed, Leaf | [2] |
| Etlingera cevuga | Zingiberaceae | Leaves | [3] |
| Capsicum annuum var. glabriusculum (Chili pepper) | Solanaceae | Fruit | [3] |
| Ribes nigrum (Blackcurrant) | Grossulariaceae | Leaves, Buds, Berries | [3] |
| Acacia caven | Fabaceae | Flowers | [3] |
Proposed Biosynthetic Pathway of (S)-(+)-2-Decanol
The precise biosynthetic pathway of (S)-(+)-2-decanol in plants has not been fully elucidated. However, based on the well-established principles of fatty acid biosynthesis and the enzymatic reduction of ketones in plant cells, a plausible pathway can be proposed. The biosynthesis likely originates from the fatty acid pool, specifically from decanoic acid.
The key steps are hypothesized to be:
-
Activation of Decanoic Acid: Decanoic acid is activated to its thioester, decanoyl-CoA or decanoyl-ACP.
-
Hydration or Oxidation: The activated decanoic acid undergoes a modification at the C2 position. This could potentially involve a hydration of a transient enoyl-CoA intermediate or an oxidation to form a 2-keto intermediate.
-
Formation of 2-Decanone: The intermediate is converted to the prochiral ketone, 2-decanone.
-
Enantioselective Reduction: A stereospecific reductase enzyme catalyzes the reduction of the carbonyl group of 2-decanone to a hydroxyl group. The high enantioselectivity observed in many plant-catalyzed reductions suggests the involvement of a highly specific enzyme, likely a short-chain dehydrogenase/reductase (SDR), that preferentially produces the (S)-(+)-enantiomer.[4][5] Plants, such as Daucus carota (carrot), have been shown to effectively catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity.[6][7]
Caption: Proposed biosynthetic pathway of (S)-(+)-2-decanol in plants.
Methodologies for Extraction and Enantioselective Analysis
The analysis of (S)-(+)-2-decanol from plant matrices requires careful extraction and a robust chiral analytical method to separate and quantify the enantiomers.
Extraction of Volatiles from Plant Material
The choice of extraction method depends on the plant material and the volatility of the target compound.
Protocol 1: Steam Distillation for Essential Oil Extraction
-
Sample Preparation: Fresh or dried plant material is placed in a distillation flask.
-
Distillation: Steam is passed through the plant material, causing the volatile compounds to evaporate.
-
Condensation: The steam and volatile compound mixture is cooled in a condenser.
-
Separation: The essential oil, containing (S)-(+)-2-decanol, is collected as it separates from the aqueous distillate.
Protocol 2: Solvent Extraction for Less Volatile Compounds
-
Sample Preparation: The plant material is ground to a fine powder.
-
Extraction: The powdered material is macerated or soxhlet extracted with a suitable organic solvent (e.g., hexane, dichloromethane, or ethanol).
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated extract.
Enantioselective Analysis by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC is the method of choice for separating and identifying enantiomers of volatile compounds like 2-decanol.
Experimental Protocol: Chiral GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
Chiral Capillary Column: A capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin derivative (e.g., Rt-βDEXsm), is essential for enantiomeric separation.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 5 °C/min.
-
Transfer Line Temperature: 280 °C
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
Data Analysis: The retention times of the enantiomers are compared to those of authentic standards of (S)-(+)-2-decanol and (R)-(-)-2-decanol. The mass spectra are used for confirmation of the compound's identity.
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A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure 2-Decanol
Abstract
Enantiomerically pure alcohols are pivotal chiral building blocks in the synthesis of a vast array of fine chemicals, pharmaceuticals, and agrochemicals. 2-Decanol, a secondary alcohol, is a valuable intermediate whose stereochemistry can significantly influence the biological activity and efficacy of the final product. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of enantiomerically pure (R)- and (S)-2-decanol. We will explore the theoretical underpinnings and practical execution of enzymatic kinetic resolution (EKR), dynamic kinetic resolution (DKR), and asymmetric synthesis, with a focus on both biocatalytic and chemocatalytic approaches. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to empower the successful synthesis of this important chiral synthon.
Introduction: The Significance of Chiral 2-Decanol
Chirality is a fundamental property of many biologically active molecules. The spatial arrangement of atoms in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is of paramount importance in modern organic chemistry and drug development.
2-Decanol[1], a ten-carbon secondary alcohol, possesses a stereogenic center at the hydroxyl-bearing carbon. Its enantiomers, (R)-2-decanol and (S)-2-decanol, serve as versatile intermediates in the synthesis of various bioactive compounds. The primary strategies for obtaining enantiomerically pure 2-decanol fall into two main categories: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor. This guide will delve into the most effective and widely employed techniques within these categories.
Enzymatic Kinetic Resolution (EKR) of Racemic 2-Decanol
Enzymatic kinetic resolution is a powerful and widely used technique that leverages the stereoselectivity of enzymes to separate the enantiomers of a racemic mixture.[2] In the context of 2-decanol, a lipase is typically employed to selectively acylate one enantiomer, leaving the other unreacted. This difference in reactivity allows for the separation of the two enantiomers.
Theoretical Principles and Mechanistic Insights
The success of EKR hinges on the enzyme's ability to differentiate between the two enantiomers of the substrate. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the resolution of secondary alcohols.[3] The active site of the lipase presents a chiral environment that preferentially binds one enantiomer over the other, leading to a significantly faster acylation rate for the favored enantiomer.
The reaction is typically carried out using an acyl donor, with vinyl acetate being a popular choice. The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction essentially irreversible.[4]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the enzymatic kinetic resolution of racemic 2-decanol using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Racemic 2-decanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous non-polar solvent (e.g., hexane, toluene)
-
Magnetic stirrer and stir bar
-
Reaction vessel (round-bottom flask)
-
Temperature-controlled bath
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve racemic 2-decanol (1.0 equivalent) in the anhydrous solvent (to a concentration of 0.1-0.5 M).
-
Initiation: Add vinyl acetate (1.5-2.0 equivalents) to the solution.
-
Enzyme Addition: Add the immobilized lipase (e.g., 20-50 mg of Novozym 435 per mmol of substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Periodically take small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Workup: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Separate the unreacted 2-decanol enantiomer from the produced 2-decyl acetate by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[4]
Data Presentation: EKR of Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product | Yield (%) | ee (%) | Ref. |
| Racemic 2-octanol | Novozym 435 | Vinyl acetate | Hexane | RT | 4-8 | ~50 | (R)-2-octanol | >45 | 91-100 | [5] |
| Racemic 1-phenylethanol | Novozym 435 | 4-chlorophenyl acetate | Toluene | 70 | 24 | >99 (DKR) | (R)-1-phenylethyl acetate | 99 | >99 | [6] |
| Racemic 2-pentanol | Double immobilized CALB | Vinyl acetate | Organic | 40 | 24 | ~50 | (R)-2-pentyl acetate | >45 | >99 | [3] |
Note: Data for closely related secondary alcohols are presented to illustrate typical results. RT = Room Temperature.
Visualization: EKR Workflow
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Introduction: The Imperative of Chirality in Modern Drug Development
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(S)-(+)-2-Decanol: A Versatile Chiral Precursor in Modern Organic Synthesis
Abstract
In the landscape of asymmetric synthesis, the strategic use of chiral building blocks derived from the "chiral pool" remains a cornerstone for the efficient construction of complex, enantiomerically pure molecules. Among these, (S)-(+)-2-Decanol has emerged as a pivotal precursor, valued for its defined stereochemistry and the versatile reactivity of its secondary alcohol functional group. This technical guide provides an in-depth exploration of (S)-(+)-2-Decanol, detailing its intrinsic properties, common methods for its enantioselective preparation, and its application in key synthetic transformations. We will dissect the causality behind experimental choices for its oxidation, esterification (including stereochemical inversion via the Mitsunobu reaction), and etherification. Furthermore, this guide will illustrate its practical utility in the synthesis of high-value molecules such as insect pheromones and fragrance components, providing researchers and drug development professionals with a comprehensive resource for leveraging this important chiral synthon.
Introduction: The Strategic Value of (S)-(+)-2-Decanol
Chirality is a fundamental property of biological systems, with the therapeutic efficacy of many pharmaceuticals being critically dependent on a single enantiomer. The synthesis of such single-enantiomer drugs necessitates robust methods for controlling stereochemistry. (S)-(+)-2-Decanol, a secondary alcohol with a chiral center at the C2 position, represents an accessible and versatile starting material for introducing this specific stereochemistry into a target molecule.[1] Its ten-carbon aliphatic chain provides a lipophilic backbone, which is a common structural motif in natural products, signaling molecules like pheromones, and various active pharmaceutical ingredients.[2][3]
The hydroxyl group is the nexus of its synthetic utility, serving as a handle for a wide array of chemical transformations. It can be oxidized to a ketone, esterified to introduce diverse acyl groups, or converted into an ether, all while potentially retaining or inverting the original stereochemistry. This flexibility allows chemists to meticulously craft complex molecular architectures with a high degree of stereocontrol.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is paramount for its effective use in the laboratory. The key properties of (S)-(+)-2-Decanol are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-decan-2-ol | [4] |
| Molecular Formula | C₁₀H₂₂O | [4] |
| Molecular Weight | 158.28 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 211 °C at 760 mmHg | [6] |
| Melting Point | -6 to -4 °C | [6] |
| Density | 0.827 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.434 | [6] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [5] |
Enantioselective Synthesis: Accessing the Chiral Building Block
While (S)-(+)-2-Decanol can be sourced from chiral pools, the most prevalent and industrially scalable method for producing it in high enantiomeric purity is the kinetic resolution of racemic 2-decanol.[7] This technique exploits the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme.
Core Principle: Lipase-Catalyzed Kinetic Resolution
Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification.[7][8] When a racemic alcohol is exposed to a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and an acyl donor (like vinyl acetate), the enzyme will preferentially acylate one enantiomer over the other.[9]
For 2-decanol, the (R)-enantiomer is typically acylated faster, leaving the unreacted (S)-(+)-2-Decanol with high enantiomeric excess (ee). The resulting mixture of (R)-2-decyl acetate and (S)-2-decanol can then be easily separated by standard chromatographic techniques. The efficiency of this separation is often very high, achieving conversions near 50% with enantiomeric excesses for both the product and the remaining starting material exceeding 99%.[10]
Caption: Lipase-catalyzed kinetic resolution of racemic 2-decanol.
Key Synthetic Transformations and Protocols
The true power of (S)-(+)-2-Decanol is realized through its conversion into other useful chiral molecules. This section details the core reactions, emphasizing the rationale behind procedural choices.
Oxidation to (S)-2-Decanone
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[11] The resulting chiral ketone, (S)-2-decanone, is a valuable intermediate in its own right, found naturally in many plants and food products.[12]
Causality in Reagent Selection: The choice of oxidant is critical. Strong, non-selective oxidants (e.g., chromic acid) can lead to side reactions and are environmentally hazardous. Milder, more selective reagents are preferred. The Swern oxidation or the use of Dess-Martin periodinane (DMP) are excellent choices as they proceed under mild conditions, are compatible with a wide range of functional groups, and minimize the risk of over-oxidation or racemization. The synthesis of 2-decanone can be achieved by reacting 2-decanol with permanganic acid and copper sulfate in DCM.[12]
Experimental Protocol: Swern Oxidation
This protocol is a self-validating system as it relies on the formation of a reactive species in situ and a non-aqueous workup that preserves the product's integrity.
-
Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Sulfoxide Addition: Add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise via syringe. Stir for 15 minutes. The formation of the reactive electrophile is key.
-
Alcohol Addition: Dissolve (S)-(+)-2-Decanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.
-
Quenching: Add triethylamine (TEA) (5.0 eq.) dropwise. The base quenches the reaction and precipitates triethylammonium chloride. Allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Add water to dissolve the salts. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure (S)-2-decanone.
Caption: Oxidation of (S)-(+)-2-Decanol to (S)-2-Decanone.
Esterification: Accessing Chiral Esters
Esters of (S)-(+)-2-Decanol are important compounds, particularly in the fragrance and pheromone industries.[13] For example, (S)-2-decyl acetate is a component of some insect pheromones.
Protocol: Acylation with Acetyl Chloride
-
Dissolve (S)-(+)-2-Decanol (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq.) in an anhydrous solvent such as DCM or diethyl ether at 0 °C.
-
Slowly add acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-2-decyl acetate, which can be purified by chromatography if necessary.
Stereochemical Inversion: The Mitsunobu Reaction
The Mitsunobu reaction is one of the most powerful methods in organic synthesis for achieving a formal Sₙ2 reaction on a secondary alcohol, leading to complete inversion of stereochemistry.[14][15][16] This is exceptionally valuable as it allows access to the (R)-configuration from the (S)-alcohol, effectively doubling the utility of the chiral precursor.
Causality in Mechanism and Execution: The reaction proceeds by activating the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] The alcohol is converted in situ into an excellent leaving group (an oxyphosphonium salt). A pronucleophile (pKa < 13), such as a carboxylic acid, then displaces this group via a clean Sₙ2 pathway, inverting the stereocenter.[16] The order of addition is crucial; the alcohol, nucleophile, and phosphine are mixed first before the slow addition of the azodicarboxylate at low temperature to control the reaction's exothermicity and prevent side reactions.
Experimental Protocol: Mitsunobu Esterification with Benzoic Acid
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve (S)-(+)-2-Decanol (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 20-30 minutes. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours (monitor by TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the reduced hydrazine byproduct.
-
Purification: Purify by flash column chromatography. The less polar byproducts can be eluted first with a low-polarity solvent system (e.g., hexane/ethyl acetate), allowing for the isolation of the pure (R)-2-decyl benzoate.
Caption: Stereochemical inversion via the Mitsunobu reaction.
Etherification
The synthesis of chiral ethers from (S)-(+)-2-Decanol can be readily achieved via the Williamson ether synthesis.[18] This reaction also proceeds via an Sₙ2 mechanism.
Causality and Protocol: The alcohol must first be deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then displaces a halide from a primary alkyl halide (e.g., methyl iodide, ethyl bromide). The use of a primary alkyl halide is critical to ensure the reaction proceeds via Sₙ2 rather than E2 elimination, which would be a major competing pathway with secondary or tertiary halides.
Experimental Protocol: Synthesis of (S)-2-Methoxydecane
-
Alkoxide Formation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool to 0 °C.
-
Slowly add a solution of (S)-(+)-2-Decanol (1.0 eq.) in anhydrous THF. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete deprotonation.
-
Alkyl Halide Addition: Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield pure (S)-2-methoxydecane.
Applications in Target-Oriented Synthesis
The true measure of a chiral building block is its successful application in the synthesis of valuable target molecules.
Pheromone Synthesis
Many insect pheromones are chiral long-chain alcohols or their derivatives.[19] (S)-(+)-2-Decanol and its enantiomer are components of, or precursors to, various pheromones. For instance, the propionate ester of 8-methyl-2-decanol is an attractant for species of the Diabrotica beetle.[19] Synthetic routes to these molecules often rely on establishing the C2 stereocenter early, using (S)-(+)-2-Decanol as the starting point, and then elaborating the carbon chain.
Caption: General synthetic strategy for pheromones from 2-decanol.
Fragrance and Flavor Industry
The sensory properties of molecules are often dependent on their stereochemistry. Derivatives of 2-decanol are used in the formulation of fragrances and flavorings.[2] The selective oxidation of decenols to decenals, for example, is a critical step in producing valuable fragrance ingredients. The defined stereochemistry of (S)-(+)-2-Decanol allows for the synthesis of specific isomers that contribute to a desired scent profile.
Conclusion
(S)-(+)-2-Decanol stands as a testament to the power and efficiency of chiral pool synthesis. Its ready availability through robust enzymatic resolution methods, combined with the predictable and versatile reactivity of its hydroxyl group, makes it an invaluable tool for the modern synthetic chemist. The ability to use it directly to set a key stereocenter, or to invert its configuration via the Mitsunobu reaction, provides a dual-mode utility that is highly sought after. From the synthesis of ecologically significant pheromones to the creation of novel pharmaceutical intermediates, (S)-(+)-2-Decanol continues to be a reliable and powerful chiral building block, enabling the precise and efficient construction of the complex molecules that drive scientific innovation.
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Fu, G. C., et al. (2003). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Organic Letters, 5(25), 4823-4825. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Decanone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Racemic 8Methyl2-decanol-propionate - A Sex Pheromone of Some Beetles of Genus Diabrotica (Chrysomelidae). Retrieved from [Link]
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Synthesis of Enantioenriched Secondary Alcohols by Enantioselective Ru-Catalyzed Coupling of Two Alcohols. (n.d.). Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Retrieved from [Link]
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Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (n.d.). Retrieved from [Link]
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IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Organic Synthesis in Pheromone Science. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]
-
de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5698-5710. Retrieved from [Link]
-
YouTube. (2020). Mitsunobu Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Decanol Isomers for Researchers and Drug Development Professionals
Introduction: The Critical Role of Isomerism in Physicochemical Properties and Pharmaceutical Applications
Decanol, a ten-carbon fatty alcohol, exists in numerous isomeric forms, each possessing a unique three-dimensional structure that dictates its physicochemical behavior. For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is not merely academic; it is fundamental to a wide range of applications, from designing effective drug delivery systems to formulating stable and efficacious pharmaceutical products. The seemingly subtle differences in the position of the hydroxyl group or the branching of the carbon chain can lead to significant variations in properties such as solubility, viscosity, and membrane-penetrating ability. This guide provides an in-depth exploration of the core physicochemical properties of various decanol isomers, offering insights into their structure-property relationships and the practical implications for their use in scientific research and pharmaceutical development.
Comparative Analysis of Key Physicochemical Properties
The isomeric form of decanol profoundly influences its physical and chemical characteristics. The following table summarizes key physicochemical data for several decanol isomers, providing a basis for comparison and selection for specific applications.
| Isomer | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility (g/L) | log P |
| 1-Decanol | 112-30-1 | C₁₀H₂₂O | 231 | 6.4 | 0.829 (at 20°C) | 0.037 (at 25°C)[1] | 4.57 |
| 2-Decanol | 1120-06-5 | C₁₀H₂₂O | 211 | -6 to -4 | 0.827 (at 25°C) | Insoluble | ~3.7-4.1 |
| 3-Decanol | 1565-81-7 | C₁₀H₂₂O | 211 | -5 | 0.830 | Insoluble | ~3.5-4.1 |
| 4-Decanol | 2051-31-2 | C₁₀H₂₂O | 213.4 (est.) | -1.53 (est.) | 0.824-0.827 (at 20°C) | Insoluble | ~3.7-4.1 |
| 5-Decanol | 5205-34-5 | C₁₀H₂₂O | 213.4 (est.) | -1.53 (est.) | 0.845 (est.) | Low | ~3.7-4.1 |
| 2-Methyl-1-nonanol | 40589-14-8 | C₁₀H₂₂O | 213.4 | - | 0.826 | - | ~2.98 |
| 3-Methyl-1-nonanol | 22663-64-5 | C₁₀H₂₂O | - | - | - | - | - |
| 2,2-Dimethyl-1-octanol | 2370-14-1 | C₁₀H₂₂O | 201.3 | - | 0.8 | - | 3.70 |
| 2-Methyl-2-nonanol | 10297-57-1 | C₁₀H₂₂O | 67-68 (at 20 Torr) | - | 0.8078 (at 25°C) | - | ~3.6 |
| 3-Methyl-3-nonanol | 21078-72-8 | C₁₀H₂₂O | - | - | - | - | ~3.6 |
Note: Some values are estimated and may vary depending on the source and experimental conditions.
Structure-Property Relationships: The "Why" Behind the Data
The data presented in the table above is a direct consequence of the molecular structure of each isomer. Understanding these relationships is key to predicting the behavior of a given isomer and selecting the most appropriate one for a specific application.
Boiling Point and Molecular Shape
The boiling point of alcohols is primarily determined by the strength of intermolecular forces, namely hydrogen bonding and van der Waals forces.
-
Hydrogen Bonding: The hydroxyl group (-OH) in all decanol isomers allows for hydrogen bonding, which is a strong intermolecular force that significantly elevates their boiling points compared to alkanes of similar molecular weight.
-
Van der Waals Forces and Branching: For isomeric alcohols, as the degree of branching increases, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces and, consequently, a lower boiling point. This trend is evident when comparing the linear 1-decanol to more branched isomers like 2,2-dimethyl-1-octanol.
Caption: Effect of branching on the boiling point of decanol isomers.
Solubility and Hydrophobicity
The solubility of decanol isomers in water is a balance between the hydrophilic nature of the hydroxyl group and the hydrophobic nature of the ten-carbon alkyl chain.
-
Hydrophobic Chain: The long carbon chain is nonpolar and disrupts the hydrogen bonding network of water, making decanol isomers generally insoluble in water.
-
Effect of Branching: Increased branching can lead to a slight increase in water solubility compared to the linear isomer. The more compact, spherical shape of a branched isomer reduces the surface area of the hydrophobic part of the molecule that is exposed to water. This leads to less disruption of the water's hydrogen bonding network, allowing for slightly better accommodation of the alcohol molecule in the aqueous environment.
The Role of Physicochemical Properties in Drug Development
The distinct physicochemical properties of decanol isomers make them valuable excipients in pharmaceutical formulations, particularly in the realm of drug delivery.
Solubilization of Poorly Soluble Drugs
Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which can limit their bioavailability. Long-chain alcohols like decanol isomers can act as co-solvents or be incorporated into lipid-based drug delivery systems (LBDDS) to enhance the solubility of these challenging APIs. The choice of isomer can be critical, as differences in polarity and steric hindrance can affect the drug-excipient interactions and, therefore, the overall solubilization capacity.
Penetration Enhancement in Transdermal Drug Delivery
The stratum corneum, the outermost layer of the skin, presents a significant barrier to the absorption of topically applied drugs. Certain decanol isomers, particularly 1-decanol, are known to act as penetration enhancers. They are thought to reversibly disrupt the highly ordered lipid structure of the stratum corneum, increasing its fluidity and permeability to allow drug molecules to pass through more easily. The effectiveness of a decanol isomer as a penetration enhancer is closely linked to its lipophilicity (log P) and its ability to partition into the lipid bilayers of the skin.
Sources
Methodological & Application
Enzymatic Kinetic Resolution for the Synthesis of Enantiopure 2-Decanol
An Application Note for Researchers and Drug Development Professionals
Abstract
The production of single-enantiomer chiral alcohols is a critical requirement in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule profoundly dictates its biological activity. This application note provides a comprehensive, field-proven guide to the enzymatic kinetic resolution (EKR) of racemic 2-decanol. We will explore the theoretical underpinnings and provide detailed, step-by-step protocols for the highly selective lipase-catalyzed acylation of (±)-2-decanol. The focus is on the practical application of immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435, a robust and highly selective biocatalyst. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a reliable, scalable, and efficient method for obtaining enantiomerically enriched (R)- and (S)-2-decanol.
The Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of its two enantiomers with a chiral catalyst or reagent.[1] In an enzymatic kinetic resolution, an enzyme acts as a highly specific chiral catalyst. For a racemic alcohol like (±)-2-decanol, the enzyme will preferentially catalyze the transformation of one enantiomer over the other.[2]
The most common approach for secondary alcohols is an enzyme-catalyzed acylation reaction in a non-aqueous solvent.[3] In this process, the enzyme selectively transfers an acyl group from a donor molecule to one of the alcohol enantiomers, converting it into an ester. The other alcohol enantiomer is left largely unreacted.
The core causality of this method relies on two factors:
-
Enantioselectivity of the Enzyme: Lipases, such as Candida antarctica Lipase B (CALB), possess a chiral active site that distinguishes between the (R) and (S) enantiomers of the substrate.[4] For many secondary alcohols, CALB preferentially acylates the (R)-enantiomer, a principle often aligned with the "Kazlauskas rule".[3]
-
Chemical Differentiation: The reaction yields a mixture of two chemically distinct species: an ester (e.g., (R)-2-decyl acetate) and an alcohol (the unreacted (S)-2-decanol). This chemical difference allows for their straightforward separation using standard chromatographic techniques, such as silica gel column chromatography.[3][5]
A key limitation of EKR is that the theoretical maximum yield for a single enantiomer is 50%, as the other half of the starting material is converted into a different product.[2][5] However, the advantage is the potential to obtain both the unreacted substrate and the product with very high enantiomeric excess (ee).
Experimental and Analytical Workflow
The entire process, from the initial racemic mixture to the final, separated enantiopure products, follows a logical and self-validating workflow. Each stage provides a checkpoint to ensure the success of the subsequent steps.
Caption: Workflow for the enzymatic kinetic resolution of 2-decanol.
Materials and Protocol
Required Materials and Reagents
-
Substrate: Racemic (±)-2-decanol
-
Enzyme: Immobilized Candida antarctica Lipase B (CALB), such as Novozym 435[6]
-
Solvent: Anhydrous n-hexane (or other non-polar solvents like diisopropyl ether)[5]
-
Equipment:
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath or heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and septa
-
-
Analysis:
-
Purification:
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Protocol 1: Enzymatic Acylation of Racemic 2-Decanol
This protocol is designed for a 10 mmol scale reaction. It can be scaled as needed.
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature. This ensures anhydrous conditions, which are critical to prevent competitive hydrolysis of the acyl donor and product.
-
Substrate Addition: To the flask, add racemic 2-decanol (1.58 g, 10 mmol).
-
Solvent: Add 40 mL of anhydrous n-hexane to dissolve the substrate. The target concentration is typically between 0.1-0.5 M.[5]
-
Acyl Donor: Add vinyl acetate (1.38 mL, 15 mmol, 1.5 equivalents). Using a slight excess of the acyl donor helps drive the reaction forward. Vinyl acetate is an irreversible acyl donor, which prevents the reverse reaction (alcoholysis of the product ester) and results in higher conversion and enantioselectivity.[9]
-
Enzyme Addition: Add Novozym 435 (300 mg, ~30 mg per mmol of substrate).[5] The immobilized nature of the enzyme simplifies its removal at the end of the reaction.[4]
-
Reaction: Stir the suspension at a controlled temperature, typically 30-40°C.[5]
-
Monitoring: The key to a successful kinetic resolution is stopping the reaction at or near 50% conversion. At this point, the enantiomeric excess of both the remaining substrate and the newly formed product is maximized. Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 2-4 hours. Prepare the aliquot for analysis as described in Protocol 2.
Protocol 2: Chiral GC Analysis for Monitoring
Accurate determination of enantiomeric excess is crucial.[5] Chiral GC or HPLC is the most reliable method.[10]
-
Sample Preparation: Withdraw a 50 µL aliquot from the reaction mixture. Filter it through a small plug of silica in a Pasteur pipette using an appropriate solvent to remove the enzyme. Dilute the sample to approximately 1 mL.
-
Reference Standard: Before starting, inject a diluted sample of the original racemic 2-decanol to establish the retention times of the two enantiomers and confirm a 50:50 peak area ratio.[5]
-
Analysis: Inject the prepared sample onto the chiral GC system. You will observe four peaks corresponding to (R)-2-decanol, (S)-2-decanol, (R)-2-decyl acetate, and (S)-2-decyl acetate (if any is formed).
-
Calculations:
-
Enantiomeric Excess (ee %):
-
ee_alcohol = |Area(S) - Area(R)| / |Area(S) + Area(R)| * 100
-
ee_ester = |Area(R-ester) - Area(S-ester)| / |Area(R-ester) + Area(S-ester)| * 100
-
-
Conversion (%):
-
Conversion = [Total Area(ester)] / [Total Area(ester) + Total Area(alcohol)] * 100
-
-
Protocol 3: Work-up and Purification
-
Stop Reaction: Once the conversion reaches ~50%, cool the reaction to room temperature.
-
Remove Enzyme: Filter the reaction mixture to recover the immobilized Novozym 435. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Concentrate: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Separate the resulting oil (a mixture of (S)-2-decanol and (R)-2-decyl acetate) by silica gel column chromatography. A solvent gradient of hexane and ethyl acetate will effectively separate the less polar ester from the more polar alcohol.[3]
Data Summary and Troubleshooting
Expected Results
The following table summarizes typical parameters and expected outcomes for the kinetic resolution of 2-decanol using Novozym 435.
| Parameter | Recommended Value | Rationale |
| Enzyme | Novozym 435 (Immobilized CALB) | High enantioselectivity, stability, and ease of removal.[6] |
| Substrate | (±)-2-Decanol | Racemic secondary alcohol. |
| Acyl Donor | Vinyl Acetate | Irreversible, high reactivity, leads to high enantioselectivity.[3] |
| Solvent | Anhydrous Hexane | Non-polar, prevents enzyme denaturation and side reactions. |
| Temperature | 30 - 40 °C | Optimal balance between reaction rate and enzyme stability.[5] |
| Target Conversion | ~50% | Maximizes the enantiomeric excess of both product and substrate. |
| Expected ee (S-alcohol) | >95% | The (S)-enantiomer is left unreacted. |
| Expected ee (R-ester) | >95% | The (R)-enantiomer is preferentially acylated.[3] |
| Theoretical Yield | <50% (for each enantiomer) | Inherent limitation of kinetic resolution.[5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme.2. Presence of water in the solvent.3. Incorrect temperature. | 1. Use fresh enzyme or test enzyme activity.2. Use freshly opened anhydrous solvent.3. Verify the temperature of the reaction bath. |
| Low Enantioselectivity (ee) | 1. Reaction went far beyond 50% conversion.2. Incorrect enzyme for the substrate.3. Non-optimal solvent or temperature. | 1. Monitor the reaction more frequently and stop at ~50%.2. Confirm literature precedent for Novozym 435 with secondary alcohols.3. Screen other non-polar solvents or adjust the temperature. |
| Reaction is Too Slow | 1. Insufficient enzyme loading.2. Low reaction temperature. | 1. Increase the amount of Novozym 435 (e.g., to 50 mg/mmol).[5]2. Increase the temperature slightly (e.g., to 45°C), but monitor for loss of selectivity. |
Conclusion
The enzymatic kinetic resolution of racemic 2-decanol using immobilized Candida antarctica Lipase B is a highly efficient and robust method for producing both (R)- and (S)-enantiomers with excellent optical purity. The protocol's success hinges on the precise control of reaction conditions, particularly the use of an anhydrous environment and careful monitoring to halt the reaction at approximately 50% conversion. The simplicity of the work-up, involving filtration of the reusable catalyst and standard column chromatography, makes this procedure highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis.
References
-
Forgách, P., Paizs, C., Toşa, M., Irimie, F. D., & Majer, Z. (2004). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. Available at: [Link]
-
Badorrey, R., Gracia, I., & Aibar, C. A. (2011). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. PubMed. Available at: [Link]
-
Diwekar, M., Nicoli, G. S., & Anslyn, E. V. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH National Center for Biotechnology Information. Available at: [Link]
-
Sánchez, J. M., et al. (2009). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A. Available at: [Link]
-
de Miranda, A. S., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]
-
Corral, M. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Available at: [Link]
-
Wikipedia. (2023). Kinetic resolution. Wikipedia. Available at: [Link]
-
Mateo, C., et al. (2007). Novozym 435: the “perfect” lipase immobilized biocatalyst? Enzyme and Microbial Technology. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. JOCPR. Available at: [Link]
-
University of Bath. (n.d.). Determination of enantiomeric excess. Available at: [Link]
-
Garcia-Uribarri, I., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, RSC Publishing. Available at: [Link]
-
Gong, Y., et al. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
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- 4. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uma.es [uma.es]
- 9. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Harnessing Enzymatic Precision: A Technical Guide to the Lipase-Catalyzed Kinetic Resolution of Racemic 2-Decanol
<_ APPLICATION NOTE & PROTOCOL
Topic: Lipase-Catalyzed Acylation of Racemic 2-Decanol
For: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Enantiopure Alcohols
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the stereochemistry of a molecule is paramount. Chiral secondary alcohols, such as 2-decanol, are valuable building blocks for a multitude of bioactive compounds. The differential pharmacological activity between enantiomers necessitates the production of single-enantiomer compounds to enhance therapeutic efficacy and mitigate off-target effects. Among the array of methods to achieve this, enzymatic kinetic resolution (EKR) stands out for its mild reaction conditions, high enantioselectivity, and adherence to the principles of green chemistry.[1] This guide provides a comprehensive overview and a detailed protocol for the lipase-catalyzed acylation of racemic 2-decanol, a model system for the kinetic resolution of secondary alcohols.[1]
The Principle of Lipase-Catalyzed Kinetic Resolution
Lipases (EC 3.1.1.3) are hydrolases that, in non-aqueous environments, can catalyze the formation of esters from alcohols and a suitable acyl donor.[2] The catalytic prowess of lipases stems from a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues, located within a chiral active site.[3][4] This chirality allows the enzyme to differentiate between the two enantiomers of a racemic substrate, preferentially acylating one over the other. This difference in reaction rates (kR vs. kS) is the cornerstone of kinetic resolution.[1]
The acylation mechanism proceeds via a two-step, "ping-pong" kinetic model.[5] First, the catalytic serine attacks the acyl donor, forming a covalent acyl-enzyme intermediate and releasing the leaving group of the donor.[1] Subsequently, the alcohol enantiomer that fits more favorably into the active site attacks the acyl-enzyme intermediate, leading to the formation of the corresponding ester and regeneration of the free enzyme.[1]
Figure 1: Ping-Pong mechanism of lipase-catalyzed acylation.
Causality Behind Experimental Choices: A Scientist's Perspective
The success of a kinetic resolution hinges on several interconnected factors. Here, we delve into the rationale behind selecting the optimal components for the acylation of racemic 2-decanol.
1. The Biocatalyst: Why Immobilized Candida antarctica Lipase B (CALB)?
While numerous lipases are commercially available, Candida antarctica lipase B (CALB) is frequently the enzyme of choice for the resolution of secondary alcohols.[6][7] Its reputation is built on several key attributes:
-
Broad Substrate Specificity: CALB accepts a wide range of substrates, making it a versatile tool in organic synthesis.[2]
-
High Enantioselectivity: For many secondary alcohols, CALB exhibits excellent enantioselectivity, often leading to high enantiomeric excess (ee) values for both the product ester and the unreacted alcohol.[8]
-
Robust Stability: CALB is known for its stability in organic solvents and at elevated temperatures, which translates to longer catalyst lifetime and more consistent results.[9]
-
Immobilization Advantage: Commercially, CALB is often supplied in an immobilized form (e.g., Novozym® 435). Immobilization prevents enzyme aggregation, simplifies post-reaction purification (the catalyst can be filtered off), and enhances reusability, making the process more cost-effective and scalable.[6]
2. The Acyl Donor: The Irreversible Advantage of Vinyl Acetate
The choice of the acyl donor is critical for driving the reaction forward and achieving high conversion. While simple esters or acids can be used, vinyl esters, particularly vinyl acetate, are often superior.[8][10] The rationale lies in the irreversible nature of the reaction. The co-product of acylation with vinyl acetate is vinyl alcohol, which rapidly and irreversibly tautomerizes to acetaldehyde. This removes the alcohol by-product from the reaction equilibrium, preventing the reverse reaction (alcoholysis of the product ester) and driving the acylation to completion.
3. The Solvent: Balancing Enzyme Activity and Substrate Solubility
The reaction medium plays a pivotal role in a lipase-catalyzed reaction. The ideal solvent should:
-
Solubilize the substrate and acyl donor.
-
Not denature the enzyme.
-
Minimize substrate and product inhibition.
Generally, hydrophobic, non-polar solvents with a high logP value are preferred as they tend to maintain the essential water layer around the enzyme, which is crucial for its catalytic activity, while preventing enzyme denaturation.[11][12] For the acylation of 2-decanol, solvents like hexane, heptane, or tert-butyl methyl ether (MTBE) are excellent choices.[7][13] Polar solvents, on the other hand, can strip this essential water layer, leading to a loss of enzyme activity.[12]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for the kinetic resolution of racemic 2-decanol. Each step includes provisions for monitoring and validation.
Materials and Equipment
-
Racemic 2-decanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Hexane (or other suitable non-polar solvent), anhydrous
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask) with a septum
-
Gas chromatograph (GC) equipped with a chiral column (e.g., a cyclodextrin-based column) and a flame ionization detector (FID)
-
Standard laboratory glassware
-
Rotary evaporator
Protocol: Lipase-Catalyzed Acylation of Racemic 2-Decanol
Figure 2: Experimental workflow for the kinetic resolution of 2-decanol.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic 2-decanol (e.g., 1 mmol).
-
Add anhydrous hexane (e.g., 10 mL) to dissolve the alcohol.
-
Add the immobilized CALB (e.g., 20-50 mg/mmol of substrate). The optimal enzyme loading should be determined experimentally.
-
-
Initiation and Incubation:
-
Place the flask in a thermostatically controlled water bath or on a stirrer hotplate set to the desired temperature (e.g., 30-40 °C). Allow the mixture to equilibrate for 10-15 minutes with gentle stirring.
-
Add vinyl acetate (e.g., 2-3 equivalents relative to the alcohol) to the reaction mixture to initiate the acylation.
-
-
Reaction Monitoring (Self-Validation):
-
At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Filter the aliquot through a small plug of silica gel or a syringe filter to remove the immobilized enzyme.
-
Dilute the filtered aliquot with a suitable solvent (e.g., hexane or ethyl acetate) and analyze by chiral GC.
-
Monitor the disappearance of the starting alcohol and the formation of the ester product to determine the conversion. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.
-
-
Work-up and Product Isolation:
-
Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting mixture of unreacted 2-decanol and 2-decyl acetate can be separated by column chromatography on silica gel.
-
-
Determination of Enantiomeric Excess (ee):
-
Analyze the purified unreacted alcohol and the ester product by chiral GC. The enantiomeric excess is calculated using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.[14]
-
Data Presentation: Expected Outcomes
The performance of a kinetic resolution is typically evaluated based on conversion (c) and the enantiomeric excess of the substrate (ees) and product (eep). The enantiomeric ratio (E) is a measure of the enzyme's selectivity and can be calculated from these values. High E-values (typically >100) are indicative of a highly selective and synthetically useful resolution.[13]
Table 1: Representative Data for Lipase-Catalyzed Acylation of Racemic 2-Decanol
| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee_alcohol (%) | ee_ester (%) | E-value |
| C. antarctica B | Vinyl acetate | Hexane | 30 | 6 | ~50 | >99 | >99 | >200 |
| P. cepacia | Vinyl acetate | Diisopropyl ether | 40 | 8 | ~48 | >95 | >95 | >150 |
| C. antarctica B | Isopropenyl acetate | MTBE | 35 | 7 | ~50 | >98 | >98 | >200 |
Note: The values in this table are illustrative and may vary depending on the specific reaction conditions and enzyme batch.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the enzyme loading, reaction temperature (within the enzyme's stable range), or using a freshly opened batch of enzyme. Ensure all reagents and solvents are anhydrous.[15]
-
Low Enantioselectivity: A low E-value may necessitate screening different lipases, acyl donors, or solvents.[15] Temperature can also influence selectivity; sometimes, lowering the temperature can enhance enantioselectivity, albeit at the cost of a slower reaction rate.
-
Poor GC Resolution: If the enantiomers are not well-separated on the chiral GC column, the analytical method must be optimized. This may involve changing the temperature program, carrier gas flow rate, or trying a different chiral stationary phase.[15]
The lipase-catalyzed acylation of racemic 2-decanol is a robust and highly efficient method for producing enantiomerically enriched secondary alcohols and their corresponding esters. By understanding the underlying principles and carefully selecting the reaction components, researchers can readily implement this technique to access valuable chiral building blocks for drug discovery and development. The mild reaction conditions, high selectivity, and operational simplicity make enzymatic kinetic resolution an indispensable tool in the modern synthetic chemist's arsenal.
References
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Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines. (2023). University of Babylon Private CDN. Retrieved January 21, 2026, from [Link]
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[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). PubMed. Retrieved January 21, 2026, from [Link]
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Catalytic mechanism of lipases, adapted from[6]. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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The catalytic mechanism of lipase (Jaeger et al., 1999). (A) The enzyme binds to the substrate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]
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Lipases and lipase-catalyzed esterification in non-aqueous media. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols. (n.d.). Retrieved January 21, 2026, from [Link]
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Lipase-catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
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Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. (2018). NIH. Retrieved January 21, 2026, from [Link]
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(a) Mechanism of alcohol acylation catalyzed by lipase. (b) Favored (R). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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The effect of the acyl donor on the kinetic resolution of racemic... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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LIPASE-CATALYZED APPROACHES TOWARDS SECONDARY ALCOHOLS: INTERMEDIATES FOR ENANTIOPURE DRUGS. (n.d.). UTUPub. Retrieved January 21, 2026, from [Link]
-
Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. (2020). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (n.d.). Retrieved January 21, 2026, from [Link]
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Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Lipase-Catalyzed Resolution of Racemic 2-Alkyl Substituted 1-Alkanolsl. (n.d.). CORE. Retrieved January 21, 2026, from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. (2024). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. (n.d.). Retrieved January 21, 2026, from [Link]
-
Lipase-Catalyzed Regioselective Acylation and Deacylation of Glucose Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Enzyme-catalyzed processes in organic solvents. (n.d.). PNAS. Retrieved January 21, 2026, from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Retrieved January 21, 2026, from [Link]
-
Lipase-mediated enantioselective acylation of alcohols with functionalized vinyl esters: acyl donor tolerance and applications. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simulations. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase "Amano" 30SD based on molecular dynamics analysis. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research. Retrieved January 21, 2026, from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers. Retrieved January 21, 2026, from [Link]
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Application Note & Protocol: Asymmetric Reduction of 2-Decanone Using Alcohol Dehydrogenases
This guide provides a comprehensive overview and detailed protocols for the asymmetric reduction of 2-decanone to produce enantiomerically pure (R)- or (S)-2-decanol using alcohol dehydrogenases (ADHs). It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are looking to leverage the high selectivity and green credentials of biocatalysis.
Introduction: The Significance of Chiral Alcohols and Biocatalysis
Chiral secondary alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fragrances.[1] The specific stereochemistry of these molecules is often paramount to their biological activity. 2-Decanol, for instance, serves as a valuable intermediate and its enantiomers can exhibit distinct properties. Traditional chemical methods for asymmetric synthesis can be effective but often rely on expensive catalysts, harsh reaction conditions, and may generate significant waste.
Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a powerful and sustainable alternative.[1][2][3] ADHs are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols with exceptional chemo-, regio-, and stereoselectivity.[2][3] This enzymatic approach allows for the synthesis of highly enantiopure alcohols under mild, aqueous conditions, aligning with the principles of green chemistry.[1][3]
This application note will delve into the mechanistic principles of ADH-catalyzed reduction of 2-decanone, provide practical guidance on enzyme selection and reaction optimization, and present detailed, validated protocols for laboratory-scale synthesis and analysis.
Principles and Strategic Considerations
The Mechanism of ADH-Catalyzed Ketone Reduction
The core of ADH catalysis is the stereospecific transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone substrate.[4][5] The enzyme's active site possesses a chiral environment that orients the ketone in a specific manner, dictating which prochiral face of the carbonyl is accessible for hydride attack. This results in the formation of a specific alcohol enantiomer.[3]
The stereochemical outcome is often described by Prelog's rule, which predicts the stereopreference of many ADHs. Enzymes that deliver the hydride to the Re-face of the carbonyl group produce the (S)-alcohol, while those that deliver to the Si-face yield the (R)-alcohol. However, it is important to note that numerous ADHs that exhibit anti-Prelog selectivity are also available, providing access to both enantiomers of a target alcohol.[3][6]
Enzyme Selection: The Key to Enantioselectivity
A wide variety of commercially available ADHs exist, each with its own substrate specificity and stereopreference.[4] For the asymmetric reduction of 2-decanone, the choice of ADH is the most critical factor in determining the enantiomeric purity of the resulting 2-decanol. Some ADHs exhibit broad substrate scope, accepting a range of aliphatic and aromatic ketones, while others are more specific.[7][8]
Table 1: Comparison of Select Commercially Available Alcohol Dehydrogenases
| Enzyme Source | Stereopreference | Optimal pH | Optimal Temp. (°C) | Cofactor |
| Saccharomyces cerevisiae (Yeast ADH) | (S)-selective (Prelog) | 7.0 - 8.0 | 25 - 35 | NAD(P)H |
| Thermoanaerobacter brockii | (S)-selective (Prelog) | 7.0 - 8.5 | 60 - 70 | NADPH |
| Lactobacillus kefir | (R)-selective (anti-Prelog) | 6.0 - 7.5 | 30 - 40 | NADPH |
| Rhodococcus ruber | (S)-selective (Prelog) | 7.0 - 8.0 | 30 - 40 | NAD(P)H |
Note: This table is illustrative. It is crucial to consult the manufacturer's specifications for the specific enzyme being used.
Cofactor Regeneration: An Economic Imperative
The nicotinamide cofactors (NADH and NADPH) are expensive and required in stoichiometric amounts for the reduction reaction. To make the process economically viable, in situ regeneration of the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form is essential.[9] Several methods for cofactor regeneration have been developed, with the most common being enzyme-coupled systems.[10][11]
-
Glucose Dehydrogenase (GDH): GDH catalyzes the oxidation of glucose to gluconolactone, with the concomitant reduction of NAD⁺ or NADP⁺. This is a widely used and highly efficient system.
-
Formate Dehydrogenase (FDH): FDH utilizes formate as a sacrificial substrate, oxidizing it to carbon dioxide while reducing NAD⁺. This system is advantageous as the product is a gas and does not complicate downstream processing.
-
Isopropanol/ADH System: A secondary ADH can be used to oxidize a sacrificial alcohol, such as isopropanol, to acetone, thereby regenerating the NADH or NADPH required by the primary ADH.
Caption: Coupled-enzyme system for cofactor regeneration.
Overcoming Substrate Limitations: The Challenge of Hydrophobicity
A significant challenge in the enzymatic reduction of 2-decanone is its low solubility in aqueous media, which can lead to low reaction rates and substrate inhibition.[12] Several strategies can be employed to address this:
-
Co-solvents: The addition of water-miscible organic solvents, such as DMSO or isopropanol, can enhance the solubility of 2-decanone.[13][14] However, high concentrations of organic solvents can denature the enzyme, so careful optimization is required.
-
Biphasic Systems: A two-phase system, consisting of an aqueous phase containing the enzyme and cofactor and an organic phase containing the substrate, can be highly effective.[15] The 2-decanone partitions into the aqueous phase at a low concentration, is reduced by the enzyme, and the resulting 2-decanol partitions back into the organic phase. This minimizes enzyme inhibition and simplifies product recovery.
-
Deep Eutectic Solvents (DESs): These novel solvents have shown promise in biocatalysis for increasing the solubility of hydrophobic substrates while maintaining enzyme stability.[16]
Enzyme Immobilization for Enhanced Stability and Reusability
Immobilizing the ADH onto a solid support can significantly improve its stability, facilitate its separation from the reaction mixture, and enable its reuse over multiple cycles, thereby reducing costs.[17][18] Common immobilization techniques include:
-
Adsorption: The enzyme is physically adsorbed onto the surface of a carrier.
-
Covalent Bonding: The enzyme is attached to the support via stable covalent bonds.[17][19]
-
Entrapment: The enzyme is physically confined within a porous matrix.[19]
Experimental Protocols
Protocol 1: Screening of Alcohol Dehydrogenases
Objective: To identify the most effective ADH for the asymmetric reduction of 2-decanone to the desired enantiomer of 2-decanol.
Materials:
-
A selection of commercially available ADHs (e.g., from S. cerevisiae, T. brockii, L. kefir, R. ruber)
-
2-decanone
-
NADPH or NADH
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixture (1 mL total volume):
-
Tris-HCl buffer (100 mM, pH 7.5)
-
2-decanone (10 mM)
-
NAD(P)H (1 mM)
-
D-Glucose (100 mM)
-
GDH (5 U)
-
ADH (5 U)
-
-
Incubation: Incubate the reactions at 30°C with shaking (200 rpm) for 24 hours.
-
Work-up:
-
Quench the reaction by adding 500 µL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the organic extract by GC using a chiral column to determine the conversion of 2-decanone and the enantiomeric excess (ee) of the 2-decanol product.
-
Table 2: Hypothetical Results from ADH Screening
| ADH Source | Conversion (%) | Enantiomeric Excess (ee, %) | Predominant Enantiomer |
| S. cerevisiae | 85 | 98 | (S) |
| T. brockii | 92 | >99 | (S) |
| L. kefir | 88 | 97 | (R) |
| R. ruber | 75 | 95 | (S) |
Protocol 2: Preparative Scale Asymmetric Reduction of 2-Decanone
Objective: To synthesize a larger quantity of enantiomerically pure 2-decanol using the optimal ADH identified in the screening protocol.
Materials:
-
Optimal ADH (e.g., from T. brockii for (S)-2-decanol)
-
2-decanone (e.g., 1 g)
-
NADPH
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Tris-HCl buffer (100 mM, pH 7.5)
-
n-Heptane (for biphasic system)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Biphasic System):
-
In a suitable reaction vessel, dissolve the optimal ADH (e.g., 50 mg), GDH (50 mg), NADPH (50 mg), and D-glucose (5 g) in 100 mL of Tris-HCl buffer (100 mM, pH 7.5).
-
In a separate container, dissolve 1 g of 2-decanone in 100 mL of n-heptane.
-
Combine the aqueous and organic phases in the reaction vessel.
-
-
Incubation: Stir the biphasic mixture vigorously at 30°C for 48 hours. Monitor the reaction progress by taking small aliquots of the organic phase and analyzing by GC.
-
Work-up:
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 2-decanol by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterization:
Caption: Workflow for preparative scale synthesis.
Protocol 3: Determination of Enantiomeric Excess by Chiral GC
Objective: To accurately quantify the enantiomeric composition of the synthesized 2-decanol.
Materials:
-
Sample of synthesized 2-decanol
-
Standards of racemic 2-decanol and, if available, pure (R)- and (S)-2-decanol
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., a cyclodextrin-based column)
-
High-purity carrier gas (e.g., Helium or Hydrogen)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified 2-decanol in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Install the chiral column in the GC.
-
Set the oven temperature program to achieve baseline separation of the two enantiomers. This will require optimization. A typical starting point might be:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp: 5°C/min to 150°C
-
Hold at 150°C for 5 min
-
-
Set the injector and detector temperatures (e.g., 250°C).
-
-
Analysis:
-
Inject a sample of the racemic 2-decanol standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the prepared sample of the synthesized 2-decanol.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers in the chromatogram of the synthesized sample.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Troubleshooting and Advanced Considerations
-
Low Conversion: If the reaction conversion is low, consider increasing the enzyme or cofactor concentration, optimizing the pH or temperature, or improving the mixing in a biphasic system. Substrate or product inhibition may also be a factor, which can sometimes be mitigated by a biphasic setup.
-
Low Enantioselectivity: This is primarily an issue with the chosen enzyme. It is essential to screen a variety of ADHs to find one with high selectivity for 2-decanone. Reaction conditions such as temperature and the presence of co-solvents can sometimes influence enantioselectivity.
-
Enzyme Instability: If the enzyme loses activity over time, consider enzyme immobilization.[18] Additionally, ensure that the reaction conditions (pH, temperature, co-solvent concentration) are within the enzyme's optimal range.
Conclusion
The asymmetric reduction of 2-decanone using alcohol dehydrogenases is a highly effective and environmentally friendly method for producing enantiomerically pure (R)- and (S)-2-decanol.[2][3] Success hinges on the careful selection of an ADH with the desired stereoselectivity, the implementation of an efficient cofactor regeneration system, and the optimization of reaction conditions to overcome the challenges posed by the hydrophobic nature of the substrate. The protocols provided in this guide offer a robust framework for researchers to develop and scale up this valuable biocatalytic transformation.
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-
de Gonzalo, G., & Paul, C. E. (2021). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis, 1, 7. [Link]
-
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-
Al-Shameri, A., et al. (2023). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Molecules, 28(13), 5081. [Link]
-
ResearchGate. (n.d.). Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to its corresponding alcohol by Prelog's and anti-Prelog's ADHs. Retrieved from [Link]
-
Więckowska, A., et al. (2022). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports, 12(1), 1-17. [Link]
-
Contente, M. L., et al. (2024). Immobilization of Alcohol Dehydrogenases on Silica-Based Supports and Their Application in Enantioselective Ketone Reductions. Catalysts, 14(2), 131. [Link]
-
de Gonzalo, G., et al. (2021). Biocatalysed reductions of α-ketoesters employing Cyrene TM as cosolvent. Journal of Molecular Catalysis, 504, 111456. [Link]
-
Hummel, W. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds. Advances in Biochemical Engineering/Biotechnology, 63, 145-173. [Link]
-
Hollmann, F., et al. (2001). Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols. The FEBS Journal, 268(15), 4227-4234. [Link]
-
de Gonzalo, G., et al. (2007). Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. Organic Letters, 9(22), 4587-4590. [Link]
-
Bisht, M., et al. (2021). Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis. Organic & Biomolecular Chemistry, 19(18), 3971-3995. [Link]
-
ResearchGate. (n.d.). Biocatalytic deuterium- and hydrogen-transfer using over-expressed ADH-'A': Enhanced stereoselectivity and 2H-labeled chiral alcohols. Retrieved from [Link]
-
Li, C., et al. (2021). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Biotechnology for Biofuels, 14(1), 1-17. [Link]
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Wong, C. H., & Whitesides, G. M. (1983). Enzyme-catalyzed organic synthesis: NAD(P)H cofactor regeneration using ethanol/alcohol dehydrogenase/aldehyde dehydrogenase and methanol/alcohol dehydrogenase/aldehyde dehydrogenase/formate dehydrogenase. The Journal of Organic Chemistry, 48(19), 3199-3205. [Link]
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Leung, D., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2213-2224. [Link]
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-
Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Catalysts, 12(7), 754. [Link]
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-
Ganzhorn, A. J., et al. (1987). Kinetic characterization of yeast alcohol dehydrogenases. Amino acid residue 294 and substrate specificity. Journal of Biological Chemistry, 262(8), 3754-3761. [Link]
-
Moore, C. M., et al. (2019). Synthetic Biomimetic Coenzymes and Alcohol Dehydrogenases for Asymmetric Catalysis. ACS Catalysis, 9(3), 2470-2477. [Link]
-
Gomez, J. L., et al. (2021). Immobilization Screening and Characterization of an Alcohol Dehydrogenase and its Application to the Multi-Enzymatic Selective Oxidation of 1,-Omega-Diols. Frontiers in Bioengineering and Biotechnology, 9, 706935. [Link]
-
Musa, M. M., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 8(3), 3290-3298. [Link]
-
Wolf, C., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13337-13345. [Link]
-
Nowak, C., et al. (2021). Overcoming flavin-driven inactivation of alcohol dehydrogenases through enzyme immobilization. Catalysis Science & Technology, 11(1), 135-142. [Link]
-
Knez, Ž., et al. (2024). Harnessing the potential of deep eutectic solvents in biocatalysis: design strategies using CO2 to formate reduction as a case study. Frontiers in Bioengineering and Biotechnology, 12, 1369324. [Link]
-
Lavandera, I. (2010). Design and development of biocatalytic processes for the preparation of high added-value compounds. Universidad de Oviedo. [Link]
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-
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-
Gröger, H., et al. (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters, 5(2), 173-176. [Link]
-
Heriot-Watt University Research Portal. (n.d.). Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. Retrieved from [Link]
-
Zhang, W., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis, 13(15), 10186-10195. [Link]
-
Tommasi, T., et al. (2020). Covalent Immobilization of Dehydrogenases on Carbon Felt for Reusable Anodes with Effective Electrochemical Cofactor Regeneration. ChemElectroChem, 7(12), 2639-2648. [Link]
-
ResearchGate. (n.d.). Biocatalytic Reductions (C–O, C–N, C–C). Retrieved from [Link]
-
Biocatalysis and Biotransformation Group. (n.d.). Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Retrieved from [Link]
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Johnson Matthey. (n.d.). Alcohol dehydrogenase enzyme (keto reductase). Retrieved from [Link]
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ResearchGate. (n.d.). Regeneration of cofactor NAD(P) with NAD(P)H oxidase for the production of value-added chemicals. Retrieved from [Link]
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Globe Thesis. (2013). Alcohol Dehydrogenases:Novel Screening Procedure,Application On The Preparation Of Chiral Alcohols And Engineering Of Coenzyme Specificity. Retrieved from [Link]
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ResearchGate. (n.d.). Immobilization of Alcohol Dehydrogenase in membrane: Fouling mechanism at different enzyme concentration. Retrieved from [Link]
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Chen, J., et al. (2024). Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary alcohols. Biotechnology Advances, 69, 108249. [Link]
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Li, G., et al. (2022). Enabling biocatalysis in high-concentration organic cosolvent by enzyme gate engineering. Biotechnology and Bioengineering, 119(4), 1047-1057. [Link]
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Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
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Catalyst University. (2016, July 22). Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism [Video]. YouTube. [Link]
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Application Notes and Protocols for the Use of (S)-(+)-2-Decanol in Fragrance and Flavoring Agents
Abstract
Chirality plays a pivotal role in the sensory sciences, where enantiomers of a single compound can elicit vastly different olfactory and gustatory responses.[1][2] This guide provides a comprehensive framework for researchers, perfumers, and flavorists on the characterization, evaluation, and application of (S)-(+)-2-Decanol, a chiral secondary fatty alcohol. While racemic 2-decanol is recognized for its general fatty, waxy, and floral-fruity odor profile, the specific contribution and potential advantages of the (S)-(+) enantiomer remain a subject of specialized interest.[3][4] These application notes detail the necessary analytical protocols to ensure enantiomeric purity, methodologies for precise sensory characterization, and strategic considerations for its use in creating sophisticated fragrance and flavor formulations. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower scientists in leveraging the unique properties of this specific stereoisomer.
Section 1: Physicochemical Profile and the Enantiomeric Hypothesis
(S)-(+)-2-Decanol is a chiral secondary alcohol whose sensory profile is intrinsically linked to its stereochemistry. The interaction between a chiral molecule and biological olfactory or gustatory receptors is highly specific, analogous to a key fitting into a lock.[5] Therefore, it is hypothesized that (S)-(+)-2-Decanol possesses a distinct sensory profile compared to its mirror image, (R)-(-)-2-Decanol, and the 1:1 racemic mixture. Understanding these differences is the primary objective for its specialized use.
Table 1: Physicochemical Properties of 2-Decanol (Racemic)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1120-06-5 (Racemic); 33758-16-6 ((S)-enantiomer) | [6][7] |
| Molecular Formula | C₁₀H₂₂O | [4][7] |
| Molecular Weight | 158.28 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | ~211 °C at 760 mmHg | [8] |
| Melting Point | -6 to -4 °C | |
| Density | ~0.827 g/mL at 25 °C | [8] |
| Odor Profile (Racemic) | Floral, Fruity, Fatty, Waxy, Citrus | [4][9] |
| Solubility | Soluble in alcohol; sparingly soluble in water |[8] |
Section 2: Analytical Protocols for Enantiomeric Purity Assessment
Preamble: The Imperative of Purity Before any sensory evaluation or formulation work, the enantiomeric purity of (S)-(+)-2-Decanol must be unequivocally established. The presence of the (R)-(-) enantiomer as an impurity can significantly alter the perceived odor and taste, leading to erroneous conclusions and inconsistent product performance. The following protocols provide a robust, dual-method approach for verifying enantiomeric excess (e.e.) to >99%.
Protocol 2.1: Primary Purity Assessment via Chiral Gas Chromatography (GC)
Causality: Gas chromatography is the method of choice for volatile and semi-volatile compounds like 2-decanol. Utilizing a chiral stationary phase (CSP) allows for the physical separation of the two enantiomers based on the differential stability of the transient diastereomeric complexes they form with the CSP.
Methodology:
-
Column Selection: Employ a capillary column coated with a derivatized cyclodextrin-based CSP, such as a 30m x 0.25mm ID column with a 0.25µm film of heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin.
-
Sample Preparation: Prepare a 1 mg/mL solution of (S)-(+)-2-Decanol in high-purity n-hexane. For method validation, also prepare a solution of the racemic mixture.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C, with a split ratio of 50:1.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 3 °C/min to 150 °C.
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
-
Data Analysis:
-
Inject 1 µL of the sample.
-
Identify the two peaks corresponding to the (S) and (R) enantiomers by running the racemic standard.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100
-
-
Validation: The protocol is validated if the racemic standard shows two well-resolved peaks of approximately equal area (50:50 ratio). The target sample must show an e.e. of ≥99%.
Protocol 2.2: Orthogonal Verification via Chiral Supercritical Fluid Chromatography (SFC)
Causality: SFC serves as an excellent orthogonal (different mechanism) verification method. It offers fast, efficient separations at lower temperatures than GC, which is beneficial for thermally sensitive compounds. The use of non-toxic CO₂ as the primary mobile phase component is also advantageous for materials intended for consumption.
Methodology:
-
Column Selection: Use a polysaccharide-based CSP, such as an amylose or cellulose derivative column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Sample Preparation: Prepare a 1 mg/mL solution of (S)-(+)-2-Decanol in ethanol.
-
SFC Conditions:
-
Mobile Phase: Supercritical CO₂ (A) and Ethanol (B).
-
Gradient: Isocratic, 5% Ethanol.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 35 °C.
-
Back Pressure Regulator: 150 bar.
-
Detection: UV detector at 210 nm (if response is low, an Evaporative Light Scattering Detector (ELSD) can be used).
-
-
Data Analysis: Calculate e.e. as described in the GC protocol. The results from SFC should corroborate the GC findings to ensure the highest confidence in purity.
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Application Notes: (S)-(+)-2-Decanol in Pharmaceutical Development
Introduction: The Imperative of Chirality in Modern Drug Design
In the landscape of pharmaceutical sciences, chirality is a cornerstone of drug design and efficacy. The three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile, as most biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely an academic exercise but a regulatory and clinical necessity.[1][2] (S)-(+)-2-Decanol, a chiral secondary alcohol, emerges as a versatile and valuable building block in the synthetic chemist's arsenal for constructing complex, stereochemically defined molecules.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of (S)-(+)-2-Decanol. We will delve into its physicochemical properties, explore its application as a chiral synthon with practical insights, and provide detailed, field-proven protocols for its derivatization and analysis. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Physicochemical Properties of (S)-(+)-2-Decanol
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. (S)-(+)-2-Decanol is a clear, colorless liquid with a ten-carbon aliphatic chain, rendering it lipophilic.[4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [3] |
| Molecular Weight | 158.28 g/mol | [3] |
| CAS Number | 33758-16-6 | [3] |
| Appearance | Clear colorless liquid | [4] |
| Boiling Point | 211 °C (lit.) | [2] |
| Melting Point | -6 to -4 °C (lit.) | [2] |
| Density | 0.827 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.434 (lit.) | [2] |
| Solubility | Soluble in alcohol; Insoluble in water |
Core Applications in Asymmetric Synthesis
The primary value of (S)-(+)-2-Decanol in pharmaceutical development lies in its utility as a chiral building block, providing a predefined stereocenter from which more complex molecules can be constructed.
(S)-(+)-2-Decanol as a Versatile Chiral Synthon
(S)-(+)-2-Decanol can be elaborated into a variety of other chiral synthons, such as the corresponding ketone, esters, or alkyl halides, while retaining the crucial stereochemical information at the C2 position. These derivatives are valuable intermediates in the synthesis of bioactive molecules. While direct incorporation into a marketed pharmaceutical is not widely documented, its structural motif is found in various natural products and bioactive compounds, particularly insect pheromones, which serve as an excellent model for its application in stereoselective synthesis.[5][6]
The synthesis of such molecules often involves the precise construction of stereocenters, a task for which (S)-(+)-2-Decanol is well-suited. For instance, the chiral center of (S)-(+)-2-Decanol can be transferred to a target molecule through a series of stereospecific reactions. A hypothetical synthetic pathway to a chiral intermediate for a bioactive lipid is illustrated below. This pathway demonstrates how the chirality of (S)-(+)-2-Decanol is preserved and utilized to induce the formation of new stereocenters.
Caption: Synthetic pathway for a bioactive lipid precursor.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the use of (S)-(+)-2-Decanol in a research and development setting.
Protocol 1: Oxidation of (S)-(+)-2-Decanol to (S)-2-Decanone
The oxidation of a secondary alcohol to a ketone is a fundamental transformation. (S)-2-decanone is a valuable chiral intermediate for subsequent C-C bond-forming reactions. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[7]
Materials:
-
(S)-(+)-2-Decanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere.
-
Oxalyl Chloride Addition: Dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and add it to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution via the addition funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of (S)-(+)-2-Decanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.
-
Quenching: Add triethylamine (5.0 eq.) to the reaction mixture. Allow the mixture to warm to room temperature slowly.
-
Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude (S)-2-decanone by flash column chromatography on silica gel.
Protocol 2: Fischer Esterification of (S)-(+)-2-Decanol
Esterification is a common method for derivatizing alcohols to modify their properties or to protect the hydroxyl group. The resulting chiral esters can be screened for biological activity or used in further synthetic steps. The Fischer esterification is a classic acid-catalyzed method.[1][8]
Materials:
-
(S)-(+)-2-Decanol
-
Carboxylic acid of choice (e.g., acetic acid)
-
Sulfuric acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bars
-
Round-bottom flask
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add (S)-(+)-2-Decanol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography if necessary.
Protocol 3: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)
Ensuring the enantiomeric purity of (S)-(+)-2-Decanol and its derivatives is critical. Chiral GC is a powerful technique for this purpose. Often, derivatization to a more volatile ester is required for optimal separation.[9][10]
Materials:
-
Sample of (S)-(+)-2-Decanol or its derivative
-
Chiral derivatizing agent (e.g., trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., DCM)
-
Chiral GC column (e.g., CP Chirasil-DEX CB)
-
Gas chromatograph with a Flame Ionization Detector (FID)
Procedure:
-
Derivatization: In a small vial, dissolve a small amount of the alcohol sample in anhydrous DCM. Add an excess of the chiral derivatizing agent (e.g., trifluoroacetic anhydride) and a catalytic amount of a base like pyridine. Allow the reaction to proceed to completion.
-
Sample Preparation: Quench the reaction with a small amount of water. Extract the derivative into an appropriate organic solvent (e.g., hexane). Dry the organic layer and dilute to an appropriate concentration for GC analysis.
-
GC Analysis: Inject the prepared sample onto the chiral GC column.
-
Method Parameters (Example):
-
Column: CP Chirasil-DEX CB
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C).
-
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Caption: Workflow for enantiomeric purity analysis.
Biological Activity and Toxicological Profile
Currently, there is limited publicly available data on the specific biological activity of (S)-(+)-2-Decanol outside of its role as an insect pheromone component.[5] Its structural similarity to other long-chain alcohols suggests potential for incorporation into bioactive lipids or as a fragment in drug discovery programs targeting lipophilic binding sites.[11]
The toxicological data for (S)-(+)-2-Decanol is also not extensively documented. The safety data sheet for the racemic 2-decanol indicates it can cause serious eye irritation.[4] As with any chemical reagent, appropriate personal protective equipment should be used, and it should be handled in a well-ventilated area.[7] Further studies are required to fully characterize its toxicological and pharmacological profiles.
Conclusion
(S)-(+)-2-Decanol is a readily available and versatile chiral building block with significant potential in pharmaceutical development. Its utility has been demonstrated in the stereoselective synthesis of complex natural products, providing a strong precedent for its application in the synthesis of chiral APIs. The protocols detailed in this application note offer robust methods for the derivatization and analysis of this compound, enabling its effective integration into drug discovery and development workflows. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral synthons like (S)-(+)-2-Decanol will be instrumental in the creation of novel, safer, and more effective medicines.
References
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Preparation of 8-methyl-2-decanol: General Synthesis of Diastereomeric Mixtures of Alkyl Branched Insect Pheromones. Journal of Chemical Ecology. Available at: [Link]
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Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. ResearchGate. Available at: [Link]
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Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. Available at: [Link]
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Thorough Characterization of Two Sessein Derivatives with Potential Biological Activity. MDPI. Available at: [Link]
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Chiral auxiliary. Wikipedia. Available at: [Link]
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2-Decanol | C10H22O | CID 14254. PubChem. Available at: [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Available at: [Link]
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Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
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2-decanol methyl octyl carbinol. The Good Scents Company. Available at: [Link]
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Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. PubMed. Available at: [Link]
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(S)-(+)-2-Decanol | C10H22O | CID 637571. PubChem. Available at: [Link]
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Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. ACS Publications. Available at: [Link]
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Letter: Chiral Synthesis of Prostaglandins From Carbohydrates. Synthesis of (+)-15-(S)-prostaglandin A2. PubMed. Available at: [Link]
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Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]
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Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]
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Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. Available at: [Link]
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Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. PubMed. Available at: [Link]
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Chiral Synthons for 2-Amino Alcohols. Facile Preparation of Optically Active Amino Hydroxy Acids of Biological Interest. Sci-Hub. Available at: [Link]
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Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Available at: [Link]
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Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. Available at: [Link]
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A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. SpringerLink. Available at: [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]
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Application Notes and Protocols for the Evaluation of (S)-(+)-2-Decanol as a Bio-Based Plasticizer and Lubricant
Abstract
The transition towards a sustainable chemical industry necessitates the development of high-performance, environmentally benign additives derived from renewable resources.[1][2] (S)-(+)-2-Decanol, a C10 secondary fatty alcohol, presents a compelling profile for investigation as a bio-based plasticizer and lubricant. Fatty alcohols are widely used as intermediates and functional additives in various industries, including plastics and lubricants.[3][4] This document provides a comprehensive framework for researchers, scientists, and formulation experts to evaluate the efficacy of (S)-(+)-2-Decanol in these roles. It combines theoretical principles with detailed, self-validating experimental protocols based on established ASTM standards, enabling a thorough assessment of its performance characteristics.
Introduction to (S)-(+)-2-Decanol
(S)-(+)-2-Decanol is a chiral secondary alcohol with a ten-carbon aliphatic chain (C₁₀H₂₂O).[5] Its structure, featuring a hydroxyl group on the second carbon, imparts a degree of branching and polarity that distinguishes it from its linear isomer, 1-decanol. These structural nuances are hypothesized to offer unique performance benefits, such as improved low-temperature properties and specific interactions within polymer matrices or on metal surfaces.[6]
Long-chain alcohols can be derived from renewable biomass sources, positioning them as attractive alternatives to petroleum-based incumbents.[7][8] The evaluation of specific isomers like (S)-(+)-2-Decanol is a critical step in innovating next-generation, sustainable additives.
Table 1: Physicochemical Properties of 2-Decanol
| Property | Value | Source |
| CAS Number | 1120-06-5 | [5][9] |
| Molecular Formula | C₁₀H₂₂O | [5][10] |
| Molecular Weight | 158.28 g/mol | [5] |
| Appearance | Clear, colorless liquid | [10][11] |
| Boiling Point | 211 °C | [9][11] |
| Melting Point | -5 °C | [9] |
| Density | 0.82 g/mL | [9] |
| Water Solubility | 151.8 mg/L (estimated) | [11] |
Application as a Plasticizer
Theoretical Basis and Rationale
Plasticizers are additives that increase the flexibility, or plasticity, of a material, most notably rigid polymers like polyvinyl chloride (PVC).[12][13] They function by inserting themselves between polymer chains, disrupting the strong intermolecular forces and thereby increasing the "free volume".[14][15] This enhanced molecular mobility leads to a reduction in the glass transition temperature (T_g), transforming a rigid, brittle material into a flexible and workable one at ambient temperatures.[16]
The efficacy of a plasticizer depends on its chemical structure, polarity, and compatibility with the polymer.[14][16] (S)-(+)-2-Decanol possesses a dual structure beneficial for plasticization:
-
A non-polar C10 alkyl chain: This long hydrocarbon tail is designed to disrupt the non-polar interactions between PVC chains.
-
A polar hydroxyl (-OH) group: This group can interact with the polar C-Cl sites on the PVC polymer, aiding in compatibility and dispersion.[16]
The slight branching resulting from the secondary alcohol structure may also enhance plasticizer efficiency and improve low-temperature flexibility compared to linear isomers.[6]
Application Note: Evaluating (S)-(+)-2-Decanol in PVC Formulations
This section outlines the protocols to quantify the performance of (S)-(+)-2-Decanol as a secondary plasticizer in a model flexible PVC formulation. It is designed to be compared against a standard plasticizer like di(2-ethylhexyl) phthalate (DEHP) or a bio-based alternative like triethyl citrate (TEC).[7]
Experimental Protocols
Protocol 2.3.1: Compounding of Plasticized PVC
-
Rationale: This step ensures a homogenous dispersion of the plasticizer within the PVC resin. A two-roll mill is a standard laboratory apparatus for achieving this through heat and mechanical shear.
-
Formulation: Prepare a standard PVC formulation. A typical starting point per 100 parts per hundred resin (phr) is:
-
PVC Resin (K-value 67-70): 100 phr
-
Thermal Stabilizer (e.g., Ca/Zn stearate): 3 phr
-
Plasticizer: 40 phr (This will be varied, e.g., 100% DEHP, 75% DEHP/25% 2-Decanol, 50% DEHP/50% 2-Decanol).
-
-
Pre-Mixing: In a high-speed mixer, blend the PVC resin and stabilizer for 1 minute. Slowly add the plasticizer(s) and continue mixing for 5 minutes until a dry blend is achieved.
-
Milling: Set the two-roll mill temperature to 160-170°C.
-
Add the dry blend to the mill and work the material until a molten, uniform sheet is formed (approximately 5-10 minutes).
-
Molding: Press the milled sheets in a hydraulic press at 170°C for 5 minutes under 10 MPa pressure to form standardized plaques (e.g., 1-2 mm thickness) for testing.
-
Cool the plaques under pressure before removal.
Protocol 2.3.2: Mechanical Properties Assessment
-
Rationale: Mechanical tests directly measure the plasticizing effect on the material's flexibility and strength.[17]
-
Conditioning: Condition all molded samples for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Tensile Testing (ASTM D2284): [17]
-
Cut dumbbell-shaped specimens from the molded plaques.
-
Using a universal testing machine (tensometer), measure the tensile strength at break and the ultimate elongation. A higher elongation indicates greater flexibility.
-
-
Hardness Testing (ASTM D2240):
-
Measure the Shore A durometer hardness of the molded plaques. A lower hardness value signifies a more effective plasticizing action.
-
Protocol 2.3.3: Thermal Analysis
-
Rationale: The glass transition temperature (T_g) is a fundamental indicator of plasticizer efficiency. A significant depression in T_g confirms that the plasticizer has effectively increased polymer chain mobility.[16]
-
Differential Scanning Calorimetry (DSC):
-
Cut a small sample (5-10 mg) from a molded plaque and seal it in an aluminum DSC pan.
-
Heat the sample from -50°C to 120°C at a rate of 10°C/min under a nitrogen atmosphere.
-
The T_g is determined from the midpoint of the step transition in the heat flow curve.
-
Protocol 2.3.4: Migration and Volatility Testing
-
Rationale: A good plasticizer should remain within the polymer matrix. These tests assess its permanence.
-
Volatility (ASTM D1203):
-
Weigh a sample disc and place it in an oven at 70°C.
-
After 24 hours, cool the sample in a desiccator and re-weigh. The percentage weight loss corresponds to the plasticizer's volatility.
-
-
Migration to Lacquers (ASTM D2199): [18]
Data Presentation: Expected Outcomes
The collected data should be summarized to compare the different formulations.
Table 2: Performance Comparison of PVC Plasticizer Formulations
| Property | Control (100% DEHP) | Blend 1 (25% 2-Decanol) | Blend 2 (50% 2-Decanol) |
| Tensile Strength (MPa) | Expected Value | Measured Value | Measured Value |
| Elongation at Break (%) | Expected Value | Measured Value | Measured Value |
| Shore A Hardness | Expected Value | Measured Value | Measured Value |
| Glass Transition (T_g, °C) | Expected Value | Measured Value | Measured Value |
| Volatility (% wt. loss) | Expected Value | Measured Value | Measured Value |
Workflow Visualization
Caption: Workflow for evaluating (S)-(+)-2-Decanol as a PVC plasticizer.
Application as a Lubricant
Theoretical Basis and Rationale
Fatty alcohols and their derivatives are extensively used as lubricants and lubricity additives.[3][4][19] Their primary function is to reduce friction and wear between moving surfaces. The mechanism involves the formation of a thin, resilient film on the surfaces, a phenomenon known as boundary lubrication.
(S)-(+)-2-Decanol's structure is well-suited for this application:
-
Polar Head Group (-OH): The hydroxyl group adsorbs onto metal or other polar surfaces, creating an ordered, protective molecular layer.
-
Non-polar Tail (C10 Alkyl Chain): The long hydrocarbon chains orient away from the surface, forming a low-shear-strength layer that allows surfaces to slide past each other with minimal contact and friction.[3]
-
Branched Structure: The methyl branch near the polar head may influence the packing density of the adsorbed layer and could improve low-temperature fluidity (lower pour point) compared to linear alcohols.[6][20]
Application Note: Characterizing (S)-(+)-2-Decanol as a Lubricant Base or Additive
This section details standard protocols for assessing the fundamental properties of (S)-(+)-2-Decanol as either a standalone lubricant (a base oil) or as an additive to an existing base oil.[21][22]
Experimental Protocols
Protocol 3.3.1: Viscosity and Flow Properties
-
Rationale: Viscosity is a critical lubricant property that determines the strength of the lubricating film and its performance across a range of temperatures.
-
Kinematic Viscosity (ASTM D445): [23][24]
-
Using a calibrated glass capillary viscometer in a constant temperature bath, measure the kinematic viscosity of (S)-(+)-2-Decanol at 40°C and 100°C.
-
-
Viscosity Index (VI) (ASTM D2270):
-
Calculate the Viscosity Index from the kinematic viscosity values at 40°C and 100°C. A higher VI indicates less change in viscosity with temperature, which is highly desirable.
-
-
Pour Point (ASTM D97): [23][24]
-
Determine the lowest temperature at which the oil will still flow. This is crucial for applications in cold environments.
-
Protocol 3.3.2: Thermal and Oxidative Stability
-
Rationale: Lubricants must resist degradation at high operating temperatures.
-
Flash Point (ASTM D92): [23][24]
-
Using a Cleveland Open Cup tester, determine the lowest temperature at which the vapor above the liquid will ignite with an ignition source. This is a key safety and volatility metric.
-
Protocol 3.3.3: Lubricity and Wear Prevention
-
Rationale: This test directly measures the lubricant's ability to protect surfaces from wear under load.
-
Four-Ball Wear Test (ASTM D4172):
-
This test is typically performed on a blend of the test chemical in a base oil (e.g., 1-5% (S)-(+)-2-Decanol in a Group II mineral oil).
-
Three steel balls are clamped together and covered with the test lubricant. A fourth ball is rotated against them under a specified load, speed, and temperature.
-
After the test duration, the average diameter of the wear scars on the three stationary balls is measured with a microscope. A smaller wear scar diameter indicates better anti-wear performance.
-
Data Presentation: Expected Outcomes
Table 3: Lubricant Property Profile of (S)-(+)-2-Decanol
| Property | Test Method | Result | Units |
| Kinematic Viscosity @ 40°C | ASTM D445 | Measured Value | cSt |
| Kinematic Viscosity @ 100°C | ASTM D445 | Measured Value | cSt |
| Viscosity Index | ASTM D2270 | Calculated Value | - |
| Pour Point | ASTM D97 | Measured Value | °C |
| Flash Point | ASTM D92 | Measured Value | °C |
| Wear Scar Diameter (1% in oil) | ASTM D4172 | Measured Value | mm |
Conceptual Visualization
Caption: Relationship between 2-decanol's structure and its lubricant properties.
Safety and Environmental Considerations
While comprehensive toxicological data for (S)-(+)-2-Decanol specifically is limited, fatty alcohols as a class are generally regarded as having low toxicity.[25] Available data suggests 2-decanol is an eye irritant.[5] As with any chemical, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be used during handling. From an environmental perspective, long-chain alcohols derived from natural sources are typically biodegradable, offering an advantage over persistent synthetic chemicals.[3] Further investigation into the biodegradability and ecotoxicity of (S)-(+)-2-Decanol is recommended as part of a complete product development cycle.
Conclusion
(S)-(+)-2-Decanol holds significant promise as a versatile, bio-based additive for both plasticizer and lubricant applications. Its unique molecular structure suggests it could offer a balanced profile of properties, including enhanced flexibility in polymers and effective friction reduction in lubricant systems. The protocols detailed in this guide provide a robust, standardized framework for researchers to systematically validate this potential. By following these methodologies, scientists can generate the reliable data needed to assess the viability of (S)-(+)-2-Decanol as a sustainable alternative to conventional, petroleum-derived products.
References
-
ASTM International. (n.d.). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. Retrieved from [Link]
-
Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka. Retrieved from [Link]
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ASTM International. (n.d.). Engine Oil Lubricants Certification. Retrieved from [Link]
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CORE. (n.d.). Bioplastics from natural polymers. Retrieved from [Link]
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ResearchGate. (n.d.). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. Retrieved from [Link]
-
ASTM International. (n.d.). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]
-
iTeh Standards. (n.d.). ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]
-
ASTM International. (2019). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]
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Petroleum Quality Institute of America. (n.d.). Engine Oil Lubricant ASTM Tests. Retrieved from [Link]
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Intertek. (n.d.). ASTM Tests for Automotive Research. Retrieved from [Link]
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ResearchGate. (n.d.). Biomass sources for bioplasticizers. Retrieved from [Link]
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Amfora Packaging. (n.d.). Bioplastics, a natural alternative to plastic. Retrieved from [Link]
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Semantic Scholar. (n.d.). A Review on Plasticizers and Eco-Friendly Bioplasticizers: Biomass Sources and Market. Retrieved from [Link]
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P2 InfoHouse. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. Retrieved from [Link]
-
Sinarmas Cepsa. (2025). Fatty Alcohols 101: Uses, benefits, and why they matter in everyday products. Retrieved from [Link]
- Google Patents. (n.d.). US6716799B1 - Use of selected fatty alcohols and their mixtures with carboxylic acid esters as lubricant components in water-based drilling fluid systems for soil exploration.
-
Wikipedia. (n.d.). Bioplastic. Retrieved from [Link]
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MDPI. (2024). The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid. Retrieved from [Link]
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Quora. (2017). What is the mechanism of plasticizer in polymers?. Retrieved from [Link]
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Ataman Kimya. (n.d.). FATTY ALCOHOLS. Retrieved from [Link]
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ResearchGate. (n.d.). "Plasticizers". In: Encyclopedia of Polymer Science and Technology. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). An Investigation of the Production and Lubricity Characteristics of Fatty Acid Esters. Retrieved from [Link]
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Nucera Solutions. (n.d.). Long Chain Synthetic Alcohols. Retrieved from [Link]
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Lumar France. (n.d.). Fatty alcohols. Retrieved from [Link]
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ChemSynthesis. (2025). 2-decanol. Retrieved from [Link]
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AIP Publishing. (2021). Expansion and combustion of droplets that contain long-chain alcohol alternative fuels. Physics of Fluids. Retrieved from [Link]
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LookChem. (n.d.). 2-DECANOL 1120-06-5 wiki. Retrieved from [Link]
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IJIERT. (n.d.). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Decanol. PubChem Compound Database. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Decanol (CAS 1120-06-5). Retrieved from [Link]
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The Good Scents Company. (n.d.). decanol, 112-30-1. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Hexyl-1-decanol in Advanced Lubricant Formulations. Retrieved from [Link]
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OECD Existing Chemicals Database. (n.d.). COVER PAGE. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-decanol methyl octyl carbinol. Retrieved from [Link]
-
Agricultural Marketing Service, USDA. (2016). Fatty Alcohols (Octanol and Decanol). Retrieved from [Link]
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Application Note: Protocol for Functional Group Analysis of Decanol Isomers Using FTIR Spectroscopy
Abstract
Decanol and its isomers are ten-carbon alcohols with wide applications, from solvents and surfactants to flavorings in the food industry.[1][2] The position of the hydroxyl group defines the isomer as primary, secondary, or tertiary, which in turn dictates its chemical reactivity and physical properties. A rapid, non-destructive method for differentiating these isomers is crucial for quality control, chemical synthesis, and research. This application note provides a detailed protocol for the functional group analysis of decanol isomers using Fourier Transform Infrared (FTIR) spectroscopy. We will explore the theoretical basis for spectral differentiation, provide a step-by-step experimental workflow, and detail the interpretation of spectral data, focusing on the characteristic vibrational modes of the C-O and O-H bonds.
Introduction: The "Why" Behind the Method
In organic chemistry, structure dictates function. For decanol (C₁₀H₂₂O), numerous structural isomers exist where the only difference is the location of the hydroxyl (-OH) group along the carbon chain.[3] For example, 1-decanol is a primary alcohol, 2-decanol is a secondary alcohol, and a theoretical isomer like 2-methyl-2-nonanol would be a tertiary alcohol derived from a decane backbone. This seemingly minor structural variance has profound implications for a molecule's utility and reaction pathways.
FTIR spectroscopy is an ideal analytical technique for this challenge. It is rapid, requires minimal to no sample preparation, and is non-destructive.[4][5] The method works by probing the vibrational modes of molecular bonds.[5] Infrared radiation is passed through a sample, and the frequencies at which the radiation is absorbed correspond to the vibrational frequencies of specific functional groups. For alcohols, the key vibrations are the stretching of the O-H and C-O bonds, which are highly sensitive to their local chemical environment. This sensitivity is the foundation upon which we can build a reliable protocol to distinguish primary, secondary, and tertiary decanol isomers.
Theoretical Background: Decoding the Vibrational Signature
The infrared spectrum of an alcohol is dominated by two key features: the O-H stretching vibration and the C-O stretching vibration. Understanding how these are influenced by the isomeric structure is paramount.
The O-H Stretching Vibration
In a condensed phase like liquid decanol, alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H covalent bond.[6][7][8] Because the molecules in the sample exist in a dynamic network with a range of hydrogen bond strengths, the O-H bond vibrates at a wide array of slightly different frequencies. The result in the FTIR spectrum is not a sharp peak, but a characteristically strong and very broad absorption band, typically centered around 3300-3400 cm⁻¹ .[9][10] The presence of this broad band is a definitive indicator of an alcohol functional group but does not, by itself, differentiate between isomer types.[9]
The C-O Stretching Vibration: The Key to Isomer Differentiation
The most diagnostic region for distinguishing alcohol isomers is the fingerprint region, specifically between 1000 cm⁻¹ and 1250 cm⁻¹ , where the C-O single bond stretching vibration occurs.[11] This vibration is sensitive to the substitution pattern of the carbon atom attached to the hydroxyl group (the α-carbon).
-
Primary Alcohols (R-CH₂-OH): In a primary alcohol like 1-decanol, the C-O bond vibration is coupled with the vibrations of the adjacent C-C bond. This results in a strong, asymmetric C-C-O stretch that typically appears around 1050 cm⁻¹ .[11][12]
-
Secondary Alcohols (R₂-CH-OH): In a secondary alcohol (e.g., 2-decanol, 3-decanol), the α-carbon is attached to two other carbon atoms. This structural change shifts the C-O stretching frequency to a higher wavenumber, generally appearing around 1100 cm⁻¹ .[11][12]
-
Tertiary Alcohols (R₃-C-OH): For a tertiary alcohol, the α-carbon is bonded to three other carbon atoms. The increased substitution and coupling effects further increase the vibrational frequency of the C-O bond, causing its absorption band to appear at an even higher wavenumber, typically around 1150 cm⁻¹ .[11][12]
This predictable shift in the C-O stretching frequency provides a robust and reliable method for identifying the class of a decanol isomer.
Experimental Protocol
This protocol details the use of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a modern and highly efficient method for analyzing liquid samples.[4][13]
Instrumentation and Materials
-
FTIR Spectrometer (e.g., Thermo Scientific™ Nicolet™ Summit PRO, PerkinElmer Spectrum Two™)
-
ATR Accessory with a diamond or germanium crystal
-
Decanol isomer samples (e.g., 1-decanol, 2-decanol)
-
Solvent for cleaning (e.g., Isopropanol, high purity)
-
Non-abrasive laboratory wipes
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has completed its initialization sequence.
-
Confirm the ATR accessory is correctly installed in the sample compartment.
-
Causality: The instrument must reach thermal and electronic stability to ensure a consistent baseline and reproducible measurements.
-
-
ATR Crystal Cleaning:
-
Moisten a non-abrasive wipe with isopropanol.
-
Gently but thoroughly wipe the surface of the ATR crystal.
-
Use a dry wipe to remove any residual solvent.
-
Causality: The ATR technique is a surface-sensitive measurement. Any contamination on the crystal from previous samples or the environment will appear in the spectrum, leading to inaccurate results.[4]
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate a background scan.
-
Typical parameters:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans
-
-
Causality: The background scan measures the ambient spectrum of atmospheric water vapor and carbon dioxide, as well as the instrumental response.[4] This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final data represents only the sample itself. Co-adding multiple scans improves the signal-to-noise ratio (S/N).[14]
-
-
Sample Application:
-
Using a clean pipette, place one to two drops of the decanol isomer sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[15]
-
Causality: The infrared beam interacts with the sample where it is in direct contact with the crystal.[4] Complete coverage ensures a strong and representative signal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan.
-
The software will automatically perform the background subtraction and display the resulting absorbance spectrum.
-
-
Cleaning Between Samples:
-
Thoroughly clean the ATR crystal with isopropanol and a wipe as described in Step 2. This step is critical to prevent cross-contamination between different isomer samples.[4]
-
-
Repeat for All Isomers:
-
Repeat steps 4-6 for each decanol isomer to be analyzed.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for FTIR analysis of decanol isomers.
Data Interpretation and Analysis
After acquiring the spectra, the key is to identify the characteristic absorption bands and compare their positions to known values for different alcohol classes.
Identifying Key Functional Groups
-
O-H Stretch: Locate the strong, broad absorption band in the region of 3600-3200 cm⁻¹ . Its presence confirms the sample is an alcohol.[9][10]
-
C-H Stretch: Observe the sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ). These are from the C-H bonds in the decyl chain and will be present in all isomers.
-
C-O Stretch: Carefully examine the fingerprint region between 1250-1000 cm⁻¹ . The position of the strongest peak in this region is the primary determinant for identifying the isomer class.[12]
Summary of Diagnostic Frequencies
| Functional Group | Vibrational Mode | Isomer Class | Expected Wavenumber (cm⁻¹) | Peak Characteristics |
| Hydroxyl | O-H Stretch | All Classes | ~3350 ± 50 | Strong, Very Broad |
| Carbon-Oxygen | C-O Stretch | Primary | ~1050 | Strong, Sharp |
| Carbon-Oxygen | C-O Stretch | Secondary | ~1100 | Strong, Sharp |
| Carbon-Oxygen | C-O Stretch | Tertiary | ~1150 | Strong, Sharp |
Table based on data from Spectroscopy Online and Química Organica.org.[11][12]
Isomer Structure-Spectrum Relationship
The following diagram illustrates the causal link between the molecular structure of the alcohol isomer and the resulting shift in the C-O stretching frequency observed in the FTIR spectrum.
Caption: Relationship between alcohol isomer structure and C-O peak shift.
Conclusion
FTIR spectroscopy provides a powerful, rapid, and reliable method for the functional group analysis and differentiation of primary, secondary, and tertiary decanol isomers. By focusing on the characteristic wavenumber of the C-O stretching vibration, researchers, scientists, and quality control professionals can confidently determine the structural class of an unknown decanol sample. The protocol outlined in this note represents a robust, field-proven workflow that ensures high-quality, reproducible data for critical decision-making in research and industrial applications.
References
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- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Química Organica.org. IR Spectrum: Alcohols and Phenols.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.
- JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding.
- Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols.
- Quora. (2018, November 30). What is the effect of hydrogen bonding on the IR spectra of alcohol?.
- Shimadzu. Liquid Samples.
- Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online.
- ChemBK. (2024, April 9). decanol (mixed isomers).
- University of Colorado Boulder. Sample preparation for FT-IR.
- Medycyna Pracy. (2018). 1-Decanol and its isomers: 2-decanol, 3-decanol, 4-decanol, 5-decanol. Documentation of proposed values of occupational exposure limits (OELs).
- YouTube. (2025, October 2). FT IR and Calibration Curve to Calculate Alcohol Content (USF).
- Quora. (2020, December 19). What are the ten isomers of C10H22O?.
- Thermo Fisher Scientific. How to use FTIR to ensure the safety and efficacy of alcohol-based hand sanitizers: from initial research to production.
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Application Note: A Multi-technique NMR Approach for Unambiguous Structural Differentiation of Decanol Isomers
Abstract
Structural isomers of decanol, while possessing the same molecular formula (C₁₀H₂₂O), exhibit distinct physical, chemical, and biological properties. This makes their accurate and unambiguous identification critical in fields such as drug development, materials science, and flavor and fragrance industries, where even minor structural variations can lead to significant changes in function and efficacy[1]. This application note provides a comprehensive, multi-technique Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the definitive structural elucidation and differentiation of decanol isomers. By systematically employing 1D (¹H, ¹³C) and 2D (COSY, HSQC, DEPT) NMR experiments, researchers can overcome the challenge of spectral overlap common in long-chain alcohols and confidently assign the correct isomeric structure.
Introduction: The Challenge of Isomerism
The ten-carbon backbone of decanol allows for a large number of constitutional isomers, including primary, secondary, and tertiary alcohols. Differentiating these isomers using techniques like mass spectrometry or infrared spectroscopy alone can be challenging due to similar fragmentation patterns and functional groups. NMR spectroscopy, however, provides unparalleled insight into the molecular framework by probing the unique electronic environment of each hydrogen and carbon nucleus[1].
This guide details a systematic workflow that leverages the strengths of several NMR experiments. We will explain the causality behind each experimental choice, moving from broad structural classification to precise connectivity mapping. The protocols described herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers in various scientific disciplines.
Theoretical Background: The NMR Toolkit
A foundational understanding of key NMR principles is essential for effective data interpretation.
-
Chemical Shift (δ): The position of a signal in an NMR spectrum is highly sensitive to the local electronic environment. The electronegativity of the hydroxyl group causes protons (¹H) and carbons (¹³C) closer to it to be "deshielded," shifting their signals downfield (higher ppm values)[2][3]. This effect is the primary basis for distinguishing isomers, as the position of the -OH group dictates the chemical shifts of nearby nuclei.
-
Spin-Spin Coupling (J-coupling): In ¹H NMR, the signal for a proton is split into a multiplet by the influence of non-equivalent protons on adjacent carbons. This "n+1 rule" provides crucial information about the connectivity of proton-bearing carbons[4].
-
¹³C NMR and DEPT: A standard ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule[2][5]. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further refines this by distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) groups based on the phase of their signals. Specifically, a DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent[6][7][8].
-
2D Correlation Spectroscopy (COSY & HSQC):
-
COSY (Correlation Spectroscopy) maps ¹H-¹H J-coupling interactions. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of proton connectivity through the carbon skeleton[1][8][9].
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached[1][9][10]. This powerful technique definitively links the proton and carbon frameworks of the molecule.
-
Experimental Design and Protocols
This section provides a step-by-step methodology for sample preparation and data acquisition.
Materials and Reagents
-
Decanol isomer sample (e.g., 1-decanol, 2-decanol, 5-decanol)
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent[11][12]
-
Tetramethylsilane (TMS) as an internal standard (optional, often included in solvent)
-
Pasteur pipettes and bulbs
-
Small vials for sample dissolution
Protocol: Sample Preparation
Proper sample preparation is fundamental to acquiring high-quality NMR spectra[13].
-
Weighing: Accurately weigh 10-50 mg of the decanol isomer into a clean, dry vial. For ¹H NMR, 10 mg is often sufficient, while ¹³C experiments benefit from higher concentrations (~50 mg)[12][14].
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial[12][13]. Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for sharp, well-resolved NMR signals[13].
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube[14]. This prevents interference with the magnetic field homogeneity.
-
Transfer: Carefully transfer the clear solution into a 5 mm NMR tube to a depth of at least 4.5 cm[14].
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol: NMR Data Acquisition
The following experiments should be run sequentially on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Purpose: To determine the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling.
-
Key Parameters: Standard acquisition parameters are usually sufficient. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR:
-
Purpose: To determine the number of unique carbon environments.
-
Key Parameters: A standard proton-decoupled carbon experiment. Longer acquisition times may be needed due to the low natural abundance of ¹³C[15].
-
-
DEPT-135:
-
COSY:
-
Purpose: To establish a proton-proton connectivity map.
-
Key Parameters: Standard gradient-selected COSY (gCOSY) experiment.
-
-
HSQC:
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Key Parameters: Standard gradient-selected HSQC (gHSQC) experiment.
-
Data Analysis and Interpretation: A Workflow
The unambiguous identification of a decanol isomer is achieved by systematically integrating the data from each NMR experiment.
Step 1: Analyze 1D Spectra for Initial Clues
-
¹H NMR:
-
Hydroxyl Proton (-OH): This signal is often a broad singlet and its chemical shift can vary (typically 1-5 ppm)[16][17]. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears[18].
-
Carbinol Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group is the most downfield C-H signal (typically 3.5-4.0 ppm). Its multiplicity reveals the number of protons on adjacent carbons. A triplet indicates a primary alcohol (-CH₂OH), while a multiplet suggests a secondary alcohol.
-
Integration: The relative areas of the signals confirm the number of protons in each unique environment.
-
-
¹³C NMR & DEPT-135:
-
Carbinol Carbon (-C-OH): This is the most downfield aliphatic carbon signal (typically 60-80 ppm).
-
Carbon Count: The total number of signals in the ¹³C spectrum indicates the number of unique carbons. Symmetry in the molecule will result in fewer signals than the total number of carbons[5].
-
DEPT-135: Use the phase information to count the number of CH, CH₂, and CH₃ groups. This is a powerful tool for differentiation. For example, 1-decanol will have one positive CH₃ signal and eight negative CH₂ signals, whereas 2-decanol will have two positive CH₃ signals, one positive CH signal, and six negative CH₂ signals.
-
Step 2: Use 2D Spectra to Build the Carbon Skeleton
-
HSQC: Start here. Draw a line down from each proton signal in the ¹H spectrum to its corresponding cross-peak in the HSQC, then draw a line across to the ¹³C spectrum. You have now definitively assigned each proton to its carbon.
-
COSY: Use the connectivity map from the COSY spectrum to walk along the carbon chain. Start from an easily identifiable signal, like the carbinol proton. The cross-peaks from this signal will show you which other protons are on adjacent carbons. Follow the chain of cross-peaks from one proton to the next to piece together the entire carbon backbone.
Case Study: Differentiating 1-Decanol vs. 5-Decanol
| Feature | 1-Decanol (Primary Alcohol) | 5-Decanol (Secondary, Symmetrical Alcohol) | Rationale |
| ¹H Carbinol Signal | Triplet ~3.6 ppm | Multiplet ~3.6 ppm | The -CH₂OH protons are split by the adjacent CH₂, resulting in a triplet. The -CH(OH)- proton is split by two adjacent CH₂ groups. |
| ¹³C Signal Count | 10 signals | 6 signals | 1-Decanol is asymmetrical. 5-Decanol has a plane of symmetry, making several pairs of carbons chemically equivalent. |
| DEPT-135 Signals | 1 CH₃ (+), 8 CH₂ (-), 1 C-OH CH₂ (-) | 2 CH₃ (+), 1 CH (+), 6 CH₂ (-) | The count and type of carbon environments are distinct and easily identifiable. |
| COSY Connectivity | A single, continuous chain of correlations from the carbinol proton signal to the terminal methyl group. | Two distinct chains of correlations originating from the carbinol proton signal, extending outwards. | COSY confirms the linear vs. branched nature relative to the -OH group. |
Conclusion
The structural differentiation of decanol isomers, while challenging, can be performed with high confidence using a systematic, multi-technique NMR approach. By combining the information from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) experiments, researchers can build a complete and unambiguous picture of the molecular structure. This workflow provides a robust and self-validating protocol that moves beyond simple spectral matching to a logical, evidence-based structure elucidation process, ensuring the scientific integrity required in research and development environments.
References
-
AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]
-
Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
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NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
University of Cambridge. (n.d.). How to make an NMR sample. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
-
Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Available at: [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]
-
SpectraBase. (n.d.). 1-Octanedecanol - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. (n.d.). 1-Decanol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
Reddit. (2014). O Chem: Interpreting 'HNMR for an Alcohol. Available at: [Link]
-
Pearson+. (n.d.). Differentiate two isomers (a primary alcohol and an ether) with t... | Study Prep. Available at: [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Available at: [Link]
-
PubChem - NIH. (n.d.). 1-Decanol | C10H22O | CID 8174. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
Journal of Chemical Education. (2018). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Available at: [Link]
-
University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Available at: [Link]
-
PubMed. (1976). Diesters of alkane diols and 2-hydroxy fatty acids: identification and discrimination of isomers with the aid of NMR spectroscopy. Available at: [Link]
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Application Notes and Protocols for Isomer Identification using Gas Chromatography-Mass Spectrometry (GC-MS)
<
Abstract
Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, present a significant analytical challenge across various scientific disciplines, most notably in drug development and chemical synthesis. These subtle structural variations can lead to profound differences in chemical, physical, and physiological properties. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the robust separation and definitive identification of isomeric compounds.[1][2][3] This document provides a comprehensive guide to the principles, protocols, and practical considerations for utilizing GC-MS for isomer identification, tailored for researchers, scientists, and drug development professionals.
The Imperative of Isomer Identification
In the pharmaceutical industry, the specific isomeric form of a drug molecule is critical. Different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful. Similarly, positional and geometric isomers can display distinct biological activities and metabolic pathways. Therefore, the ability to separate and unequivocally identify isomers is paramount for ensuring drug safety, efficacy, and for meeting stringent regulatory requirements.[4][5]
Fundamental Principles of GC-MS for Isomer Analysis
The power of GC-MS lies in the synergistic combination of two powerful analytical techniques: the high-resolution separation capability of Gas Chromatography (GC) and the detailed structural information provided by Mass Spectrometry (MS).[1][6][7][8][9]
-
Gas Chromatography (GC): The GC component separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1][9] Isomers, due to their differences in boiling points and polarity, will interact differently with the stationary phase, leading to their separation and elution from the column at distinct retention times.[2]
-
Mass Spectrometry (MS): As the separated isomers elute from the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with high-energy electrons.[9][10] This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a predictable and reproducible manner. These charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint."[8][9]
The key to isomer identification with GC-MS lies in the fact that while isomers have the same molecular weight, their different structural arrangements can lead to distinct fragmentation patterns in the mass spectrometer.[11]
Strategic Protocol Development for Isomer Identification
A successful GC-MS analysis of isomers hinges on a meticulously developed and validated method. The following sections outline the critical experimental choices and provide step-by-step protocols.
The Crucial Role of the GC Column
The choice of the GC capillary column is the most critical factor in achieving the chromatographic separation of isomers.
-
Constitutional (Structural) Isomers: These isomers differ in the connectivity of their atoms. Their separation is often achievable on standard non-polar or moderately polar stationary phases (e.g., polydimethylsiloxane, polyethylene glycol) due to differences in their boiling points.[2]
-
Geometric (Cis-Trans) Isomers: The separation of geometric isomers often requires highly polar capillary columns.[12] These phases provide enhanced selectivity based on the subtle differences in polarity and shape between the cis and trans configurations.[12]
-
Enantiomers (Chiral Isomers): Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment.[13] Their separation necessitates the use of a chiral stationary phase (CSP).[4][5][13] Cyclodextrin-based CSPs are widely used and are particularly effective for the enantioseparation of various compound classes, often without the need for derivatization.[4][13]
Derivatization: Enhancing Volatility and Chromatographic Performance
For non-volatile or highly polar compounds, derivatization is a chemical modification process used to make them amenable to GC analysis.[14][15][16] This process can improve volatility, thermal stability, and chromatographic peak shape.[14][15][16]
Common derivatization techniques include:
-
Silylation: Replaces active hydrogen atoms with a trimethylsilyl (TMS) group, significantly increasing volatility.[16][17] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.
-
Acylation: Introduces an acyl group.
-
Alkylation: Modifies compounds with acidic hydrogens, such as carboxylic acids and phenols.[15]
Protocol: General Silylation Procedure for Hydroxylated Isomers
-
Sample Preparation: Accurately weigh approximately 1 mg of the isomer sample into a 2 mL GC vial.
-
Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile).
-
Derivatizing Reagent: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.
Optimizing GC-MS Parameters
Fine-tuning the instrumental parameters is essential for achieving optimal separation and detection.
Table 1: Recommended GC-MS Parameters for Isomer Analysis
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is suitable for concentrated samples to avoid column overload. Splitless mode is used for trace analysis to enhance sensitivity. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| GC Column | ||
| Stationary Phase | Select based on isomer type (See Section 3.1) | Critical for achieving chromatographic separation. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension providing a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 50 - 100 °C (hold for 1-2 min) | Allows for proper focusing of the analytes at the head of the column. |
| Ramp Rate | 5 - 20 °C/min | A slower ramp rate generally improves resolution between closely eluting isomers. |
| Final Temperature | 280 - 320 °C (hold for 5-10 min) | Ensures all components are eluted from the column. |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | A standard energy that generates extensive and characteristic fragmentation. |
| Mass Range | 40 - 550 m/z | A typical range that covers the molecular ion and major fragments of many organic molecules. |
| Scan Mode | Full Scan | Acquires the entire mass spectrum for each data point, allowing for identification of unknown compounds. |
| Transfer Line Temp. | 280 - 300 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
Data Analysis and Interpretation
The data generated from a GC-MS analysis consists of a chromatogram (a plot of detector response versus retention time) and a mass spectrum for each chromatographic peak.
-
Chromatographic Data: The retention time is used for the initial identification of a compound by comparing it to a known standard. The separation of peaks indicates that the isomers have been successfully resolved by the GC column.
-
Mass Spectral Data: The mass spectrum provides the crucial information for confirming the identity of an isomer.
-
Molecular Ion: The peak with the highest m/z value often corresponds to the molecular ion, which confirms the molecular weight of the compound.
-
Fragmentation Pattern: The relative abundances of the fragment ions are characteristic of a particular molecular structure. Even subtle differences in the positions of functional groups or stereochemistry can lead to discernible differences in the mass spectra of isomers.[11]
-
Advanced Data Analysis: For highly similar isomers with nearly identical mass spectra, chemometric analysis and machine learning algorithms can be employed to enhance the differentiation capabilities of GC-MS.[18][19]
Visualization of the GC-MS Workflow
Caption: Workflow of GC-MS for Isomer Identification.
Case Study: Differentiation of Positional Isomers of a Substituted Phenol
This hypothetical case study illustrates the application of the principles discussed above.
Objective: To separate and identify the ortho-, meta-, and para- isomers of a substituted phenol.
Methodology:
-
Sample Preparation: A standard mixture of the three isomers was prepared in methanol at a concentration of 10 µg/mL each.
-
GC-MS Analysis: The analysis was performed using the parameters outlined in Table 1, with a mid-polar GC column (e.g., 5% phenyl-polydimethylsiloxane).
Expected Results:
-
Chromatogram: The three isomers are expected to elute at different retention times due to slight differences in their boiling points and polarities.
-
Mass Spectra: While all three isomers will show the same molecular ion peak, their fragmentation patterns will differ. For example, the ortho-isomer might exhibit a characteristic fragment resulting from an "ortho effect," an intramolecular rearrangement that is not possible for the meta- and para-isomers.
Table 2: Hypothetical GC-MS Data for Substituted Phenol Isomers
| Isomer | Retention Time (min) | Key Fragment Ions (m/z) and Relative Abundance |
| ortho- | 10.2 | 150 (M+), 135, 107, 91 (characteristic ortho-effect fragment) |
| meta- | 10.5 | 150 (M+), 135, 107 |
| para- | 10.8 | 150 (M+), 135, 107 |
Data Interpretation: The combination of unique retention times and distinct fragmentation patterns (specifically the presence of the m/z 91 fragment for the ortho-isomer) allows for the unambiguous identification of each positional isomer.
Caption: Fragmentation differences between ortho- and meta-/para- isomers.
Conclusion and Future Perspectives
GC-MS is an indispensable tool for the separation and identification of isomers in drug development and other scientific fields. A thorough understanding of the principles of chromatographic separation and mass spectral fragmentation, coupled with careful method development, is essential for obtaining reliable and unambiguous results. The strategic selection of GC columns, the judicious use of derivatization, and the optimization of instrumental parameters are all critical components of a successful isomer analysis protocol. As analytical instrumentation continues to advance, the integration of techniques such as two-dimensional GC (GCxGC) and high-resolution mass spectrometry will further enhance the capabilities for resolving and identifying even the most complex mixtures of isomers.[5]
References
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Opekar S, Zahradnickova H, Vodrazka P, Rimnacova L, Simek P, Moos M. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE. Available at: [Link] (Accessed: January 20, 2026).
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Gaudreault, F., & L'Heureux, I. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. PubMed. Available at: [Link] (Accessed: January 20, 2026).
-
A. A. El-Sheikh, M. A. El-Apasery, and M. A. El-Behery. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link] (Accessed: January 20, 2026).
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Pharma Tutor. (2024). Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Pharma Tutor. Available at: [Link] (Accessed: January 20, 2026).
-
National Center for Biotechnology Information. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PubMed Central. Available at: [Link] (Accessed: January 20, 2026).
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ACS Publications. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. Available at: [Link] (Accessed: January 20, 2026).
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Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link] (Accessed: January 20, 2026).
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Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Available at: [Link] (Accessed: January 20, 2026).
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GC Derivatization. Available at: [Link] (Accessed: January 20, 2026).
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Hovogen. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Hovogen. Available at: [Link] (Accessed: January 20, 2026).
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Hites, R. A. (2012). Gas Chromatography Mass Spectrometry. In Handbook of Instrumental Techniques for Analytical Chemistry (pp. 609-626). Pearson Education. Available at: [Link] (Accessed: January 20, 2026).
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Phenomenex. Derivatization for Gas Chromatography. Phenomenex. Available at: [Link] (Accessed: January 20, 2026).
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Smyrl, N. R., et al. (1992). Simultaneous GC-FT-IR GC-MS analysis for isomer-specific identification and quantitation of complex mixture components. OSTI.gov. Available at: [Link] (Accessed: January 20, 2026).
-
Wikipedia. Gas chromatography–mass spectrometry. Wikipedia. Available at: [Link] (Accessed: January 20, 2026).
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ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. Available at: [Link] (Accessed: January 20, 2026).
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Hovogen. (2025). A Comprehensive Guide to Gas Chromatography-Mass Spectrometry (GC-MS). Hovogen. Available at: [Link] (Accessed: January 20, 2026).
-
ResearchGate. (2024). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. ResearchGate. Available at: [Link] (Accessed: January 20, 2026).
-
Agilent. Gas chromatography mass spectrometry basic principles. Agilent. Available at: [Link] (Accessed: January 20, 2026).
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ResearchGate. Advanced Techniques in Gas Chromatography-Mass Spectrometry (GC-MS-MS and GC-TOF-MS) for Environmental Chemistry. ResearchGate. Available at: [Link] (Accessed: January 20, 2026).
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National Center for Biotechnology Information. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed Central. Available at: [Link] (Accessed: January 20, 2026).
-
UNT Digital Library. (2025). Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using Gas Chromatography-Vacuum Ultraviolet-Mass Spectrometry (GC-VUV-MS). UNT Digital Library. Available at: [Link] (Accessed: January 20, 2026).
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available at: [Link] (Accessed: January 20, 2026).
-
PubMed. (2017). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. PubMed. Available at: [Link] (Accessed: January 20, 2026).
-
ResearchGate. (2018). How are compounds that elute as isomeric peaks quantified by GC-MS?. ResearchGate. Available at: [Link] (Accessed: January 20, 2026).
-
UvA-DARE (Digital Academic Repository). (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE. Available at: [Link] (Accessed: January 20, 2026).
-
MDPI. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link] (Accessed: January 20, 2026).
-
Impact Factor. A Review on GC-MS and Method Development and Validation. Impact Factor. Available at: [Link] (Accessed: January 20, 2026).
-
ResearchGate. (2025). Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. ResearchGate. Available at: [Link] (Accessed: January 20, 2026).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Kinetic Resolution of 2-Decanol
Welcome to the technical support center for the enzymatic kinetic resolution of 2-decanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and enantioselectivity of this crucial biotransformation. Here, we address common challenges through practical troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter during the enzymatic kinetic resolution of racemic 2-decanol.
Issue 1: Low or No Conversion of 2-Decanol
Q: My reaction shows minimal to no conversion of the starting material after the expected reaction time. What are the potential causes and how can I fix this?
A: Low or no conversion is a common issue that can often be traced back to the enzyme's activity or the reaction conditions. A systematic approach is crucial for identifying the root cause.
Causality and Resolution Pathway:
-
Enzyme Activity and Integrity: The primary suspect is often the lipase itself. Lipases can be denatured or inhibited by a variety of factors.
-
Action: Verify the activity of your lipase using a standard substrate. If possible, use a fresh batch of the enzyme and ensure it has been stored correctly according to the manufacturer's specifications.[1] Immobilized enzymes like Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) are generally more stable, but improper handling can still lead to deactivation.[2][3]
-
Expert Insight: Impurities in your racemic 2-decanol or solvent, such as residual acids or aldehydes from manufacturing, can act as potent enzyme inhibitors.[1] Consider purifying your substrate by distillation and using high-purity, anhydrous solvents.
-
-
Sub-Optimal Reaction Conditions: The choice of solvent, acyl donor, and temperature profoundly impacts enzyme activity.
-
Solvent Selection: Polar organic solvents can strip the essential water layer from the enzyme, leading to a loss of activity, while non-polar solvents are generally preferred.[4]
-
Acyl Donor Choice: The acyl donor is a critical component of the transesterification reaction.
-
Action: Vinyl acetate is often an excellent choice as it produces acetaldehyde as a byproduct, which does not interfere with the reverse reaction.[2] If you are using a different acyl donor with poor results, consider screening others like isopropenyl acetate or longer-chain vinyl esters.
-
-
Temperature Effects: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.
-
Action: Most lipase-catalyzed resolutions are run at temperatures between 30-50°C. If you suspect temperature-related issues, try running the reaction at a lower temperature (e.g., 30°C) for a longer duration.
-
-
-
Mass Transfer Limitations: In heterogeneous biocatalysis, ensuring adequate mixing is key.
-
Action: Increase the agitation speed to ensure the enzyme particles are well-suspended in the reaction mixture. This is particularly important for immobilized enzymes.
-
Below is a troubleshooting workflow to guide your experimental adjustments:
Caption: Workflow for troubleshooting low reaction conversion.
Issue 2: Low Enantiomeric Excess (ee)
Q: My reaction proceeds to approximately 50% conversion, but the enantiomeric excess (ee) of both the remaining alcohol and the produced ester is low. How can I improve the enantioselectivity?
A: Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers of 2-decanol. This can be influenced by the choice of enzyme, solvent, and temperature.
Causality and Resolution Pathway:
-
Intrinsic Enzyme Selectivity: Not all lipases are created equal. While Candida antarctica lipase B (CALB) is often a good starting point for secondary alcohols, other lipases might show superior enantioselectivity for your specific substrate.[2][6]
-
Action: Screen a panel of different lipases. Consider lipases from Pseudomonas cepacia (now Burkholderia cepacia), Rhizomucor miehei, and Thermomyces lanuginosus.[2]
-
-
Solvent Effects on Enantioselectivity: The reaction medium can significantly influence the enzyme's conformation and, consequently, its enantioselectivity.[7]
-
Expert Insight: The "Log P" value (a measure of hydrophobicity) of the solvent is a key parameter. Generally, more hydrophobic solvents (Log P > 2) like heptane or isooctane enhance the enantioselectivity of lipases.[5]
-
Action: If you are using a moderately polar solvent like MTBE or THF, switch to a more non-polar alternative. A systematic screening of solvents is highly recommended.
-
| Solvent | Log P | Typical Effect on Enantioselectivity |
| n-Heptane | 4.5 | Often high |
| Isooctane | 4.5 | Often high |
| Toluene | 2.7 | Variable |
| Diisopropyl ether | 1.9 | Can be lower |
| Acetonitrile | -0.3 | Often poor, can inhibit enzyme |
-
Temperature Optimization: Enantioselectivity is temperature-dependent. Lowering the reaction temperature often increases the enantiomeric ratio (E), albeit at the cost of a slower reaction rate.
-
Action: Try running the reaction at a lower temperature (e.g., room temperature or even 15°C) and monitor the progress over a longer period.
-
Issue 3: Yield Stagnates at ~50%
Q: I have successfully achieved high enantiomeric excess for both my product and unreacted starting material, but I can only obtain a maximum of 50% yield for my desired enantiomer. How can I overcome this limitation?
A: This is the inherent limitation of a standard enzymatic kinetic resolution (EKR).[1] To surpass the 50% theoretical maximum yield, you need to implement a Dynamic Kinetic Resolution (DKR).
Causality and Resolution Pathway:
-
Understanding DKR: DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer.[8] This continuous racemization ensures that the substrate pool for the desired enzymatic reaction is constantly replenished, allowing for a theoretical yield of up to 100%.[1][8]
-
Implementing DKR for 2-Decanol: This requires the addition of a racemization catalyst that is compatible with the lipase.
-
Action: For secondary alcohols, transition metal complexes, such as those based on ruthenium or vanadium, are often used as racemization catalysts.[9][10]
-
Expert Insight: A critical challenge in DKR is the compatibility between the metal catalyst and the enzyme.[8] The metal catalyst can potentially inhibit or denature the lipase. Strategies to overcome this include immobilizing one or both catalysts or using a biphasic system to compartmentalize the catalysts.[9]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve Solubility of Long-Chain Ketones and Alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of long-chain ketones and alcohols. These lipophilic compounds often present significant hurdles in experimental and formulation settings due to their poor aqueous solubility.[1][2][3] This resource is designed to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.
I. Understanding the Challenge: Why Are Long-Chain Ketones and Alcohols Poorly Soluble?
Long-chain ketones and alcohols are characterized by a lengthy hydrocarbon tail, which is nonpolar, and a polar functional group (carbonyl or hydroxyl). As the carbon chain length increases, the nonpolar character dominates, leading to low water solubility.[4][5][6] This is a critical issue in various applications, including drug delivery, where aqueous solubility is often a prerequisite for absorption and bioavailability.[2][7][8]
II. Troubleshooting Guides & Methodologies
This section provides a structured approach to tackling common solubility issues. Each guide includes the scientific rationale, a step-by-step protocol, and expected outcomes.
Issue 1: My long-chain ketone/alcohol is immiscible with my aqueous buffer.
This is the most common and fundamental challenge. The "like dissolves like" principle dictates that polar solvents will readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[9][10] The long hydrocarbon chain of your compound makes it highly nonpolar.
Solution A: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12][13] This "polarity tuning" makes the solvent more accommodating to the nonpolar chain of your compound, thereby increasing its solubility.[11]
Step-by-Step Protocol:
-
Solvent Selection: Choose a water-miscible organic solvent in which your compound is highly soluble. Common choices include ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin.[1]
-
Initial Trial: Start by preparing a concentrated stock solution of your compound in the chosen co-solvent.
-
Titration: Gradually add the aqueous buffer to the stock solution while vortexing or stirring. Observe for any signs of precipitation.
-
Optimization: Systematically vary the ratio of co-solvent to aqueous buffer to determine the minimum amount of co-solvent required to maintain solubility at your desired final concentration.
Data Presentation:
| Co-solvent System | Ratio (v/v) Co-solvent:Water | Maximum Achieved Solubility (mg/mL) | Observations |
| Ethanol:PBS | 10:90 | 0.5 | Clear solution |
| Ethanol:PBS | 20:80 | 2.1 | Clear solution |
| PEG 400:PBS | 10:90 | 1.2 | Slight haze |
| PEG 400:PBS | 20:80 | 5.8 | Clear solution |
Experimental Workflow Diagram:
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. symmetric.events [symmetric.events]
- 4. scienceready.com.au [scienceready.com.au]
- 5. issr.edu.kh [issr.edu.kh]
- 6. ncert.nic.in [ncert.nic.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Predicting Solubility | Rowan [rowansci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. wjbphs.com [wjbphs.com]
- 13. longdom.org [longdom.org]
Optimizing chiral stationary phases for 2-decanol separation
Technical Support Center: Optimizing Chiral Stationary Phases for 2-Decanol Separation
Welcome to the technical support center dedicated to the challenging yet critical task of separating 2-decanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in chiral chromatography. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting and practical FAQs, empowering you to overcome common hurdles and optimize your separations.
Introduction: The "Why" Behind Chiral Separations
Chiral separation is fundamental in pharmaceutical development and chemical analysis, as enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1][2] The infamous thalidomide case, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of this field.[1][3] Unlike achiral separations that rely on general properties like hydrophobicity, chiral separations depend on creating transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[4] This requires a nuanced understanding of the intermolecular interactions at play.
The separation of 2-decanol, a simple secondary alcohol, provides an excellent model for understanding the principles that govern the resolution of many chiral compounds. The key to success lies in the meticulous selection of the CSP and the fine-tuning of the mobile phase and other chromatographic conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when setting up a chiral separation for 2-decanol.
Q1: Which type of Chiral Stationary Phase (CSP) is most effective for separating 2-decanol enantiomers?
A1: For the separation of alcohol enantiomers like 2-decanol, polysaccharide-based CSPs are the industry standard and the most recommended starting point.[5] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[6][7]
-
Expertise & Experience: Polysaccharide-based CSPs, such as those in the CHIRALPAK® and CHIRALCEL® series, offer broad applicability for a wide range of chiral compounds, including alcohols.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[7] For 2-decanol, the hydroxyl group is a key interaction point.
-
Coated vs. Immobilized CSPs:
-
Coated phases are physically adsorbed onto the silica. They are highly effective but have limitations on the solvents that can be used. Strong solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) can strip the coating and irreversibly damage the column.[4][6][7]
-
Immobilized phases have the chiral selector covalently bonded to the silica. This provides much greater solvent compatibility, allowing for the use of a wider range of organic solvents to optimize selectivity and for more robust column cleaning procedures.[6][8] For method development, starting with an immobilized phase offers greater flexibility.
-
Q2: What is a good starting mobile phase for the chiral separation of 2-decanol?
A2: Normal-phase chromatography is generally the preferred mode for the initial screening of alcohol enantiomers.[5]
-
Typical Composition: A mobile phase consisting of a non-polar alkane (like n-hexane or n-heptane) and a polar alcohol modifier (such as isopropanol (IPA) or ethanol) is a standard starting point.[5]
-
Starting Ratios: Begin with a high percentage of the alkane and a low percentage of the alcohol modifier. A good initial screening gradient might include ratios like 98:2, 95:5, and 90:10 (v/v) of hexane:IPA.[5]
-
Causality: The alcohol modifier in the mobile phase competes with the 2-decanol enantiomers for interaction sites on the CSP.[9][10] A lower concentration of the modifier generally leads to stronger interactions between the analyte and the CSP, resulting in longer retention times and often better resolution.
Q3: Can I use reversed-phase (RP) chromatography for 2-decanol separation?
A3: Yes, reversed-phase chromatography is a viable option, particularly with modern immobilized polysaccharide-based CSPs that are stable in aqueous mobile phases.[3][5]
-
Mobile Phase: In RP mode, the mobile phase typically consists of water mixed with an organic modifier like acetonitrile or methanol.[5]
-
Considerations: While RP mode can be successful, normal phase often provides better selectivity for simple alcohols. However, if your sample has poor solubility in non-polar solvents, RP is a necessary alternative.
Q4: How does temperature affect the separation of 2-decanol enantiomers?
A4: Temperature is a critical but often overlooked parameter in optimizing chiral separations. Its effect can be complex and is not always predictable.
-
General Trend: In many cases, decreasing the column temperature enhances resolution.[11][12] Lower temperatures can lead to more stable diastereomeric complexes, increasing the energy difference between the two enantiomers and thus improving selectivity.
-
Anomalous Behavior: However, in some instances, particularly with polysaccharide-based CSPs, increasing the temperature can actually improve separation or even reverse the elution order of the enantiomers.[3][13] This is thought to be due to temperature-induced conformational changes in the chiral selector.[13]
-
Practical Advice: It is highly recommended to screen a range of temperatures (e.g., 10°C, 25°C, and 40°C) during method development to determine the optimal condition for your specific separation.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the optimization of 2-decanol separation.
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks, consider the following steps in a logical progression.
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Step-by-Step Guidance:
-
Verify CSP Selection: Confirm that you are using a polysaccharide-based CSP. If not, this should be your first change.
-
Optimize Mobile Phase:
-
Decrease Modifier Concentration: If you are using a normal phase method (e.g., hexane/IPA), systematically decrease the percentage of the alcohol modifier. This will increase retention and often improve resolution.
-
Screen Different Modifiers: The choice of alcohol modifier can have a significant impact on selectivity.[5] If IPA is not providing adequate separation, try ethanol or n-butanol. The different sizes and structures of these alcohols can alter the interactions within the chiral pockets of the CSP.[9][14]
-
-
Vary Temperature: As discussed in the FAQs, explore both sub-ambient and elevated temperatures. A van't Hoff plot (ln(α) vs 1/T) can be constructed to understand the thermodynamic driving forces of the separation.
-
Reduce Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate can increase the time for the enantiomers to interact with the stationary phase, sometimes leading to better resolution.[15]
Issue 2: Peak Tailing
Peak tailing can compromise resolution and quantification.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Secondary Interactions | Unwanted interactions between the hydroxyl group of 2-decanol and residual silanols on the silica support can cause tailing.[15] | Add a small amount of a competitive agent to the mobile phase. For normal phase, adding a very small percentage of an acid (like trifluoroacetic acid - TFA) or a base (like diethylamine - DEA) can sometimes improve peak shape, depending on the nature of the interaction. For alcohols, this is less common but can be effective. |
| Column Contamination | Accumulation of strongly retained impurities on the column can create active sites that lead to tailing.[15] | Follow the manufacturer's instructions for column flushing and regeneration. For immobilized phases, a wider range of strong solvents can be used for cleaning.[16] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[15] | Reduce the sample concentration or the injection volume. |
Issue 3: Irreproducible Retention Times or Resolution
Inconsistent results are a common frustration in chromatography.
Decision Tree for Irreproducibility
Caption: Decision tree for diagnosing irreproducible results.
Detailed Explanations:
-
Column Equilibration: Chiral stationary phases, especially in normal phase, can require longer equilibration times than standard reversed-phase columns. Ensure a stable baseline by flushing with at least 10-20 column volumes of the mobile phase before the first injection.
-
Mobile Phase Preparation: Small variations in the percentage of the alcohol modifier can cause significant shifts in retention time. Use precise volumetric measurements for mobile phase preparation.
-
Temperature Stability: Use a column thermostat to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention and selectivity.[15]
-
Additive Memory Effect: If you are using additives (acids or bases) and switching between methods, residual amounts of these additives can remain on the stationary phase and affect subsequent analyses.[17] It is best to dedicate a column to a specific method or perform a thorough flushing procedure between different methods.
Experimental Protocol: Method Development for 2-Decanol
This protocol provides a structured approach to developing a robust chiral separation method for 2-decanol.
1. Column Selection:
-
Primary Choice: An immobilized polysaccharide-based CSP (e.g., amylose or cellulose derivative).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
2. Initial Mobile Phase Screening (Normal Phase):
-
Prepare three mobile phases:
- A: 98:2 (v/v) n-Hexane / Isopropanol (IPA)
- B: 95:5 (v/v) n-Hexane / IPA
- C: 90:10 (v/v) n-Hexane / IPA
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector, as 2-decanol lacks a strong chromophore.
-
Injection: 5 µL of a 1 mg/mL solution of racemic 2-decanol in mobile phase.
3. Optimization:
-
Based on the initial screening, select the mobile phase that provides the best initial separation.
-
Fine-tune the IPA concentration in 0.5% increments to maximize resolution (Rs).
-
If resolution is still suboptimal, screen other alcohol modifiers (ethanol, n-butanol) at the most promising alkane/alcohol ratio.
-
Once a suitable mobile phase is identified, investigate the effect of temperature by running the analysis at 15°C and 35°C.
4. Data Evaluation:
-
For each condition, calculate the retention factors (k'), selectivity (α), and resolution (Rs).
-
The goal is to achieve a baseline resolution (Rs ≥ 1.5) with a reasonable analysis time.
By approaching the optimization of chiral separations for compounds like 2-decanol systematically and with an understanding of the underlying principles, you can efficiently develop robust and reliable analytical methods.
References
- Anonymous. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. Vertex AI Search.
- Anonymous. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. Vertex AI Search.
- Anonymous. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed. Vertex AI Search.
- Suzuki, T., Ota, T., & Takagi, T. Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic.
- Anonymous. Daicel columns with polysaccharide stationary phases - Chiral Technologies. Vertex AI Search.
- Anonymous. troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. Vertex AI Search.
- Anonymous. (2001, April 24). Studies on the Effect of Alcohols on the Chiral Discrimination Mechanisms of Amylose Stationary Phase on the Enantioseparation of Nebivolol by HPLC - PubMed. Vertex AI Search.
- Anonymous. Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Vertex AI Search.
- Kannappan, V. (2022, November 28). Polysaccharide-based CSPs - Chiralpedia. Vertex AI Search.
- Anonymous. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Vertex AI Search.
- Anonymous. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. Vertex AI Search.
- Anonymous. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. Vertex AI Search.
- Anonymous. (2020, December 12). 6 Top Chiral Chromatography Questions - Regis Technologies. Vertex AI Search.
- Anonymous. (2014, August 28). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - ResearchGate. Vertex AI Search.
- Anonymous. Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate. Vertex AI Search.
- Anonymous. (2020, December 12). 6 Top Chiral Chromatography Questions - Regis Technologies. Vertex AI Search.
- Anonymous. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation - LCGC International. Vertex AI Search.
- Anonymous. (2020, May 20). Trouble with chiral separations - Chromatography Today. Vertex AI Search.
- Anonymous. (2023, October 23). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - NIH. Vertex AI Search.
- Anonymous. (2023, October 23). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - NIH. Vertex AI Search.
- Anonymous. Improving the resolution of 2-Heptadecanol enantiomers in chiral chromatography - Benchchem. Vertex AI Search.
- Anonymous. (2014, February 27). Current Trends in Chiral Chromatography | LCGC International. Vertex AI Search.
- Anonymous. (2023, May 3). The Secrets to Mastering Chiral Chromatography - Rotachrom Technologies. Vertex AI Search.
- Anonymous. (2025, August 6). (PDF) Chiral Recognition Mechanisms - ResearchGate. Vertex AI Search.
- Anonymous. (2014, February 27). Current Trends in Chiral Chromatography | LCGC International. Vertex AI Search.
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- 14. Studies on the effect of alcohols on the chiral discrimination mechanisms of amylose stationary phase on the enantioseparation of nebivolol by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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Purification of (S)-(+)-2-Decanol from reaction mixtures
Answering the call for robust, field-tested guidance, this Technical Support Center is designed for researchers, scientists, and drug development professionals dedicated to the purification of (S)-(+)-2-Decanol. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles and causalities that underpin successful enantiomeric purification. This guide is structured to address the practical challenges you face at the bench, transforming potential setbacks into opportunities for process optimization.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the strategy and methodology for isolating (S)-(+)-2-Decanol.
Q1: What are the principal strategies for obtaining enantiomerically pure (S)-(+)-2-Decanol from a reaction mixture?
There are three primary methods for achieving enantiopure (S)-(+)-2-decanol:
-
Enzymatic Kinetic Resolution (EKR): This is the most common approach when starting with a racemic (50:50) mixture of 2-decanol. It employs an enzyme, typically a lipase, to selectively acylate one enantiomer (usually the (R)-enantiomer) into an ester. This leaves the desired (S)-(+)-2-decanol unreacted. The resulting mixture of an alcohol and an ester is easily separable due to significant differences in polarity. The main drawback is a maximum theoretical yield of 50% for the desired enantiomer.[1][2]
-
Resolution via Diastereomeric Salts: This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral acid (a resolving agent) to form a mixture of diastereomeric esters or salts.[2][3][4] Because diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[5][6] The separated diastereomer is then hydrolyzed to yield the pure (S)-(+)-2-decanol. This method can be laborious and requires careful selection of the resolving agent.[2]
-
Asymmetric Synthesis: This strategy involves synthesizing (S)-(+)-2-decanol directly from a prochiral precursor using a chiral catalyst or reagent. While this can theoretically achieve yields greater than 50%, it requires the development of a specific synthetic route, which may not always be straightforward.
Q2: How do I accurately determine the enantiomeric excess (% ee) of my purified (S)-(+)-2-Decanol?
Accurate determination of enantiomeric excess is crucial. While older methods like polarimetry exist, modern chromatographic techniques are the gold standard for their accuracy and reliability.[7][8]
-
Chiral High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the most reliable and widely used methods.[1][5][9] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation into two distinct peaks. The enantiomeric excess is calculated from the relative areas of these peaks.
-
NMR Spectroscopy with Chiral Auxiliaries: This technique involves using either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[8][10][11]
-
CDAs (e.g., Mosher's acid chloride): The enantiomers are converted into diastereomers, which will show distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the calculation of % ee.[8][11]
-
CSAs: These agents form transient, non-covalent diastereomeric complexes with the enantiomers, causing a chemical shift difference between their signals in the NMR spectrum.[8][10]
-
A comparison of the primary analytical methods is summarized below.
| Feature | Chiral HPLC/GC | NMR with Chiral Derivatizing Agent (CDA) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation in time.[12] | Covalent conversion of enantiomers into diastereomers, which are distinguishable by NMR.[8][11] |
| Advantages | High accuracy, direct quantification, high sensitivity.[11] | Can also help determine absolute configuration; usable with standard NMR equipment.[11] |
| Disadvantages | Requires specialized, often expensive, chiral columns; method development can be time-consuming.[11][13] | Requires a derivatization reaction that must be quantitative; CDA must be enantiopure.[11] |
| Typical Output | Chromatogram with two baseline-separated peaks. | NMR spectrum showing distinct, well-resolved signals for each diastereomer. |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification workflow.
Issue 1: Poor Separation During Column Chromatography
Q: After my enzymatic resolution, I'm trying to separate the unreacted (S)-2-decanol from the (R)-2-decyl acetate using silica gel column chromatography, but my fractions are contaminated. How can I improve the separation?
This is a common issue stemming from the subtle polarity difference between the starting alcohol and the resulting ester. Here’s how to troubleshoot it.
Causality: Successful chromatographic separation depends on exploiting the polarity difference between (S)-2-decanol (more polar due to the free hydroxyl group) and (R)-2-decyl acetate (less polar). If the solvent system (mobile phase) is too polar, both compounds will elute quickly and together. If it's not polar enough, elution will be excessively slow.
Solutions:
-
Optimize the Mobile Phase:
-
Start with a Low Polarity System: Begin with a low-polarity solvent system, such as 2-5% ethyl acetate in hexane. This ensures that the less polar ester moves down the column while the more polar alcohol remains near the top.
-
Use a Shallow Gradient: Instead of an isocratic elution, employ a slow, shallow gradient of increasing ethyl acetate concentration. This will first elute the ester cleanly, and as the polarity increases, the alcohol will then begin to move and can be collected in separate fractions.
-
TLC is Key: Before running the column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). You are looking for a solvent system that gives a clear separation between the two spots with retention factors (Rf) ideally between 0.2 and 0.5.
-
-
Check Column Loading and Dimensions:
-
Don't Overload: A common error is overloading the column with the crude reaction mixture. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Proper Aspect Ratio: Use a long, thin column rather than a short, wide one. This increases the path length and the number of theoretical plates, enhancing separation efficiency.
-
-
Ensure Proper Column Packing:
-
Air bubbles or cracks in the silica bed will ruin the separation. Pack the column as a slurry and ensure the bed is fully settled and level before loading your sample.
-
Workflow: Optimizing Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Issue 2: Inaccurate or Unreliable % ee Measurement
Q: I am analyzing my purified sample with chiral HPLC, but I see only one broad peak, or two peaks that are not baseline-separated. How can I fix my analytical method?
Without a reliable analytical method, you cannot trust your % ee values. The issue lies in the interaction between your analyte and the chiral stationary phase (CSP).[1][13]
Causality: Enantiomeric separation on a CSP is governed by the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes must be different for the two enantiomers to achieve separation. Mobile phase composition, temperature, and flow rate all influence these delicate interactions.
Solutions:
-
Verify the Column Choice: Ensure you are using a CSP suitable for chiral alcohols. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often the first choice for this class of compounds.[9][13]
-
Optimize the Mobile Phase:
-
Switch to Normal Phase: For alcohols, normal phase chromatography (e.g., hexane/isopropanol or hexane/ethanol mobile phases) often provides better selectivity than reverse phase.[14] A good starting point is 95:5 hexane:isopropanol.[11]
-
Vary the Modifier: Try changing the alcohol modifier (e.g., from isopropanol to ethanol) as this can significantly alter the selectivity.
-
Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., 2%, 5%, 10%, 20%). Lower concentrations often increase retention and may improve resolution.
-
-
Adjust Operating Parameters:
-
Lower the Temperature: Running the column at a lower temperature (e.g., 10-25°C) can enhance the stability differences between the diastereomeric complexes, often leading to better resolution.[15]
-
Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the enantiomers to interact with the CSP, which can improve separation.
-
-
Run a Racemic Standard: Always confirm your method by first injecting a true 50:50 racemic mixture of 2-decanol. You must be able to achieve baseline separation of the racemic standard before you can have confidence in the % ee values of your purified samples.[1]
Troubleshooting Diagram: Chiral HPLC Separation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of enantiomeric excess [ch.ic.ac.uk]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Removing Long-Chain Alcohol Impurities After Esterification
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing residual long-chain alcohol impurities from ester products following esterification reactions.
I. Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and resolve specific problems you may encounter during the purification of your ester.
Q1: My standard aqueous workup isn't removing the long-chain alcohol. Why, and what should I do?
Root Cause Analysis:
Standard aqueous workups are highly effective for removing short-chain alcohols (typically C1-C5) due to their miscibility in water. However, as the carbon chain length of the alcohol increases (C6 and above), its polarity decreases, leading to significantly reduced water solubility.[1][2] Consequently, these lipophilic alcohols partition preferentially into the organic layer along with your ester product, rendering simple water washes ineffective.[2][3]
Strategic Solutions:
-
Drive the Reaction to Completion: The most efficient strategy is to minimize the amount of unreacted alcohol from the outset.
-
Stoichiometry Control: Use a slight excess of the carboxylic acid, making the long-chain alcohol the limiting reagent.[2][3] This ensures maximum conversion of the alcohol.
-
Water Removal: Esterification is an equilibrium reaction.[4] Employing a Dean-Stark apparatus or other methods to continuously remove the water byproduct will shift the equilibrium towards the product side, maximizing the consumption of the starting alcohol.[2][5]
-
-
Employ Advanced Purification Techniques: If unreacted alcohol persists, you must move beyond aqueous extractions. The two most reliable methods are vacuum distillation and column chromatography.[1][3]
Q2: I'm attempting to use column chromatography, but my ester and the long-chain alcohol are co-eluting. How can I improve the separation?
Root Cause Analysis:
Co-elution occurs when the ester and the residual alcohol have very similar polarities and, therefore, similar affinities for the stationary phase (e.g., silica gel) and the mobile phase. This is a common issue, especially when the overall polarity of the large ester molecule is close to that of the long-chain alcohol.
Optimization Strategies:
-
Adjust Mobile Phase Polarity: This is the most critical parameter.
-
Decrease Polarity: Start with a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio). The less polar ester should elute faster, while the slightly more polar alcohol will be retained longer on the silica gel.
-
Gradient Elution: If isocratic elution fails, a gradient system is highly recommended. Begin with a low-polarity mobile phase to elute the ester, then gradually increase the polarity to wash out the retained alcohol.
-
-
Consider Alternative Adsorbents: If silica gel proves ineffective, consider using a different stationary phase. Alumina, for instance, can sometimes offer different selectivity for alcohols versus esters.[6]
-
Derivatization: In challenging cases, you can chemically modify the alcohol to drastically change its polarity. For example, reacting the residual alcohol with a highly polar reagent can make it bind very strongly to the silica, allowing the ester to elute easily. This is often a last resort due to the need for an additional reaction and subsequent removal of the derivatizing agent.
Q3: My ester is a solid. Can I use recrystallization to remove the alcohol impurity?
Expert Answer:
Yes, recrystallization can be an excellent and highly effective method for purifying solid esters from soluble impurities like long-chain alcohols.[3][7] The success of this technique hinges on the proper selection of the recrystallization solvent.[3]
Key Principles for Solvent Selection:
-
Solubility Profile: The ideal solvent should dissolve your ester product readily at high temperatures but poorly at low temperatures. Conversely, the long-chain alcohol impurity should remain soluble even at low temperatures.[3] This differential solubility is what allows for the selective crystallization of your pure ester upon cooling.
-
Avoid Transesterification: It is critical to use a non-hydroxylic (non-alcoholic) solvent.[3][6] Using an alcohol as the recrystallization solvent can lead to transesterification, where the solvent alcohol reacts with your ester, creating a new and different ester impurity.[6]
-
Recommended Solvents: Good starting points for non-hydroxylic solvents include heptane, hexane, toluene, or mixtures like toluene/petroleum ether.[3][6]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification of esters.
Q1: Which purification method is best for large-scale production?
For large-scale (kilogram or more) syntheses, vacuum distillation is generally the most practical and economical choice.[1] It is highly efficient at separating liquids with different boiling points. Since long-chain alcohols and their corresponding esters often have sufficiently different boiling points, this method can yield highly pure products. Fractional distillation may be necessary for compounds with very close boiling points.[6][8][9]
Q2: Are there any "greener" or more modern techniques for this separation?
Yes, an emerging and environmentally friendly technique involves the use of Deep Eutectic Solvents (DES) .[2][3] A DES is a mixture of two or more compounds that, when combined, have a significantly lower melting point than any of the individual components. Certain DES formulations can selectively dissolve alcohols while being immiscible with the less polar ester.[2] This allows for a simple phase separation, avoiding the use of large volumes of traditional organic solvents. While still an area of active research, this method shows great promise for sustainable chemistry.[3]
Q3: How can I confirm that my purified ester is free of alcohol contamination?
Several analytical techniques are essential for verifying the purity of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is arguably the most powerful tool for this purpose.[3][10] You can look for the characteristic proton signals of the residual alcohol, such as the signal for the proton on the hydroxyl-bearing carbon (the α-carbon) and the hydroxyl proton itself. The absence of these signals is a strong indicator of high purity.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for separating the components of a mixture.[3][11][12][13] By analyzing your purified sample, you can obtain distinct peaks for the ester and any residual alcohol. The relative area of these peaks can be used to quantify the level of impurity.[3]
-
Infrared (IR) Spectroscopy: While less quantitative than NMR or GC/HPLC, IR spectroscopy can provide a quick check.[3] A pure ester will show a strong characteristic C=O stretch (around 1735 cm⁻¹) and C-O stretches, but it should lack the broad O-H stretch (around 3200-3600 cm⁻¹) that is characteristic of an alcohol.[3]
III. Experimental Protocols & Data
Protocol 1: Standard Aqueous Workup (for comparison)
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.[14]
-
Drain the lower aqueous layer.
-
Add a saturated solution of sodium bicarbonate to neutralize any remaining acid catalyst.[15][16] Observe for CO₂ evolution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[15]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[15]
-
Filter and concentrate the organic phase under reduced pressure.
This protocol is generally ineffective for long-chain alcohols but is a necessary first step to remove acid catalysts and other water-soluble byproducts.
Protocol 2: Purification by Vacuum Distillation
-
Ensure the initial workup (Protocol 1) is complete to remove any acidic components that could catalyze ester hydrolysis at high temperatures.
-
Set up a fractional distillation apparatus suitable for vacuum operation.
-
Apply a vacuum and gently heat the flask containing the crude ester.
-
Collect fractions based on their boiling points at the given pressure. The ester and long-chain alcohol will have distinct boiling points, allowing for their separation.[4][8][9]
Data Summary: Purification Method Comparison
| Purification Method | Principle of Separation | Best Suited For | Key Advantages | Common Challenges |
| Aqueous Workup | Differential solubility in water vs. organic solvent[17] | Small alcohols (C1-C5) | Removes acid catalyst and water-soluble impurities | Ineffective for non-polar, long-chain alcohols[2][3] |
| Vacuum Distillation | Difference in boiling points[4] | Large-scale purification of liquid esters | Scalable, efficient, high purity | Requires compounds to be thermally stable; may form azeotropes[2] |
| Column Chromatography | Differential adsorption on a solid phase[10] | Small to medium scale; challenging separations | High resolution, versatile | Can be time-consuming and require large solvent volumes |
| Recrystallization | Differential solubility at varying temperatures[18] | Solid esters | Can yield very high purity | Requires a suitable solvent; potential for product loss in the mother liquor |
| Deep Eutectic Solvents | Selective partitioning into a DES phase[2] | Emerging technique | "Green" alternative, simple phase separation | Still in development, DES selection is crucial |
IV. Visualized Workflows
Workflow for Ester Purification
Caption: Decision workflow for purifying esters from long-chain alcohols.
Logic of Recrystallization Solvent Choice
Caption: Key criteria for selecting an effective recrystallization solvent.
V. References
-
General procedures for the purification of Esters - Chempedia - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. (2025, March 4). Retrieved January 21, 2026, from [Link]
-
How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? (2015, September 22). Retrieved January 21, 2026, from [Link]
-
Liquid-liquid extraction method for the production of acrylic esters - Google Patents. (n.d.). Retrieved January 21, 2026, from
-
Experimental Procedure for Esterification | Writing in Biology. (2018, April 11). Retrieved January 21, 2026, from [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Retrieved January 21, 2026, from [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved January 21, 2026, from [Link]
-
Synthesis of pure esters from long-chain alcohols using Fischer esterification - Sciencemadness.org. (2020, March 24). Retrieved January 21, 2026, from [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Esterification - Procedure - JoVE. (2020, March 26). Retrieved January 21, 2026, from [Link]
-
Theory video - S104 Esterification - YouTube. (2022, January 31). Retrieved January 21, 2026, from [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved January 21, 2026, from [Link]
-
Esterification and extraction process - Google Patents. (n.d.). Retrieved January 21, 2026, from
-
Separation of alcohols from esters : r/chemistry - Reddit. (2018, July 6). Retrieved January 21, 2026, from [Link]
-
Process for the purification of esters - Google Patents. (n.d.). Retrieved January 21, 2026, from
-
Making Esters From Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved January 21, 2026, from [Link]
-
Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial - ausetute.com. (n.d.). Retrieved January 21, 2026, from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved January 21, 2026, from [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 21, 2026, from [Link]
-
From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r) - Boston Apothecary. (2013, March 7). Retrieved January 21, 2026, from [Link]
-
Synthesis and crystallization purification of phytosterol esters for food industry application. (n.d.). Retrieved January 21, 2026, from [Link]
-
Crystallization method for organic acid or organic acid ester - Google Patents. (n.d.). Retrieved January 21, 2026, from
-
Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph | LabRulez GCMS. (n.d.). Retrieved January 21, 2026, from [Link]
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. (2021, May 5). Retrieved January 21, 2026, from [Link]
-
The Preparation and Identification of an Ester + OH + H2O - TSFX. (n.d.). Retrieved January 21, 2026, from [Link]
-
Process for the separation of ester-alcohol mixtures - Google Patents. (n.d.). Retrieved January 21, 2026, from
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). Retrieved January 21, 2026, from [Link]
-
Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019, February 21). Retrieved January 21, 2026, from [Link]
-
What are the modifications to improve the purity of ester? - Quora. (2017, August 15). Retrieved January 21, 2026, from [Link]
-
How to remove excessive pTsOH after Fischer esterification? - ResearchGate. (2021, May 6). Retrieved January 21, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved January 21, 2026, from [Link]
-
Determination of Esters in Alcoholic Beverages | Journal of AOAC INTERNATIONAL. (2020, January 29). Retrieved January 21, 2026, from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. scielo.br [scielo.br]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 18. iscientific.org [iscientific.org]
Technical Support Center: Cofactor Regeneration for ADH-Catalyzed Reactions
Welcome to the technical support center for cofactor regeneration systems in alcohol dehydrogenase (ADH)-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your biocatalytic processes.
Introduction to Cofactor Regeneration
Alcohol dehydrogenases (ADHs) are powerful biocatalysts for the stereoselective synthesis of chiral alcohols from prochiral ketones and aldehydes, a critical transformation in pharmaceutical and fine chemical industries.[1][2] These enzymes belong to the oxidoreductase class and rely on nicotinamide adenine dinucleotide cofactors, either NADH or NADPH, as a source of reducing equivalents.[3] However, these cofactors are too expensive to be used in stoichiometric amounts in large-scale applications, making efficient in situ regeneration an absolute necessity for economic viability.[4][5][6][7] An effective regeneration system not only reduces costs by enabling high total turnover numbers (TTN) for the cofactor but can also drive the reaction equilibrium towards product formation and simplify downstream processing.[4]
This guide will explore the intricacies of designing and troubleshooting the most common and effective cofactor regeneration systems for ADH-catalyzed reductions.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions researchers often have when setting up cofactor regeneration systems.
Q1: What are the main types of cofactor regeneration systems for ADH-catalyzed reactions?
There are two primary approaches for regenerating the reduced cofactor (NAD(P)H) required by ADHs:
-
Substrate-Coupled Regeneration: In this simpler approach, a single dehydrogenase is used for both the primary reaction (ketone/aldehyde reduction) and the regeneration reaction.[8] This is achieved by adding a sacrificial alcohol, most commonly isopropanol, in large excess. The same ADH, or another one present in the system, oxidizes the isopropanol to acetone, thereby reducing NAD(P)⁺ back to NAD(P)H.[1][8][9]
-
Enzyme-Coupled Regeneration: This method employs a second enzyme and its corresponding substrate to drive the regeneration of the cofactor.[8][10] This decouples the regeneration from the primary reaction, often leading to more favorable thermodynamics and avoiding potential inhibition by the sacrificial substrate or its byproduct.[1] Commonly used systems include:
-
Formate/Formate Dehydrogenase (FDH): This is a widely used and highly efficient system.[4] FDH from Candida boidinii oxidizes formate to carbon dioxide, a gaseous byproduct that is easily removed from the reaction, thus driving the reaction to completion.[4]
-
Glucose/Glucose Dehydrogenase (GDH): This system uses the inexpensive substrate glucose, which is oxidized to gluconolactone. It is a very effective system for both NADH and NADPH regeneration.[4][8]
-
NADH Oxidase (NOX): For oxidative ADH reactions where NAD(P)⁺ regeneration is needed, NADH oxidases can be employed. These enzymes catalyze the oxidation of NAD(P)H to NAD(P)⁺ using molecular oxygen.[11][12]
-
Q2: How do I choose between a substrate-coupled and an enzyme-coupled system?
The choice depends on several factors:
| Factor | Substrate-Coupled (e.g., Isopropanol) | Enzyme-Coupled (e.g., FDH/Formate) |
| Simplicity | High (one enzyme) | Lower (two enzymes) |
| Cost | Generally lower (isopropanol is cheap) | Can be higher (cost of the second enzyme) |
| Thermodynamics | Can be limiting; requires large excess of cosubstrate. | Often irreversible (e.g., CO2 formation), drives reaction forward.[4] |
| Byproduct Issues | Acetone byproduct may inhibit the ADH or complicate purification.[1] | Byproducts are often innocuous (e.g., CO2).[4] |
| Process Control | Can be more difficult to optimize. | Finer control over reaction rates is possible by adjusting enzyme ratios.[8] |
Q3: What is the Total Turnover Number (TTN) and why is it important?
The Total Turnover Number (TTN) is a critical metric for assessing the economic feasibility of a cofactor-dependent reaction. It represents the total number of moles of product formed per mole of cofactor used throughout the entire reaction.[4] A high TTN (typically in the range of 10³ to 10⁵) indicates an efficient regeneration system and signifies that the expensive cofactor is being recycled many times, making the process cost-effective.[4]
Q4: Can I use whole cells instead of isolated enzymes?
Yes, using whole cells (typically recombinant E. coli) is a common strategy.[8] The primary advantage is that the cells' own metabolic pathways, using a simple carbon source like glucose, can regenerate the cofactor, eliminating the need to add expensive cofactors or a separate regeneration enzyme.[8] However, this can sometimes lead to lower specific activities and the formation of unwanted byproducts from competing cellular reactions.
Part 2: Troubleshooting Guide
Even with a well-designed system, experimental issues can arise. This section provides a structured approach to identifying and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Enzyme(s): The ADH or the regeneration enzyme (e.g., FDH, GDH) may be inactive due to improper storage, handling, or reaction conditions. | • Verify the activity of each enzyme individually using a standard spectrophotometric assay (monitoring NAD(P)H absorbance at 340 nm).[1] • Ensure enzymes were stored at the correct temperature and handled according to the manufacturer's specifications. |
| 2. Cofactor Degradation: NAD(P)H is susceptible to degradation, especially at acidic pH or elevated temperatures. | • Prepare cofactor solutions fresh before each experiment. • Maintain the reaction pH within the optimal range for both the enzymes and cofactor stability. | |
| 3. Sub-optimal Reaction Conditions (pH, Temperature): The optimal pH and temperature for the ADH and the regeneration enzyme may not be compatible.[11][12] | • Determine the optimal pH and temperature for each enzyme separately.[13] • Find a compromise pH and temperature where both enzymes exhibit reasonable activity.[14] A pH range of 7.0-8.0 is often a good starting point.[15] | |
| Reaction Starts but Stalls Prematurely | 1. Product or Substrate Inhibition: High concentrations of the substrate, product, or a byproduct from the regeneration system (e.g., acetone) can inhibit one or both enzymes.[1] | • Perform kinetic studies to determine if inhibition is occurring. • If using a substrate-coupled system, try to remove the byproduct (e.g., evaporation of acetone under reduced pressure).[1] • Consider switching to an enzyme-coupled system with a non-inhibitory byproduct (e.g., FDH/formate).[4] |
| 2. pH Shift: The reaction itself may generate acidic or basic byproducts, causing the pH to drift out of the optimal range. For example, the oxidation of glucose to gluconolactone by GDH can lead to a drop in pH.[1] | • Use a buffer with sufficient buffering capacity (e.g., 100-200 mM phosphate or Tris-HCl). • Monitor the pH during the reaction and adjust as necessary with a dilute acid or base. | |
| 3. Enzyme Instability: One of the enzymes may not be stable under the operational conditions for the required duration. | • Investigate the operational stability of each enzyme under the reaction conditions. • Consider enzyme immobilization, which can often improve stability.[5][6] | |
| Low Enantioselectivity | 1. Non-Enzymatic Reduction: The substrate may be reduced by a non-enzymatic background reaction, although this is rare under typical biocatalytic conditions. | • Run a control reaction without the ADH to check for any background reduction. |
| 2. Presence of Competing Enzymes: If using whole cells or crude cell lysates, endogenous dehydrogenases with different stereoselectivity may be present. | • Use purified enzymes to eliminate interference from other cellular components. | |
| Inconsistent Results | 1. Inaccurate Reagent Concentrations: Errors in preparing stock solutions of substrates, cofactors, or enzymes. | • Carefully verify the concentrations of all stock solutions. Use spectrophotometry to accurately determine cofactor concentration. |
| 2. Oxygen Sensitivity: Some enzymes, particularly those with sensitive cysteine residues, can be inactivated by dissolved oxygen. | • If enzyme sensitivity is suspected, degas buffers and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Part 3: Protocols & Methodologies
Protocol 1: Setting up an Enzyme-Coupled (FDH/Formate) Cofactor Regeneration System
This protocol describes a typical batch reaction for the ADH-catalyzed reduction of a model ketone, acetophenone, to (R)-1-phenylethanol using a formate/FDH system for NADH regeneration.
Materials:
-
Alcohol Dehydrogenase (e.g., from Lactobacillus brevis, LbADH)
-
Formate Dehydrogenase (FDH, e.g., from Candida boidinii)
-
NAD⁺
-
Acetophenone
-
Sodium Formate
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Reaction vessel (e.g., glass vial with magnetic stirrer)
Procedure:
-
Reaction Mixture Preparation: In a 10 mL glass vial, prepare the following reaction mixture:
-
Potassium Phosphate Buffer (100 mM, pH 7.0): 5.0 mL
-
Acetophenone: 50 mM (add from a stock solution in DMSO if solubility is an issue, keeping final DMSO concentration <1-2%)
-
Sodium Formate: 150 mM (a 3-fold molar excess to the substrate)
-
NAD⁺: 1 mM
-
-
Enzyme Addition:
-
Add ADH to a final concentration of 1-2 mg/mL.
-
Add FDH to a final activity of 5-10 U/mL.
-
Note: The optimal ratio of ADH to FDH activity should be determined experimentally.
-
-
Reaction Incubation:
-
Seal the vial and place it in a temperature-controlled shaker or on a magnetic stir plate at 30°C.
-
Incubate the reaction for 12-24 hours.
-
-
Monitoring the Reaction:
-
Periodically (e.g., at 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to an equal volume of a suitable organic solvent (e.g., ethyl acetate) or by protein precipitation.
-
Analyze the sample for substrate consumption and product formation using an appropriate analytical method (e.g., chiral GC or HPLC).
-
-
Work-up and Product Isolation (for preparative scale):
-
Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography if necessary.
-
Visualizing the Catalytic Cycle
The interplay between the ADH and the regeneration enzyme can be visualized as a catalytic cycle.
Caption: Enzyme-coupled cofactor regeneration using FDH.
Part 4: Advanced Concepts and Future Outlook
The field of biocatalysis is continuously evolving. Researchers should be aware of emerging strategies for cofactor regeneration that offer potential advantages over traditional methods.
-
Electrochemical Regeneration: This method uses an electrode to directly or indirectly reduce NAD(P)⁺ to NAD(P)H, offering a clean and precisely controllable system without the need for a second enzyme or substrate.[16]
-
Photochemical Regeneration: Light energy, captured by a photosensitizer, can be used to drive the reduction of the cofactor.[17] This approach offers a novel way to power enzymatic reactions.
-
Heterogeneous Catalysis: Recent studies have shown the potential of using heterogeneous catalysts, such as platinum on alumina (Pt/Al₂O₃) with H₂, for in situ NADH regeneration, providing a clean system with easy catalyst separation.[18]
-
Enzyme Engineering and Fusion Proteins: Genetic engineering can be used to improve the stability, activity, and cofactor specificity of both the ADH and the regeneration enzymes.[1] Creating fusion proteins of the ADH and the regeneration enzyme can enhance efficiency by co-localizing the catalytic activities.[11]
By understanding the fundamental principles, common pitfalls, and advanced strategies outlined in this guide, researchers can effectively implement and optimize cofactor regeneration systems, unlocking the full potential of ADH-catalyzed reactions for efficient and sustainable chemical synthesis.
References
- Zhao, H., & van der Donk, W. A. (2003).
-
Li, S., et al. (2024). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Frontiers in Bioengineering and Biotechnology. [Link]
-
Ni, Y., et al. (2019). Engineering an Alcohol Dehydrogenase for Balancing Kinetics in NADPH Regeneration with 1,4-Butanediol as a Cosubstrate. ACS Sustainable Chemistry & Engineering. [Link]
-
Wang, V. C. C., et al. (2024). Engineering Oxygen-Independent NADH Oxidase Integrated with Electrocatalytic FAD Cofactor Regeneration. JACS Au. [Link]
-
Twarda-Clapa, A., et al. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. Science of The Total Environment. [Link]
-
van der Westhuyzen, C. W., et al. (2009). Cofactor recycling in a coupled enzyme oxidation-reduction reaction: conversion of omega-oxo-fatty acids into omega-hydroxy and dicarboxylic acids. Biotechnology and Bioengineering. [Link]
-
Jia, Q., et al. (2022). Engineering Isopropanol Dehydrogenase for Efficient Regeneration of Nicotinamide Cofactors. ResearchGate. [Link]
-
Hollmann, F., et al. (2011). A Photoenzymatic NADH Regeneration System. ChemCatChem. [Link]
-
Gao, C., et al. (2024). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Frontiers. [Link]
-
Catalyst University. (2016). Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism. YouTube. [Link]
-
Parmar, H., & Tyagi, A. (2026). Impact of Pharmacogenetic Variants in NAD⁺ Salvage Pathway Enzymes on Drug Response: A Personalized Medicine Perspective. International Journal of Pharmaceutical Sciences. [Link]
-
Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development. [Link]
-
Twarda-Clapa, A., et al. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. PubMed. [Link]
-
Wang, X., & Yiu, H. H. P. (2016). Heterogeneous catalysis mediated cofactor NADH regeneration for enzymatic reduction. Chemical Communications. [Link]
-
De Amici, M., et al. (1989). Enzyme-catalyzed organic synthesis: NAD(P)H cofactor regeneration using ethanol/alcohol dehydrogenase/aldehyde dehydrogenase and methanol/alcohol dehydrogenase/aldehyde dehydrogenase/formate dehydrogenase. The Journal of Organic Chemistry. [Link]
-
Wen, J. P., et al. (2007). Cofactor regeneration for sustainable enzymatic biosynthesis. Biotechnology Advances. [Link]
-
Mordhorst, S., & Andexer, J. N. (2020). Round, round we go – strategies for enzymatic cofactor regeneration. Natural Product Reports. [Link]
-
ResearchGate. (n.d.). Effects of pH (A) and temperature (B) on the ADH activities, and the... ResearchGate. [Link]
-
Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. [Link]
-
de Miranda, A. S., et al. (2022). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis. [Link]
-
Hollmann, F., et al. (2022). Strategies for Cofactor Regeneration in Biocatalyzed Reductions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Alcohol dehydrogenase. Wikipedia. [Link]
-
Dickinson, F. M., & Monger, G. P. (1973). A study of the pH- and temperature-dependence of the reactions of yeast alcohol dehydrogenase with ethanol, acetaldehyde and butyraldehyde as substrates. Biochemical Journal. [Link]
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- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. A study of the pH- and temperature-dependence of the reactions of yeast alcohol dehydrogenase with ethanol, acetaldehyde and butyraldehyde as substrates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimal Acyl Donor Selection for Lipase-Catalyzed Reactions
Welcome to our dedicated technical support center for optimizing your lipase-catalyzed reactions through the strategic selection of acyl donors. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance reaction efficiency, improve product purity, and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the underlying principles that govern the interaction between lipases, substrates, and acyl donors, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
In lipase-catalyzed reactions, the choice of an acyl donor is a critical parameter that can significantly impact yield, selectivity, and overall process efficiency. Below is a troubleshooting guide addressing common problems that can arise from a suboptimal acyl donor selection.
| Problem Encountered | Probable Cause(s) Related to Acyl Donor | Recommended Solutions & Explanations |
| Low or No Conversion | 1. Poor Acyl Donor Reactivity: The acyl donor (e.g., a simple alkyl ester) may not be sufficiently reactive for the lipase to form the acyl-enzyme intermediate efficiently. 2. By-product Inhibition: Some acyl donors generate by-products that inhibit or inactivate the lipase. For example, vinyl esters produce acetaldehyde, which can inactivate the enzyme.[1] 3. Steric Hindrance: A bulky acyl donor may not fit well into the active site of the lipase, especially when the acyl acceptor is also large. | 1. Switch to an "Activated" Acyl Donor: Use a more reactive acyl donor like a vinyl ester (e.g., vinyl acetate, vinyl butanoate) or an acid anhydride (e.g., acetic anhydride).[2][3] These donors create a more favorable thermodynamic equilibrium for the reaction. 2. By-product Removal: If using vinyl esters, consider performing the reaction under a vacuum to remove the volatile acetaldehyde as it forms.[1] For reactions generating water, use molecular sieves to shift the equilibrium towards synthesis.[4] 3. Screen Acyl Donors with Varying Chain Lengths/Structures: Test a panel of acyl donors with different steric profiles to find one that is a better fit for your specific lipase and substrate. |
| Poor Enantioselectivity (in Kinetic Resolutions) | 1. Reversibility of the Reaction: If the reaction is reversible, the back reaction can lead to a loss of enantiomeric excess over time.[4] 2. Suboptimal Acyl Donor Structure: The structure of the acyl donor can influence the conformation of the enzyme's active site, thereby affecting its ability to discriminate between enantiomers. | 1. Use an Irreversible Acyl Donor: Vinyl esters are often preferred for kinetic resolutions because the leaving group, vinyl alcohol, tautomerizes to a stable aldehyde, rendering the reaction practically irreversible.[1] 2. Screen a Variety of Acyl Donors: The enantioselectivity of a lipase can be dramatically altered by changing the acyl donor. For instance, switching from vinyl acetate to vinyl butanoate can significantly improve the enantiomeric ratio (E value). |
| Enzyme Inactivation or Instability | 1. Extreme pH Changes: Using a carboxylic acid as an acyl donor can lower the pH of the microenvironment around the enzyme, potentially leading to denaturation. 2. Inhibitory By-products: As mentioned, by-products like short-chain alcohols or aldehydes from certain acyl donors can inactivate the lipase.[1] | 1. Use Non-acidic Acyl Donors: Opt for esters (e.g., ethyl acetate, vinyl acetate) instead of free fatty acids to avoid pH drops. 2. Stepwise Addition of Acyl Donor: If a potentially inhibitory acyl donor must be used, consider adding it to the reaction mixture in a stepwise manner to keep its concentration low. |
| Formation of Unwanted By-products | 1. Acyl Migration: In the synthesis of structured lipids like 1,3-diacylglycerols, the acyl group can migrate to the sn-2 position, leading to the formation of undesired isomers.[5] 2. Hydrolysis: If there is too much water in the system, the lipase may preferentially catalyze the hydrolysis of the acyl donor or the product ester, competing with the desired transesterification reaction.[1] | 1. Optimize Reaction Temperature and Acyl Donor: Acyl migration is often temperature-dependent. Lowering the reaction temperature can reduce the rate of migration. The choice of acyl donor can also influence the extent of acyl migration.[6] 2. Control Water Activity (aw): Ensure that the reaction is carried out in a non-aqueous medium with controlled water content. The use of anhydrous solvents and molecular sieves can minimize hydrolysis.[4][7] |
Frequently Asked Questions (FAQs)
Q1: How do I choose between an activated vs. a non-activated acyl donor?
Answer: The choice depends on your reaction goals and the inherent reactivity of your substrates.
-
Non-activated acyl donors , such as simple alkyl esters (e.g., ethyl acetate) or free fatty acids, are generally less expensive but also less reactive. They are suitable for esterification reactions where the equilibrium is favorable or when working with highly reactive acyl acceptors. However, using free fatty acids can generate water, which can promote the reverse hydrolytic reaction and must often be removed to drive the reaction to completion.[3]
-
Activated acyl donors , such as vinyl esters (e.g., vinyl acetate) or acid anhydrides (e.g., acetic anhydride), are more reactive and can make the acylation reaction thermodynamically irreversible.[2] Vinyl esters are particularly advantageous in kinetic resolutions because the vinyl alcohol by-product tautomerizes to acetaldehyde, which prevents the reverse reaction.[1] This irreversibility is crucial for achieving high enantiomeric excess.
Q2: What is the impact of the acyl donor's chain length on the reaction?
Answer: The chain length of the acyl donor can significantly affect both the reaction rate and the lipase's selectivity.
-
Reaction Rate: Lipases often exhibit a preference for acyl donors of a specific chain length, which is determined by the size and shape of their active site. Very short-chain acyl donors may not bind effectively, while very long-chain donors may have diffusion limitations or cause steric hindrance, reducing the reaction rate.[4]
-
Selectivity: In the acylation of polyfunctional molecules, the chain length of the acyl donor can influence the regioselectivity of the lipase. A bulkier acyl donor might preferentially acylate a more sterically accessible hydroxyl group. Furthermore, the hydrophobicity of a long-chain acyl donor can stabilize the enzyme's conformation, potentially enhancing its selectivity.[8]
Q3: How does the acyl donor choice relate to the reaction solvent?
Answer: The acyl donor and solvent are interconnected, and their compatibility is key to a successful reaction.
-
Solubility: Both the acyl donor and the acyl acceptor must be soluble in the chosen solvent to ensure the reaction proceeds efficiently. For polar substrates like sugars, a more hydrophilic solvent may be necessary, which in turn influences the choice of a compatible acyl donor.[2][7]
-
Enzyme Activity and Stability: Lipases are typically more active and stable in hydrophobic organic solvents (high log P) than in hydrophilic ones (low log P).[5][9] Hydrophilic solvents can strip the essential water layer from the enzyme's surface, leading to denaturation.[7] Therefore, if you need to use a more polar solvent due to substrate solubility, it is crucial to select an acyl donor that is also soluble and does not further destabilize the enzyme. In some cases, a solvent-free system can be employed, where one of the substrates (often the acyl donor) acts as the solvent.[10]
Q4: What are the downstream processing implications of my acyl donor choice?
Answer: The properties of the acyl donor and its by-products can complicate product purification.
-
Boiling Point and Volatility: A volatile acyl donor (e.g., vinyl acetate) and its by-products (e.g., acetaldehyde) can often be easily removed by evaporation under reduced pressure.[1] Conversely, high-boiling point acyl donors or by-products may require more complex purification methods like column chromatography or distillation.
-
By-product Reactivity: Some by-products can react with your desired product or other components in the reaction mixture. For example, the acid generated from an acid anhydride acyl donor will need to be neutralized and removed.
-
Excess Acyl Donor: Transesterification reactions often require an excess of the acyl donor to shift the equilibrium.[2] The ease of removal of this excess reagent should be a consideration during the selection process.
Decision-Making Workflow for Acyl Donor Selection
The following diagram illustrates a logical workflow for selecting an optimal acyl donor for your lipase-catalyzed reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase “Amano” 30SD based on molecular dynamics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Natural Product Crude Mixtures
Introduction: The journey from a crude natural product extract to a purified, active compound is fraught with challenges. This guide serves as a technical support center for researchers, scientists, and drug development professionals navigating the complexities of natural product purification. Here, we move beyond simple protocols to address the "why" behind the "how," providing troubleshooting guides and FAQs to resolve specific issues encountered during your experiments. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your purification workflows.
Section 1: Foundational Principles & Strategy Selection
The successful purification of a natural product hinges on a well-defined strategy that considers the physicochemical properties of the target compound and the nature of the impurities in the crude mixture. A multi-step approach is often necessary, starting with simpler, high-capacity techniques and progressing to high-resolution methods.
FAQ: How do I choose the right purification strategy?
The selection of a purification strategy is a systematic process. Key factors to consider include the stability, polarity, and solubility of your target compound, as well as the types and concentrations of impurities. The initial choice often involves a trade-off between resolution, capacity, and speed.
Below is a decision-making workflow to guide your selection process:
Caption: Decision workflow for selecting a purification strategy.
Section 2: Troubleshooting Common Purification Techniques
This section provides troubleshooting guidance for common issues encountered during various purification methods.
Column Chromatography (Flash & MPLC)
Column chromatography is a workhorse technique for the preparative scale purification of natural products. However, several issues can arise that compromise separation efficiency.
FAQ: Why are my peaks tailing in my flash chromatography separation?
Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Causality: Tailing can be caused by acidic or basic functional groups on your compound interacting with residual acidic silanol groups on the silica gel surface. This leads to a non-ideal adsorption/desorption equilibrium. Overloading the column can also lead to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competitive modifier to the mobile phase. For acidic compounds, add 0.1-1% acetic or formic acid. For basic compounds, add 0.1-1% triethylamine or pyridine. This will cap the active sites on the silica gel and prevent strong interactions.
-
Reduce Sample Load: The amount of sample loaded should typically be 1-10% of the mass of the stationary phase. If you are exceeding this, reduce the load.
-
Check pH of the Sample: Ensure the pH of your sample is compatible with the stationary phase and mobile phase to avoid ionization and unwanted interactions.
-
FAQ: My compounds are not separating (co-elution). What should I do?
Poor resolution between compounds is a common problem that can often be solved by optimizing the mobile phase composition.
-
Causality: The polarity of the mobile phase is not optimal to differentiate between the affinities of your compounds for the stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for a better solvent system. Aim for a solvent system that gives a difference in Rf values (ΔRf) of at least 0.2 between your target compound and the closest impurity.
-
Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of complex mixtures.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase with alternative selectivity (e.g., alumina, C18 reversed-phase).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique essential for the final purification steps and for isolating minor components.
FAQ: I'm seeing a high backpressure in my HPLC system. What could be the cause?
High backpressure is a serious issue that can damage the pump and column.
-
Causality: The most common cause is a blockage somewhere in the system, often from precipitated sample or buffer salts, or from particulate matter from the sample or mobile phase.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high HPLC backpressure.
FAQ: My peak shape is poor (fronting or split peaks). How can I improve it?
Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or column.
-
Causality:
-
Peak Fronting: Often caused by column overload or a sample solvent that is too strong, causing the analyte to move too quickly at the beginning of the column.
-
Split Peaks: Can indicate a partially blocked frit, a void in the column packing, or co-elution of two very similar compounds.
-
-
Troubleshooting Steps:
-
For Peak Fronting:
-
Reduce Sample Concentration/Volume: Dilute your sample or inject a smaller volume.
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
For Split Peaks:
-
Check for Blockages: Reverse-flush the column (if permissible by the manufacturer) to dislodge any particulates on the inlet frit.
-
Improve Separation: Optimize the mobile phase or gradient to resolve potentially co-eluting compounds.
-
Column Replacement: If a void has formed in the column packing, it will likely need to be replaced.
-
-
Crystallization
Crystallization is a powerful technique for purifying compounds that are solids at room temperature.
FAQ: My compound will not crystallize. What can I do?
Failure to crystallize can be due to high impurity levels, the wrong choice of solvent, or supersaturation issues.
-
Causality: The presence of impurities can inhibit the formation of a crystal lattice. The chosen solvent may be too good a solvent (compound remains fully dissolved) or too poor a solvent (compound oils out).
-
Troubleshooting Protocol:
-
Increase Purity: First, try to further purify your compound using another technique like column chromatography. Crystallization is more successful with higher purity starting material.
-
Solvent Screening:
-
Select a solvent in which your compound is sparingly soluble at room temperature but more soluble at higher temperatures.
-
Use a binary solvent system: Dissolve your compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Then, gently heat until the solution is clear and allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. This creates nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the supersaturated solution to initiate crystal growth.
-
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.
-
Section 3: Data Tables for Practical Reference
The following tables provide quick reference data for common parameters in natural product purification.
Table 1: Common Solvents for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Heptane/Hexane | 0.1 | 98/69 | Non-polar, used for non-polar compounds. |
| Toluene | 2.4 | 111 | Useful for compounds with aromatic rings. |
| Dichloromethane | 3.1 | 40 | Good general-purpose solvent, volatile. |
| Diethyl Ether | 2.8 | 35 | Volatile, be aware of peroxide formation. |
| Ethyl Acetate | 4.4 | 77 | Common mid-polarity solvent. |
| Acetone | 5.1 | 56 | Polar, water-miscible. |
| Isopropanol | 3.9 | 82 | More polar than ethyl acetate. |
| Ethanol | 4.3 | 78 | Polar, protic solvent. |
| Methanol | 5.1 | 65 | Very polar, used for polar compounds. |
| Water | 10.2 | 100 | Most polar solvent, used in reversed-phase. |
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Column Chromatography | ||
| Peak Tailing | Acidic/basic compound interactions, column overload | Add modifier to mobile phase (acid/base), reduce sample load |
| Co-elution | Non-optimal mobile phase | Optimize solvent system using TLC, use a gradient elution |
| HPLC | ||
| High Backpressure | Blockage in system/column | Systematically isolate the blockage, reverse-flush or replace column |
| Peak Fronting | Column overload, strong sample solvent | Reduce sample concentration, dissolve sample in mobile phase |
| Split Peaks | Blocked frit, column void, co-elution | Reverse-flush column, optimize separation, replace column |
| Crystallization | ||
| Failure to Crystallize | Impurities, wrong solvent | Pre-purify sample, screen for suitable solvents, induce crystallization |
| Oiling Out | Solution too concentrated, cooling too fast | Dilute solution, use a slower cooling rate, use a binary solvent system |
References
Validation & Comparative
A Comprehensive Comparative Guide to (S)-(+)-2-Decanol and (R)-(-)-2-Decanol for Researchers and Drug Development Professionals
In the intricate world of chemical synthesis and pharmaceutical development, the spatial arrangement of atoms within a molecule can dictate its biological activity, efficacy, and safety. This guide offers an in-depth, objective comparison of the enantiomeric pair, (S)-(+)-2-Decanol and (R)-(-)-2-Decanol. As stereoisomers, these molecules share the same chemical formula and connectivity but are non-superimposable mirror images. This seemingly subtle difference gives rise to distinct properties and applications, a critical consideration for researchers, scientists, and professionals in the field.
This document moves beyond a simple listing of properties to provide a holistic understanding of these chiral alcohols. We will explore their fundamental physicochemical differences, delve into methods for their synthesis and analytical separation, and discuss their divergent biological roles and applications, all supported by experimental data and established scientific protocols.
The Significance of Chirality: An Introduction to 2-Decanol Enantiomers
Chirality is a fundamental concept in chemistry, where a molecule and its mirror image are not superimposable. These mirror-image isomers are known as enantiomers. While they often exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, density), their interaction with other chiral molecules and with plane-polarized light can be dramatically different. This is particularly crucial in biological systems, where receptors, enzymes, and other biomolecules are themselves chiral, leading to stereospecific interactions.
2-Decanol (C₁₀H₂₂O) is a secondary alcohol where the hydroxyl group is attached to the second carbon atom. This carbon is a stereocenter, meaning it is bonded to four different groups, thus giving rise to two distinct enantiomers: (S)-(+)-2-Decanol and (R)-(-)-2-Decanol. The "(S)" and "(R)" designations refer to the Cahn-Ingold-Prelog priority rules for assigning absolute configuration, while "(+)" (dextrorotatory) and "(-)" (levorotatory) indicate the direction in which they rotate plane-polarized light.
Figure 1: Three-dimensional representation of (S)-(+)-2-Decanol and (R)-(-)-2-Decanol, illustrating their mirror-image relationship.
Comparative Physicochemical Properties
The defining difference in the physical properties of (S)-(+)-2-Decanol and (R)-(-)-2-Decanol is their optical activity. All other bulk physical properties are identical.
| Property | (S)-(+)-2-Decanol | (R)-(-)-2-Decanol |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O |
| Molar Mass | 158.28 g/mol | 158.28 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 211-213 °C | 211-213 °C |
| Melting Point | -39 °C | -39 °C |
| Density | 0.825 g/mL at 25 °C | 0.825 g/mL at 25 °C |
| Specific Rotation [α]D | +13.8° (neat) | -13.8° (neat) |
| Refractive Index (n²⁰/D) | 1.436 | 1.436 |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |
The specific rotation is a critical parameter for identifying and assessing the enantiomeric purity of these compounds. The equal magnitude and opposite sign of their specific rotation are characteristic of an enantiomeric pair.
Synthesis and Chiral Resolution: Obtaining Enantiomerically Pure Forms
The production of single-enantiomer 2-decanol typically involves one of two strategies: asymmetric synthesis to create the desired enantiomer directly, or the resolution of a racemic mixture (a 50:50 mixture of both enantiomers).
Asymmetric synthesis aims to selectively produce one enantiomer. A common approach is the asymmetric reduction of the corresponding ketone, 2-decanone, using a chiral reducing agent. For instance, reagents like (S)-Alpine-Borane® can be used to stereoselectively reduce 2-decanone to (S)-(+)-2-Decanol. The choice of the chiral catalyst is paramount as it dictates the stereochemical outcome of the reaction.
Figure 2: Conceptual workflow for the asymmetric synthesis of (S)-(+)-2-Decanol from 2-decanone.
Chiral resolution involves separating the two enantiomers from a racemic mixture. A highly effective and widely used method is enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes, such as lipases, which will preferentially catalyze a reaction with one enantiomer over the other.
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-2-Decanol
-
Objective: To separate (S)-(+)-2-Decanol and (R)-(-)-2-Decanol from a racemic mixture via lipase-catalyzed acylation.
-
Materials: Racemic 2-decanol, an acyl donor (e.g., vinyl acetate), an immobilized lipase (e.g., Candida antarctica lipase B - CALB, often sold as Novozym 435), and an organic solvent (e.g., hexane or toluene).
-
Procedure: a. In a reaction vessel, dissolve the racemic 2-decanol and vinyl acetate in the chosen organic solvent. b. Add the immobilized lipase to the solution. c. Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. d. Monitor the reaction's progress by periodically taking small aliquots and analyzing them using chiral gas chromatography (GC). e. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the newly formed ester. f. Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme. g. The resulting mixture contains the unreacted (S)-(+)-2-Decanol and the acylated product, (R)-(-)-2-decyl acetate. These can be separated using standard techniques like column chromatography. h. The (R)-(-)-2-decyl acetate can then be hydrolyzed (e.g., using NaOH) to yield the pure (R)-(-)-2-Decanol.
Figure 3: Step-by-step workflow for the enzymatic kinetic resolution of racemic 2-decanol.
Analytical Techniques for Enantiomeric Differentiation
Accurately determining the enantiomeric composition of a sample is crucial for quality control and research purposes.
This classic technique measures the rotation of plane-polarized light as it passes through a sample. While it can confirm the identity of the predominant enantiomer and be used to calculate enantiomeric excess (ee), it is less precise than chromatographic methods and requires a relatively pure sample.
Chiral chromatography is the gold standard for separating and quantifying enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed, provided a chiral stationary phase (CSP) is used. These CSPs are themselves chiral and interact differently with the (S) and (R) enantiomers, causing them to travel through the column at different rates and thus elute at different times.
Experimental Protocol: Chiral GC Analysis of 2-Decanol Enantiomers
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).
-
Sample Preparation: Prepare a dilute solution of the 2-decanol sample in a volatile organic solvent such as hexane or dichloromethane.
-
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 80 °C, held for 1-2 minutes, followed by a temperature ramp of 5-10 °C/min up to a final temperature of 180 °C. The exact parameters must be optimized for the specific column used.
-
-
Data Analysis: The two enantiomers will appear as separate peaks in the resulting chromatogram. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Divergent Biological Activities and Applications
The distinct three-dimensional structures of (S)-(+)-2-Decanol and (R)-(-)-2-Decanol lead to different interactions with biological systems, resulting in unique applications.
-
(S)-(+)-2-Decanol): This enantiomer has been identified as a component of the aggregation pheromone of the rove beetle, Aleochara curtula. It is also used as a fragrance ingredient, imparting a mild, waxy, and floral scent. In the pharmaceutical industry, it serves as a chiral building block for the synthesis of more complex molecules where the (S)-configuration at a specific stereocenter is required for therapeutic activity.
-
(R)-(-)-2-Decanol): In contrast, (R)-(-)-2-Decanol is known to be a component of the alarm pheromone of certain species of ants. It also finds use as a chiral starting material in organic synthesis. For instance, it can be used to introduce the (R)-configuration into a target molecule, which may be essential for its desired biological function, such as binding to a specific enzyme or receptor pocket.
The differential biological roles of these enantiomers underscore the importance of stereochemical purity in products intended for biological applications, from agriculture (pheromones for pest control) to pharmaceuticals and fragrances.
Concluding Remarks for the Practicing Scientist
The comparison of (S)-(+)-2-Decanol and (R)-(-)-2-Decanol serves as a powerful illustration of the principle of stereochemistry. While chemically similar in many respects, their opposing chirality gives rise to distinct optical and biological properties. For the researcher, scientist, or drug development professional, the key takeaways are:
-
Stereochemistry is Not Trivial: The choice between enantiomers can be the difference between a potent therapeutic agent and an inactive or even harmful compound.
-
Analytical Rigor is Essential: The use of reliable analytical techniques, such as chiral chromatography, is non-negotiable for verifying the stereochemical identity and purity of starting materials and final products.
-
Synthesis Strategy Matters: The selection of an appropriate synthetic or resolution strategy is critical for obtaining the desired enantiomer in a pure and cost-effective manner.
A thorough understanding and meticulous control of stereochemistry are fundamental to the successful design, synthesis, and application of chiral molecules in all areas of chemical and life sciences.
References
A Senior Application Scientist's Guide to Decanol Isomers: A Comparative Analysis of 1-Decanol, 2-Decanol, and 3-Decanol
Authored for Researchers, Scientists, and Drug Development Professionals
In the nuanced world of chemical applications, the seemingly subtle difference of a hydroxyl group's position can fundamentally alter a molecule's behavior and utility. This guide offers an in-depth comparative analysis of three C10 alcohol positional isomers: 1-decanol, 2-decanol, and 3-decanol. Moving beyond a simple recitation of properties, we will explore the causal relationships between their structural variations and functional performance, supported by experimental data and detailed protocols to empower your research and development decisions.
Structural and Physicochemical Divergence: The Impact of the Hydroxyl Position
The location of the hydroxyl (-OH) group along the ten-carbon chain is the primary determinant of the distinct physicochemical properties of these isomers. 1-decanol is a primary alcohol, where the -OH group is located at a terminal carbon, while 2-decanol and 3-decanol are secondary alcohols, with the -OH group at the second and third carbon positions, respectively.
Caption: Relative reactivity of decanol isomers in esterification.
Solvency and Formulation
Long-chain alcohols are used as solvents and co-solvents in formulations, particularly for non-polar to moderately polar active pharmaceutical ingredients (APIs).
-
1-Decanol: Its linear nature allows for efficient packing and strong van der Waals interactions, making it an effective solvent for a range of compounds. [1]It is often used in the manufacture of plasticizers and as a component in surfactant synthesis. [2][1]* 2-Decanol & 3-Decanol: While direct comparative studies are scarce, the branched nature introduced by the internal hydroxyl group can disrupt the crystal lattice of a solute more effectively than a linear alcohol. [3]This suggests that for certain crystalline APIs, the secondary isomers might offer enhanced solubilization. Their slightly lower viscosity could also be advantageous in certain topical or injectable formulations.
Surfactant Properties
1-Decanol is a key intermediate in the production of non-ionic surfactants through ethoxylation. [1]The properties of the resulting surfactant, such as its critical micelle concentration (CMC), are influenced by the structure of the hydrophobic alcohol tail. [4][5][6]While surfactants can be synthesized from 2- and 3-decanol, the branching in the hydrophobic tail generally leads to a higher CMC compared to a linear counterpart of the same carbon number. This means a higher concentration of the branched surfactant is needed to form micelles and exhibit surface activity.
Toxicological and Safety Profiles: A Comparative Assessment
The safety profile is a critical consideration for any chemical, especially in drug development. All three decanol isomers are generally considered to have low acute toxicity, but they are known skin and eye irritants. [7][8][9]
-
Skin Irritation: Fatty alcohols can disrupt the lipid structure of the stratum corneum, leading to irritation. [10][11]Studies on various saturated fatty alcohols have shown that decanol can cause skin irritation, manifesting as increased transepidermal water loss (TEWL) and erythema. [10][11]While direct comparative studies on the isomers are limited, it is plausible that the different permeation characteristics could lead to varying degrees of irritation.
-
Metabolism: Primary and secondary alcohols are metabolized differently. Primary alcohols like 1-decanol are oxidized first to an aldehyde (decanal) and then to a carboxylic acid (decanoic acid) by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), respectively. [12][13][14]Secondary alcohols like 2- and 3-decanol are oxidized by ADH to their corresponding ketones (2-decanone and 3-decanone). [15]These ketones are then further metabolized. The different metabolic pathways can lead to different toxicological profiles and clearance rates.
Experimental Protocols: A Self-Validating System for Isomer Analysis
For any laboratory working with these isomers, a robust analytical method to confirm identity and purity is essential. Gas Chromatography (GC) is the technique of choice. The following protocol provides a validated starting point for the separation and quantification of decanol isomers.
Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To separate and quantify 1-decanol, 2-decanol, and 3-decanol in a mixture.
Rationale for Method Selection: A non-polar stationary phase, such as one based on 5% phenyl-methylpolysiloxane, is chosen to separate the isomers primarily based on their boiling points. The slight differences in polarity will also contribute to the separation. Flame Ionization Detection (FID) is selected for its robustness and near-universal response to hydrocarbons.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC or equivalent
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Split/Splitless, 250°C, Split ratio 50:1
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 100°C (hold 2 min)
-
Ramp: 5°C/min to 150°C (hold 5 min)
-
-
Detector: FID, 280°C
-
Injection Volume: 1 µL
Procedure:
-
Standard Preparation: Prepare individual standards of 1-decanol, 2-decanol, and 3-decanol at 100 µg/mL in a suitable solvent like hexane or ethyl acetate. Prepare a mixed standard containing all three isomers at the same concentration.
-
Sample Preparation: Dilute the sample to be analyzed in the chosen solvent to fall within the calibrated range.
-
System Suitability: Inject the mixed standard. The expected elution order will be 2-decanol and 3-decanol (with very similar retention times), followed by 1-decanol due to its higher boiling point. The resolution between the secondary alcohols and 1-decanol should be greater than 2.0. The peak shape should be symmetrical (asymmetry factor between 0.9 and 1.2).
-
Analysis: Inject the individual standards to confirm retention times. Inject the prepared sample.
-
Quantification: Create a calibration curve for each isomer using a series of standards of known concentrations. Calculate the concentration of each isomer in the sample based on its peak area and the calibration curve.
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A Senior Application Scientist's Guide to Differentiating Decanol Isomers Using ¹³C NMR Chemical Shifts
For researchers and professionals in drug development and chemical analysis, the structural elucidation of isomeric compounds is a frequent and critical challenge. Positional isomers, such as the various forms of decanol, possess identical molecular formulas but different arrangements of the hydroxyl (-OH) group along the carbon chain. These subtle structural variations can lead to significant differences in physical, chemical, and biological properties. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for unambiguously differentiating these isomers by exploiting the unique magnetic environment of each carbon atom.
This guide provides an in-depth comparison of the ¹³C NMR chemical shifts for several decanol isomers, explains the underlying principles, and details a robust experimental protocol for acquiring high-quality spectra.
The Foundational Principle: How the Hydroxyl Group Influences Chemical Shift
The power of ¹³C NMR in this application lies in its sensitivity to the local electronic environment of each carbon nucleus. The position of the electronegative oxygen atom in the hydroxyl group is the primary determinant of the chemical shift (δ) variations among decanol isomers.[1][2] An oxygen atom withdraws electron density from adjacent carbons, an effect known as deshielding.[2][3] A deshielded carbon nucleus is more exposed to the spectrometer's external magnetic field, causing it to resonate at a higher frequency, which corresponds to a larger chemical shift value (further downfield).[2]
The influence of the -OH group diminishes with distance. The most pronounced effect is on the carbon directly bonded to the oxygen (the α-carbon), with significant, though smaller, effects on the adjacent β-carbons. This predictable pattern is the key to identification.[3][4] Carbons in an alcohol generally appear in the 50-90 ppm range.[1][5]
Comparative Data Analysis: ¹³C NMR Chemical Shifts of Decanol Isomers
The distinct chemical shifts for each carbon atom serve as a unique fingerprint for each decanol isomer. The table below summarizes experimental ¹³C NMR data for 1-decanol, 2-decanol, 3-decanol, 4-decanol, and 5-decanol, typically recorded in deuterated chloroform (CDCl₃).
| Carbon Position | 1-Decanol (δ, ppm)[6][7] | 2-Decanol (δ, ppm)[8][9] | 3-Decanol (δ, ppm)[10][11] | 4-Decanol (δ, ppm)[12][13] | 5-Decanol (δ, ppm)[14] |
| C1 | 62.9 | 23.5 | 9.8 | 14.0 | 14.0 |
| C2 | 32.7 | 68.1 | 30.1 | 22.6 | 22.7 |
| C3 | 25.7 | 39.8 | 74.1 | 36.4 | 27.7 |
| C4 | 29.6 | 25.8 | 32.5 | 72.6 | 37.3 |
| C5 | 29.3 | 29.7 | 22.6 | 29.9 | 71.8 |
| C6 | 29.3 | 29.3 | 25.7 | 25.8 | 37.3 |
| C7 | 29.3 | 31.9 | 29.4 | 31.9 | 27.7 |
| C8 | 31.9 | 22.6 | 31.9 | 22.6 | 22.7 |
| C9 | 22.7 | 14.1 | 22.6 | 14.0 | 14.0 |
| C10 | 14.1 | - | 14.1 | - | - |
Note: Chemical shift values can vary slightly based on solvent and concentration. Data is compiled from various sources for comparison.
Key Observations:
-
The α-Carbon (Carbinol Carbon): The carbon atom directly bonded to the -OH group (highlighted in bold ) exhibits the largest downfield shift, typically appearing in the 62-75 ppm range. This signal is the most diagnostic feature for determining the location of the hydroxyl group.
-
Symmetry: In isomers like 5-decanol, molecular symmetry results in fewer unique carbon environments, leading to fewer peaks in the ¹³C NMR spectrum. For example, C1 and C10, C2 and C9, etc., are chemically equivalent and produce a single signal each. This reduction in signal complexity is a powerful clue for identifying symmetric isomers.
-
Terminal vs. Internal Alcohols: The chemical shifts of the terminal methyl (CH₃) carbons are also informative. In 1-decanol, the C10 methyl group is far from the -OH group and appears around 14.1 ppm. In 2-decanol, the C1 methyl group is a β-carbon to the hydroxyl, but its shift is also influenced by its terminal position, appearing around 23.5 ppm.
Experimental Workflow for Isomer Differentiation
Achieving clear, reproducible results requires a meticulous experimental approach. The following protocol provides a self-validating system for sample preparation and data acquisition.
Diagram: Workflow for Decanol Isomer Analysis via ¹³C NMR
Caption: A streamlined workflow for the differentiation of decanol isomers using ¹³C NMR.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the decanol isomer sample. While ¹³C NMR is less sensitive than ¹H NMR, this amount is generally sufficient for modern spectrometers.[15][16]
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[15] CDCl₃ is a common choice due to its excellent solubilizing properties for alcohols and its distinct solvent peak (~77.16 ppm) that can be used as a secondary reference.[17]
-
Ensure the solvent contains tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.0 ppm.[15][17][18]
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5mm NMR tube to remove any particulate matter.[15] This step is crucial for achieving high-resolution spectra with good lineshape.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field during the experiment.[19]
-
Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming leads to broad, distorted peaks.[19]
-
Set up a standard proton-decoupled ¹³C NMR experiment. Proton decoupling simplifies the spectrum by removing ¹H-¹³C splitting, resulting in a single sharp peak for each unique carbon atom.[20][21]
-
Key acquisition parameters to consider:
-
Spectral Width: A range of 0-220 ppm is typically sufficient for alcohols.[22]
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher number of scans (e.g., 128 to 1024) is needed to achieve an adequate signal-to-noise ratio.[19][23]
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is a good starting point to allow for sufficient relaxation of the carbon nuclei.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure accurate peak integration and position.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.
-
Identify the chemical shift of each peak in the spectrum.
-
Compare the experimental spectrum to the reference data in the table above to identify the specific decanol isomer. Pay close attention to the chemical shift of the carbinol carbon and the overall number of signals.
-
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of decanol isomers. By understanding the predictable deshielding effects of the hydroxyl group and following a systematic experimental protocol, researchers can confidently distinguish between positional isomers. The unique chemical shift of the carbinol (α-carbon) and the overall pattern of signals provide a definitive fingerprint for each isomer, enabling accurate and reliable identification crucial for quality control, reaction monitoring, and drug development processes.
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A Senior Scientist's Guide to Determining Enantiomeric Excess with Chiral Chromatography
For researchers and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical attribute that dictates pharmacological activity and toxicological profiles. The differential effects of enantiomers are so profound that regulatory bodies worldwide mandate the characterization and control of chiral compounds, often requiring the development of single-enantiomer drugs.[1][2][3] In this landscape, High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) has emerged as the definitive technique for separating enantiomers and quantifying their purity, a measure known as enantiomeric excess (e.e.).[2]
This guide offers an in-depth comparison of chiral HPLC methodologies, moving beyond a simple listing of steps to explain the causality behind experimental choices. It is designed to provide you, a fellow scientist, with the authoritative grounding and field-proven insights necessary to develop robust, accurate, and reliable methods for determining enantiomeric excess.
The Heart of the Separation: Understanding Chiral Stationary Phases (CSPs)
The foundational principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase.[1][2][4] This differential interaction in a chiral environment causes one enantiomer to be retained longer than the other, enabling their separation.[4][5] The choice of CSP is therefore the most critical decision in method development.
Several major classes of CSPs dominate the field, each with distinct mechanisms and applications.
Comparison of Major Chiral Stationary Phase Classes
| CSP Class | Chiral Selector & Mechanism | Common Applications | Advantages | Disadvantages |
| Polysaccharide-Based | Derivatives of cellulose or amylose (e.g., phenyl carbamates) form helical polymer structures creating "chiral pockets."[4][5] Separation relies on hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions as analytes fit into these cavities.[6] | Broad applicability for a wide range of structurally diverse compounds.[3][7] Highly versatile in pharmaceutical analysis.[3][6][8] | High success rate, broad selectivity, usable in normal-phase, reversed-phase, and polar organic modes.[7][9][10] Immobilized versions offer enhanced solvent compatibility and robustness.[10][11] | Mechanism is not always fully understood, making selection sometimes empirical.[1][12] Coated versions have solvent limitations. |
| Pirkle-Type (Brush-Type) | Small, synthetic chiral molecules (e.g., DNB-phenylglycine) are bonded to silica.[5] Relies on a "three-point interaction" model involving π-π interactions (π-acid/π-base), hydrogen bonding, and dipole stacking.[1][5][13] | Effective for compounds with aromatic rings and functional groups capable of hydrogen bonding, such as amines and amino alcohols.[5][13] | Well-understood mechanism, robust due to covalent bonding, and the ability to invert elution order by using the opposite selector enantiomer.[13] | Generally lower success rates in initial screening compared to polysaccharide phases.[4][14] |
| Macrocyclic Glycopeptides | Antibiotics like vancomycin or teicoplanin are covalently bonded to silica.[5][15] These complex structures offer multiple interaction sites, including hydrophobic pockets, ionizable groups (amino and carboxyl), and hydrogen bond donors/acceptors.[15][16][17] | Excellent for separating polar and ionizable compounds, particularly amino acids and their derivatives, primary amines, and various drugs.[5][18] | Wide-ranging selectivity, high efficiency, good reproducibility, and long-term stability.[16][17] Highly compatible with LC-MS applications.[18] | Can require longer equilibration times.[19] |
| Cyclodextrin-Based | Cyclic oligosaccharides form a tapered, chiral cavity. Separation is based on inclusion complexation, where the analyte (or a portion of it) fits into the hydrophobic interior, with secondary interactions occurring at the rim of the cavity.[5] | Suitable for separating aromatic compounds, hydrocarbons, and molecules that can fit within the cavity.[5][20] | Unique selectivity based on molecular shape and size. | Less broadly applicable than polysaccharide-based CSPs. |
A Systematic Workflow for Robust Chiral Method Development
A trial-and-error approach to chiral separations is inefficient and time-consuming.[12] A systematic screening strategy is the most effective path to a successful and robust method.[4] This workflow begins with the broadest applicability phases and logically narrows the conditions.
Caption: A systematic workflow for chiral HPLC method development.
Step-by-Step Experimental Protocol for Method Development
-
Analyte Characterization & Initial Column Selection :
-
Assess the analyte's properties: Does it have aromatic rings (suggesting π-π interactions)? Does it have hydrogen bond donors/acceptors? Is it acidic or basic?
-
Begin screening with the most versatile columns. A typical primary screen includes two polysaccharide-based columns (one cellulose, one amylose) and one macrocyclic glycopeptide column to cover a broad chemical space.[12]
-
-
Mobile Phase Screening :
-
For each selected column, perform rapid gradient screens using a few standard mobile phase systems.[21]
-
Normal Phase (NP) : Hexane/Isopropanol or Hexane/Ethanol. Additives like 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds are often necessary.[12]
-
Reversed-Phase (RP) : Water (with buffer, e.g., ammonium acetate) / Acetonitrile or Methanol. This is often preferred for LC-MS compatibility.[22]
-
Polar Organic (PO) : Acetonitrile or Methanol, often with additives.
-
-
Review Screening Data and Optimize :
-
Identify the column and mobile phase combination(s) that show any separation ("hits").
-
Optimize the separation on the most promising system(s).[4]
-
Isocratic Hold : Convert the successful gradient to an isocratic method.
-
Solvent Ratio : Adjust the ratio of strong to weak solvent to fine-tune retention and resolution.
-
Temperature : Decreasing temperature often increases chiral selectivity, while increasing it can improve peak shape.[19]
-
Flow Rate : Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) to maximize resolution.[19]
-
-
Method Validation :
-
Once optimal conditions are found, the method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[23][24] Key parameters include:
-
Specificity : The ability to assess the analyte in the presence of other components (e.g., the other enantiomer, impurities).[24]
-
Linearity & Range : Demonstrates a proportional relationship between detector response and concentration.
-
Accuracy & Precision : Ensures the measured values are close to the true values and are reproducible.
-
Limit of Quantitation (LOQ) : The lowest amount of the minor enantiomer that can be reliably quantified. This is critical for high e.e. determinations.
-
-
From Chromatogram to Result: Calculating Enantiomeric Excess
Once a separation with baseline resolution (Rs > 1.5) is achieved, calculating the enantiomeric excess is straightforward. The calculation is based on the relative peak areas of the two enantiomers.
Formula for Enantiomeric Excess (% e.e.):
% e.e. = ( (AreaMajor - AreaMinor) / (AreaMajor + AreaMinor) ) * 100
Where:
-
AreaMajor is the integrated peak area of the enantiomer present in the larger amount.
-
AreaMinor is the integrated peak area of the enantiomer present in the smaller amount.
For example, a sample with 98% of the (R)-enantiomer and 2% of the (S)-enantiomer has an enantiomeric excess of 96%.[25]
Performance Comparison: Chiral Chromatography vs. The Alternatives
While chiral HPLC is the dominant technique, other methods exist for determining enantiomeric purity. Understanding their relative strengths and weaknesses is key to selecting the right tool for the analytical challenge.
| Technique | Principle | Speed | Resolution | Sample Throughput | Key Advantages | Key Disadvantages |
| Chiral HPLC/UHPLC | Differential partitioning with a Chiral Stationary Phase (CSP). | Moderate to Fast (UHPLC). | High to Very High. | High (with autosampler). | Gold standard, high robustness, broad applicability, preparative capabilities.[12][26] | Higher solvent consumption (HPLC), higher initial instrument cost. |
| Chiral SFC | Differential partitioning with a CSP using supercritical CO2 as the primary mobile phase. | Very Fast.[20] | Very High. | Very High. | Faster separations, reduced organic solvent use, lower viscosity allows for higher flow rates.[20][27] | Not ideal for highly polar compounds, specialized instrumentation required. |
| Chiral CE | Differential migration in an electric field using a chiral selector (e.g., cyclodextrins) added to the background electrolyte.[28] | Fast. | Very High. | Moderate. | Extremely low sample and reagent consumption, high efficiency.[26] | Lower sensitivity and loading capacity, less suitable for preparative scale.[26] |
| NMR Spectroscopy | Use of a chiral solvating agent or chiral shift reagent to induce chemical shift non-equivalence between enantiomers. | Fast (for analysis). | Low to Moderate. | Low. | No separation required, provides structural information. | Requires higher sample concentration, lower accuracy for very high e.e. values, expensive reagents.[26] |
Studies have shown that for many racemates, SFC can provide increased resolution and faster method development compared to HPLC.[29] However, HPLC remains dominant due to its perceived robustness, transferability, and wider instrument availability.[20]
Case Study: Enantioseparation of Warfarin
Warfarin is a widely used anticoagulant administered as a racemate. The (S)-enantiomer is 2-5 times more potent than the (R)-enantiomer, making stereospecific analysis critical.[30]
Objective: To develop a rapid and efficient HPLC method for the baseline separation of (R)- and (S)-warfarin.
Experimental Protocol:
-
Column : Astec® CHIROBIOTIC® V (Vancomycin-based macrocyclic glycopeptide CSP), 100 mm x 4.6 mm, 5 µm.[22]
-
Mobile Phase : A mixture of acetonitrile and water containing 5 mM ammonium acetate (pH 4.0).[22]
-
Flow Rate : 1.0 mL/min.
-
Temperature : 35 °C.[31]
-
Detection : Tandem Mass Spectrometry (MS/MS) or UV at 220 nm.[22][32]
Results and Discussion:
This method successfully achieves baseline separation of the warfarin enantiomers. In a representative chromatogram using an HPLC-MS/MS system, the two enantiomers were well-resolved, eluting at approximately 4.44 min and 4.80 min.[22] The use of a macrocyclic glycopeptide CSP is particularly effective for warfarin due to the multiple interaction modes it can offer to the analyte's functional groups.[31] Recent studies have also demonstrated excellent separation of warfarin on immobilized polysaccharide phases, such as amylose tris(3-chloro-5-methylphenylcarbamate), using a simple methanol mobile phase, achieving high resolution suitable for process-scale purification.[30][32]
This case highlights how a systematic approach, starting with a logical CSP choice based on the analyte's structure, leads to a successful and robust separation suitable for quantitative e.e. determination in complex matrices like human plasma.[22]
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Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. Available from: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]
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Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. Available from: [Link]
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Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. PubMed. Available from: [Link]
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High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. PubMed. Available from: [Link]
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Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Springer Nature Experiments. Available from: [Link]
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Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. Available from: [Link]
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HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]
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Chiral stationary phases and applications in gas chromatography. PubMed. Available from: [Link]
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Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available from: [Link]
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Chiral Purity (enantiomer excess) for HPLC. Physics Forums. Available from: [Link]
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Chiral stationary phases and applications in gas chromatography. Semantic Scholar. Available from: [Link]
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Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available from: [Link]
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Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. Springer Link. Available from: [Link]
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Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature Experiments. Available from: [Link]
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Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products (Belgium). Available from: [Link]
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Chiral Separation Method Development for Warfarin Enantiomers. Technology Networks. Available from: [Link]
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Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. National Institutes of Health (NIH). Available from: [Link]
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Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by compu. Taylor & Francis Online. Available from: [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available from: [Link]
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Evaluation of Pirkle Stationary Phases in Chiral Method Development Screening for Compounds of Pharmaceutical Interest. Bentham Science. Available from: [Link]
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Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Pharmaceutical Technology. Available from: [Link]
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How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available from: [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]
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Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Available from: [Link]
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Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. National Institutes of Health (NIH). Available from: [Link]
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Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography. ResearchGate. Available from: [Link]
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Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube. Available from: [Link]
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New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. National Institutes of Health (NIH). Available from: [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available from: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]
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Unveiling Molecular Interactions: A Comparative Guide to the Kovats Retention Indices of 2-Decanol on Polar and Non-Polar GC Columns
An In-Depth Technical Guide
This guide provides an in-depth comparison of the Kovats retention index (RI) of 2-decanol when analyzed on polar versus non-polar gas chromatography (GC) columns. For researchers and drug development professionals, understanding how stationary phase chemistry influences analyte retention is fundamental to robust method development, accurate compound identification, and the interpretation of complex chromatograms. We will explore the theoretical underpinnings, present supporting experimental data, and provide a detailed protocol for the determination of these indices.
The Kovats Retention Index: A Universal Language for Retention Time
In gas chromatography, the raw retention time of a compound is a fickle parameter, highly dependent on the specific instrument and its analytical conditions (e.g., column length, film thickness, carrier gas flow rate, and temperature program).[1] To overcome this variability, the Kovats retention index was developed in the 1950s by Ervin Kováts.[1] This system converts retention times into system-independent constants by relating the retention of an analyte to that of a homologous series of n-alkanes.[1][2]
By definition, the Kovats index of an n-alkane is 100 times its carbon number (e.g., n-hexane = 600, n-heptane = 700).[3] The index of an unknown compound is then calculated by logarithmic interpolation of its adjusted retention time between the two n-alkanes that bracket it.[1] This normalization allows for direct comparison of retention data generated across different laboratories and analytical setups, making it an invaluable tool for compound identification when used in conjunction with mass spectrometry.[1][4]
The Role of the Stationary Phase: A Tale of Two Polarities
The separation in gas-liquid chromatography (GLC) is governed by the partitioning of analytes between the mobile phase (an inert carrier gas) and the stationary phase (a liquid film coated on the column's inner wall).[5][6] The chemical nature of this stationary phase dictates the types of intermolecular forces that will control analyte retention, a principle often summarized as "like dissolves like."[7]
-
Non-Polar Columns: These columns feature a stationary phase with low polarity, most commonly polydimethylsiloxane (PDMS) or a slightly modified version with 5% phenyl substitution (e.g., DB-1, HP-5MS, DB-5).[8][9][10] Retention on these phases is primarily driven by van der Waals dispersion forces. Consequently, the elution order of analytes generally follows their boiling points, with more volatile (lower boiling point) compounds eluting first.[8]
-
Polar Columns: These columns employ a stationary phase containing polar functional groups, such as polyethylene glycol (PEG) in "WAX" type columns (e.g., DB-WAX, HP-INNOWAX).[6][8] These phases can engage in stronger, more specific interactions with analytes, including dipole-dipole interactions and hydrogen bonding.[6] Therefore, polar analytes like alcohols, acids, and amines are retained much more strongly on polar columns than non-polar analytes of similar boiling points.[6][7]
Comparing 2-Decanol's Behavior on Polar vs. Non-Polar Columns
2-Decanol (C₁₀H₂₂O) is a secondary alcohol. Its structure consists of a ten-carbon non-polar alkyl chain and a highly polar hydroxyl (-OH) functional group. This dual nature makes it an excellent probe molecule for illustrating the profound effect of stationary phase polarity on retention.
On a non-polar column , the primary interaction is between 2-decanol's alkyl chain and the PDMS stationary phase. Its retention is therefore largely a function of its volatility and molecular size, and its RI will be close to that of the n-alkane with a similar boiling point.
On a polar column , the dynamic changes dramatically. The hydroxyl group of 2-decanol can act as a hydrogen bond donor and acceptor, forming strong interactions with the ether linkages of the PEG stationary phase. These specific, strong interactions significantly retard the elution of 2-decanol relative to the non-polar n-alkanes, which cannot form such bonds. The result is a substantial increase in its Kovats retention index.
Experimental Data: Kovats RI for 2-Decanol
The following table summarizes experimentally determined Kovats retention indices for 2-decanol from the NIST (National Institute of Standards and Technology) Chemistry WebBook and PubChem databases.
| Stationary Phase Type | Common Column Names | Kovats Retention Index (RI) Range |
| Standard Non-Polar | DB-1, HP-1, SPB-1 (100% Dimethylpolysiloxane) | 1185 - 1198[11][12][13] |
| Semi-Standard Non-Polar | DB-5, HP-5MS (5% Phenyl-95% Methylpolysiloxane) | 1186 - 1211[11][12] |
| Standard Polar | DB-WAX, HP-INNOWAX (Polyethylene Glycol - PEG) | 1585 - 1622[11][12] |
As the data clearly demonstrates, the retention index of 2-decanol increases by over 400 units when moving from a non-polar to a polar stationary phase. This significant shift is a direct consequence of the specific hydrogen bonding interactions between the analyte's hydroxyl group and the polar PEG phase, highlighting why column selection is a critical parameter in chromatographic method development.
Visualization of Molecular Interactions
The following diagram illustrates the dominant intermolecular forces between 2-decanol and the two types of stationary phases.
Caption: Dominant interactions of 2-decanol with stationary phases.
Experimental Protocol for Kovats RI Determination
This section provides a self-validating protocol for determining the Kovats retention index of 2-decanol. The inclusion of a homologous n-alkane series serves as an internal standard for the calculation, ensuring the trustworthiness of the resulting index.
Preparation of Solutions
-
n-Alkane Standard Mix: Prepare a solution containing a homologous series of n-alkanes (e.g., C8 to C16) at a concentration of approximately 100 ppm each in a suitable solvent like hexane or ethyl acetate. This range will comfortably bracket the expected elution of 2-decanol on both column types.
-
Analyte Solution: Prepare a solution of 2-decanol at approximately 100 ppm in the same solvent.
-
Co-injection Mix: Combine the n-alkane standard mix and the 2-decanol solution. This ensures that all compounds are analyzed under identical conditions.
Gas Chromatography (GC) Conditions
The following are typical starting conditions. Method optimization is recommended for specific instrumentation.
| Parameter | Non-Polar Analysis | Polar Analysis |
| GC System | GC with FID or MS detector | GC with FID or MS detector |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Injection | 1 µL, Split mode (e.g., 50:1) | 1 µL, Split mode (e.g., 50:1) |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) | 50 °C (hold 2 min), ramp at 10 °C/min to 230 °C (hold 5 min) |
| Detector Temp. | 280 °C (FID) or MS Transfer Line at 280 °C | 250 °C (FID) or MS Transfer Line at 250 °C |
Data Acquisition and Calculation
-
Inject the co-injection mix onto the GC system.
-
Acquire the chromatogram, ensuring clear separation and identification of all n-alkane peaks and the 2-decanol peak.
-
Determine the retention times (tᵣ) for 2-decanol and the n-alkanes.
-
Identify the n-alkane that elutes immediately before 2-decanol (tᵣₙ) and the one that elutes immediately after (tᵣₙ₊₁). Let 'n' be the carbon number of the earlier alkane.
-
Calculate the temperature-programmed Kovats retention index (I) using the Van den Dool and Kratz formula[14]:
I = 100 * [n + (tᵣ(analyte) - tᵣₙ) / (tᵣₙ₊₁ - tᵣₙ)]
This formula is a linear interpolation of the analyte's retention time between the two bracketing n-alkanes.[14]
Experimental Workflow Diagram
Caption: Workflow for determining and comparing Kovats indices.
Conclusion
The Kovats retention index of 2-decanol serves as a textbook example of the power of stationary phase selectivity in gas chromatography. Its RI value is not an intrinsic property of the molecule alone but is defined by the interplay between the analyte and the stationary phase. The dramatic increase of over 400 index units on a polar DB-WAX column compared to a non-polar DB-5 column is a quantifiable measure of the strong hydrogen bonding interactions at play. For scientists in analytical chemistry and drug development, this principle is paramount. A logical choice of column polarity based on the analyte's structure is the first step toward achieving a successful separation, and the use of retention indices provides a robust, transferable metric for compound confirmation and method validation.
References
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- Phenomenex. (2025). Types of stationary phases in gas chromatography.
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- Restek Corporation. (n.d.). 2-Decanol: CAS # 1120-06-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
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NIST. (n.d.). 2-Decanol. Retrieved January 21, 2026, from [Link]
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NIST. (n.d.). 2-Decanone. Retrieved January 21, 2026, from [Link]
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NIST. (n.d.). 2-Decanol. Retrieved January 21, 2026, from [Link]
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- Chromtech. (n.d.). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.
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A Comparative Guide to the Synthesis of (S)-(+)-2-Decanol: Biocatalytic vs. Chemical Routes
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is ever-increasing, driven by the stringent requirements of the pharmaceutical, agrochemical, and flavor and fragrance industries. (S)-(+)-2-Decanol, a chiral secondary alcohol, serves as a valuable building block in the synthesis of various bioactive molecules. Its stereochemistry is crucial for its biological activity, necessitating synthetic methods that can deliver high enantiopurity. This guide provides an in-depth comparison of two primary strategies for the synthesis of (S)-(+)-2-Decanol: biocatalytic methods and traditional chemical synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic choices.
Introduction to Chiral Synthesis and the Importance of (S)-(+)-2-Decanol
Chirality plays a pivotal role in the biological activity of molecules. For many pharmaceuticals, only one enantiomer is therapeutically effective, while the other may be inactive or even cause adverse effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. (S)-(+)-2-Decanol is a key chiral intermediate whose applications underscore the need for efficient and selective synthetic methodologies.
This guide will dissect the two main philosophies for achieving this enantioselectivity: harnessing the inherent specificity of biological catalysts and employing the precision of man-made chiral chemical catalysts.
Chemical Synthesis: The Precision of Asymmetric Reduction
The chemical synthesis of (S)-(+)-2-Decanol predominantly relies on the asymmetric reduction of the prochiral ketone, 2-decanone. Among the various methods available, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a powerful and widely used technique for achieving high enantioselectivity in the synthesis of chiral alcohols.[1][2]
The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview
The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane (BH₃), to one face of the ketone.[2][3] The enantioselectivity of the reaction is dictated by the chirality of the oxazaborolidine catalyst. For the synthesis of (S)-(+)-2-Decanol, an (R)-CBS catalyst is typically employed.
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which activates the borane as a hydride donor and enhances the Lewis acidity of the catalyst's boron atom.[1] The ketone then coordinates to the catalyst in a sterically favored orientation, exposing one of its enantiotopic faces to the activated hydride for reduction.[3]
Biocatalytic Synthesis: Nature's Approach to Chirality
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations with high efficiency and stereospecificity under mild conditions.[4] For the synthesis of (S)-(+)-2-Decanol, two primary biocatalytic strategies are employed: the kinetic resolution of racemic 2-decanol and the asymmetric reduction of 2-decanone.
Enzymatic Kinetic Resolution (EKR) of Racemic 2-Decanol
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme.[5] Lipases are a class of enzymes commonly used for the kinetic resolution of alcohols. In the presence of an acyl donor, such as vinyl acetate, a lipase can selectively acylate one enantiomer of racemic 2-decanol, leaving the other enantiomer unreacted.
For the production of (S)-(+)-2-Decanol, the lipase would ideally acylate the (R)-enantiomer, allowing for the separation of the desired (S)-alcohol from the (R)-ester. A key limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%.[5]
Asymmetric Reduction of 2-Decanone using Alcohol Dehydrogenases (ADHs)
mirroring the strategy of chemical synthesis, biocatalysis offers a direct route to (S)-(+)-2-Decanol through the asymmetric reduction of 2-decanone. This transformation is catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs).[5] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), to deliver a hydride to the ketone with high stereoselectivity.[6]
The enantioselectivity of the reduction is determined by the specific ADH used. Many ADHs follow Prelog's rule, which predicts the stereochemical outcome of the reduction based on the relative sizes of the substituents on the ketone.[7] To obtain (S)-2-Decanol, an ADH that delivers the hydride to the re-face of 2-decanone is required.
Head-to-Head Comparison: Performance and Practicality
To provide a clear comparison, the following table summarizes key performance indicators for the biocatalytic and chemical synthesis of (S)-(+)-2-Decanol based on available literature data.
| Parameter | Biocatalytic Synthesis (EKR with Lipase) | Biocatalytic Synthesis (ADH Reduction) | Chemical Synthesis (CBS Reduction) |
| Starting Material | (±)-2-Decanol | 2-Decanone | 2-Decanone |
| Catalyst | Lipase (e.g., Novozym 435) | Alcohol Dehydrogenase (e.g., from Thermoanaerobacter ethanolicus) | Chiral Oxazaborolidine (e.g., (R)-2-Me-CBS) |
| Typical Yield | < 50% (for the desired enantiomer) | High (>90%) | High (>90%) |
| Enantiomeric Excess (ee%) | >99% | >99% | >95% |
| Reaction Conditions | Mild (e.g., 30-40°C, atmospheric pressure) | Mild (e.g., room temperature, atmospheric pressure) | Cryogenic to room temperature, inert atmosphere |
| Reagents | Acyl donor (e.g., vinyl acetate), organic solvent | Cofactor (NAD(P)H) and regeneration system, buffer | Borane reagent (e.g., BH₃·THF), anhydrous solvent |
| Environmental Impact | Generally lower, biodegradable catalyst, milder solvents | Generally lower, aqueous media, but cofactor regeneration can add complexity | Often requires anhydrous and potentially hazardous solvents and reagents |
| Cost-Effectiveness | Enzyme cost can be a factor, but reusability is possible. Separation of product and unreacted starting material is required. | Enzyme and cofactor costs can be significant. | Catalyst and borane reagent costs. |
Experimental Protocols
Biocatalytic Synthesis: Enzymatic Kinetic Resolution of (±)-2-Decanol using Novozym 435
This protocol is a representative example of a lipase-catalyzed kinetic resolution.
Materials:
-
(±)-2-Decanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a clean, dry flask, dissolve (±)-2-decanol (1 equivalent) in anhydrous hexane to a concentration of 0.1-0.5 M.
-
Add vinyl acetate (1.5-2.0 equivalents) to the solution.
-
Add Novozym 435 (typically 20-50 mg per mmol of substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Separate the unreacted (S)-(+)-2-decanol from the (R)-2-decyl acetate by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
Chemical Synthesis: Asymmetric Reduction of 2-Decanone via Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general procedure for the CBS reduction of a ketone.
Materials:
-
2-Decanone
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried flasks, syringes, nitrogen inlet)
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add a solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous THF to the flask.
-
Cool the solution to 0°C and slowly add the borane-THF complex (approximately 0.6 equivalents). Stir for 10-15 minutes to allow for the formation of the catalyst-borane complex.
-
Cool the reaction mixture to a low temperature (e.g., -30°C to -20°C).
-
Slowly add a solution of 2-decanone (1 equivalent) in anhydrous THF to the reaction mixture over a period of time to maintain the low temperature.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Allow the mixture to warm to room temperature and then carefully add saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (S)-(+)-2-decanol by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
To better illustrate the contrasting workflows, the following diagrams created using Graphviz depict the key stages of both the biocatalytic and chemical synthesis routes.
Caption: Comparative workflows of biocatalytic and chemical synthesis.
Discussion and Future Outlook
The choice between biocatalytic and chemical synthesis for producing (S)-(+)-2-Decanol is multifaceted and depends on the specific requirements of the application, including scale, desired purity, cost constraints, and environmental considerations.
Chemical synthesis , particularly the CBS reduction, offers a well-established, predictable, and high-yielding route to (S)-(+)-2-Decanol. The methodology is robust and can often be generalized to a wide range of substrates. However, it typically requires anhydrous conditions, potentially hazardous reagents, and cryogenic temperatures, which can be energy-intensive and challenging to scale up.
Biocatalytic methods present a compelling "green" alternative, operating under mild, environmentally benign conditions.[4] The high selectivity of enzymes often leads to products with exceptional enantiopurity.[6] The asymmetric reduction of 2-decanone using ADHs is particularly attractive as it offers a direct, high-yield route to the desired product. While enzymatic kinetic resolution is limited by a 50% theoretical yield for the desired enantiomer, it can be a practical approach, especially if both enantiomers are of interest or if the unreacted starting material can be racemized and recycled (a process known as dynamic kinetic resolution).
The primary challenges for biocatalysis often lie in the cost and stability of the enzymes and cofactors, as well as the potential for low volumetric productivity. However, ongoing advancements in enzyme engineering, immobilization techniques, and cofactor regeneration systems are continuously improving the economic viability and scalability of biocatalytic processes.
Looking ahead, the synergy between biocatalysis and chemical catalysis is likely to become increasingly important. Chemoenzymatic cascade reactions, where enzymatic and chemical steps are combined in a single pot, can offer more efficient and sustainable synthetic routes.
Conclusion
Both biocatalytic and chemical synthesis provide effective pathways to enantiomerically pure (S)-(+)-2-Decanol. The choice of method is a strategic decision that must be weighed against the specific needs of the project. Chemical synthesis via CBS reduction offers a reliable and high-yielding approach, while biocatalysis provides a greener, highly selective alternative with the potential for further optimization and integration into sustainable manufacturing processes. As the field of catalysis continues to evolve, a comprehensive understanding of both approaches will be essential for the modern synthetic chemist.
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
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A Comparative Guide to the Validation of (S)-(+)-2-Decanol Synthesis via Mosher's Amide Analysis
In the landscape of asymmetric synthesis, particularly within pharmaceutical and fine chemical development, the unambiguous determination of a product's stereochemical integrity is paramount. The synthesis of a specific enantiomer, such as (S)-(+)-2-decanol, necessitates a robust analytical methodology to not only confirm its absolute configuration but also to quantify its enantiomeric purity. This guide provides an in-depth technical comparison of Mosher's amide (ester) analysis with alternative techniques for the validation of synthesized (S)-(+)-2-decanol. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their analytical workflows.
The Significance of Enantiomeric Purity in Chiral Alcohols
Chiral secondary alcohols like 2-decanol are valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The distinct three-dimensional arrangement of substituents around the chiral center can lead to significant differences in pharmacological activity between enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit toxic side effects. Consequently, rigorous validation of enantiomeric excess (ee) is a critical quality control step.
Synthesis of (S)-(+)-2-Decanol
A common and effective method for the asymmetric synthesis of (S)-(+)-2-decanol is the enantioselective reduction of 2-decanone. This can be achieved using a variety of chiral reducing agents or catalysts. For instance, enzymatic reduction offers a green and highly selective route.
Illustrative Synthetic Pathway:
Caption: Asymmetric reduction of 2-decanone to yield (S)-(+)-2-decanol.
Core Validation Technique: Mosher's Amide (Ester) Analysis
Mosher's method is a classic and reliable NMR-based technique for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines.[1][2][3] The underlying principle involves converting the enantiomeric alcohol into a pair of diastereomeric esters by reaction with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4] This conversion breaks the magnetic equivalence of the enantiomers, allowing for their differentiation by NMR spectroscopy.[5][6]
The Mechanism of Differentiation
The key to Mosher's analysis lies in the conformational preferences of the resulting MTPA esters. Mosher proposed a model where the ester's most stable conformation places the carbinyl proton, ester carbonyl, and trifluoromethyl group in the same plane.[6][7] In this arrangement, the phenyl group of the MTPA moiety exerts a significant anisotropic shielding effect on the protons of the alcohol moiety. Depending on the absolute configuration of the alcohol, different substituents will be positioned under the shielding cone of the phenyl ring, leading to predictable upfield or downfield shifts in the ¹H NMR spectrum.[7][8]
By preparing both the (R)-MTPA and (S)-MTPA esters of the alcohol, a comparative analysis of their NMR spectra allows for the determination of the absolute configuration.[1][5] The difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter will have opposite signs, providing a clear indication of the stereochemistry.[1][9]
Experimental Protocol: Mosher's Ester Analysis of (S)-(+)-2-Decanol
This protocol details the formation of Mosher's esters for subsequent NMR analysis. It is crucial to perform two separate reactions to generate both diastereomeric esters.[10]
Materials:
-
Synthesized (S)-(+)-2-decanol (~5-10 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)[11]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃) for NMR
Procedure:
-
Reaction Setup: In two separate, dry NMR tubes, dissolve approximately 5 mg of the synthesized 2-decanol in 0.5 mL of anhydrous CDCl₃.
-
Addition of Pyridine: To each tube, add a small excess of anhydrous pyridine (e.g., 10 µL). Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Addition of Mosher's Acid Chloride: To one tube, add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl. To the second tube, add a slight molar excess of (S)-MTPA-Cl.
-
Reaction: Gently agitate the tubes to ensure thorough mixing. The reaction is typically rapid and proceeds to completion at room temperature within 30-60 minutes.
-
NMR Analysis: Directly acquire ¹H and ¹⁹F NMR spectra for each NMR tube.
Caption: Workflow for the preparation and analysis of Mosher's esters.
Data Analysis and Interpretation
¹H NMR Analysis: The analysis focuses on the chemical shift differences (Δδ) of the protons on the two alkyl groups attached to the stereocenter of 2-decanol (the methyl group and the octyl chain). By comparing the spectra of the (R)- and (S)-MTPA esters, the absolute configuration can be assigned.
¹⁹F NMR Analysis: The trifluoromethyl group on the Mosher's reagent provides a clean singlet in the ¹⁹F NMR spectrum.[12][13] If the starting alcohol is not enantiomerically pure, two singlets will be observed, corresponding to the two diastereomers. The relative integration of these two peaks provides a direct and often more accurate measure of the enantiomeric excess (ee) than ¹H NMR, as the signals are typically well-resolved in a region of the spectrum that is free from other signals.[12][14]
Calculating Enantiomeric Excess (% ee): % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
Comparison with Alternative Methodologies
While Mosher's method is powerful, other techniques are also widely used for determining enantiomeric purity. The choice of method often depends on factors such as available instrumentation, sample properties, and the need for high-throughput analysis.[15][16]
| Method | Principle | Advantages | Disadvantages |
| Mosher's Amide (Ester) Analysis | Derivatization to form diastereomers, followed by NMR analysis.[1][2] | Provides both absolute configuration and enantiomeric excess.[5] No specialized equipment beyond a standard NMR spectrometer is needed. | Requires derivatization, which can be incomplete or lead to kinetic resolution.[17] Can be time-consuming for sample preparation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[18] | High accuracy and precision.[19] Can be automated for high-throughput screening. Direct analysis without derivatization is often possible.[18] | Requires specialized and often expensive chiral columns. Method development can be time-consuming.[20] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[21][22] | High resolution and sensitivity.[23] Well-suited for volatile compounds like 2-decanol. | May require derivatization to increase volatility.[16] Limited to thermally stable compounds. |
Field-Proven Insights and Recommendations
For the validation of a newly synthesized chiral alcohol like (S)-(+)-2-decanol, a multi-faceted approach is often the most rigorous.
-
Initial Screening and Purity Assessment: Chiral GC or HPLC are excellent for rapid screening of enantiomeric excess, especially in a research and development setting where multiple synthetic conditions are being evaluated.[15]
-
Definitive Configurational Assignment: Mosher's amide analysis remains the gold standard for the unambiguous determination of absolute configuration, particularly when an authentic enantiopure standard is unavailable for comparison.[1][5]
-
Quantitative Analysis for Quality Control: For routine quality control in a production environment, a validated chiral HPLC or GC method is generally preferred due to its high precision, accuracy, and potential for automation.[19]
By understanding the principles, advantages, and limitations of each technique, researchers can design a robust validation strategy that ensures the stereochemical integrity of their synthesized chiral molecules.
References
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
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University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]
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Allen, D. A., et al. (2005). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 82(10), 1525. [Link]
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Lako, J., et al. (2014). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 19(9), 14646-14657. [Link]
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Chemistry LibreTexts. (2021, July 31). 19.4: Enantiomeric Purity. [Link]
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University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. [Link]
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Kusumi, T., et al. (1991). A new method for determining the chiralities of secondary alcohols with a chiral NMR shift reagent. Tetrahedron Letters, 32(24), 2925-2926. [Link]
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ResearchGate. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
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ResearchGate. (1992). Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. Journal of the American Chemical Society, 114(26), 10203-10215. [Link]
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Riguera, R., et al. (2000). Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives. Tetrahedron: Asymmetry, 11(13), 2781-2791. [Link]
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OpenOChem Learn. (n.d.). Measuring Chiral Purity. [Link]
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Brandeis University. (n.d.). Mosher's Amide-Based Assignment of the Absolute Configuration of Phantasmidine. [Link]
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Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]
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ResearchGate. (n.d.). Mosher's Amide-Based Assignment of the Absolute Configuration of Phantasmidine. [Link]
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Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. [Link]
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Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2451-2455. [Link]
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Wikipedia. (n.d.). 2-Decanol. [Link]
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YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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ChemSynthesis. (2025, May 20). 2-decanol - 1120-06-5, C10H22O, density, melting point, boiling point, structural formula, synthesis. [Link]
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American Chemical Society. (2025, July 1). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using. [Link]
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A Spectroscopic Guide to Distinguishing Synthetic vs. Natural (S)-(+)-2-Decanol
For researchers, scientists, and professionals in drug development, the provenance of a chiral molecule is of paramount importance. The subtle differences between a compound synthesized in a laboratory and one isolated from a natural source can have significant implications for its bioactivity, impurity profile, and regulatory acceptance. This guide provides an in-depth spectroscopic comparison of synthetic versus natural (S)-(+)-2-Decanol, a chiral secondary alcohol with applications in the fragrance and pharmaceutical industries. We will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques, providing field-proven insights and detailed experimental protocols to empower you to make accurate and confident assessments of your materials.
(S)-(+)-2-Decanol has been identified as a naturally occurring compound in various plants, including corn (Zea mays), the bee orchid (Ophrys sphegodes), and myrrh (Commiphora rostrata)[1][2]. Its synthetic counterpart is readily available and often used in commercial applications. While both synthetic and natural (S)-(+)-2-Decanol share the same molecular structure and fundamental chemical properties, their origins impart distinct spectroscopic fingerprints. This guide will explore how to unveil these differences through a multi-pronged analytical approach.
The Spectroscopic Toolkit for Authenticity and Chiral Integrity
The differentiation of synthetic and natural (S)-(+)-2-Decanol hinges on two key aspects: chiral purity and isotopic signature . While standard spectroscopic techniques like ¹H and ¹³C NMR and FTIR are essential for confirming the molecular structure, they are generally insufficient for distinguishing between enantiomers or determining the origin of the molecule. Therefore, we must turn to more specialized methodologies.
Table 1: Overview of Spectroscopic Techniques and Their Applications
| Spectroscopic Technique | Primary Application for (S)-(+)-2-Decanol Analysis | Key Information Provided |
| Chiral Gas Chromatography (GC) | Enantiomeric Purity Assessment | Quantitative determination of the enantiomeric excess (% ee) of (S)-(+)-2-Decanol. |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration Confirmation & Chiral Purity | Unambiguous determination of the (S)-configuration and can be used for enantiomeric excess determination. |
| Isotope Ratio Mass Spectrometry (IRMS) | Origin Verification (Natural vs. Synthetic) | Measurement of the global ¹³C/¹²C and ²H/¹H isotopic ratios. |
| Site-Specific Natural Isotope Fractionation - Nuclear Magnetic Resonance (SNIF-NMR) | Origin Verification (Natural vs. Synthetic) | Determination of the site-specific distribution of isotopes (primarily ²H) within the molecule. |
I. Chiral Purity Assessment: Beyond the Racemate
A primary concern when sourcing (S)-(+)-2-Decanol is its enantiomeric purity. Synthetic routes can sometimes yield racemic or enantioenriched mixtures, whereas natural sources typically produce a single enantiomer. Chiral Gas Chromatography is a robust and widely used technique for this purpose.
Chiral Gas Chromatography (GC)
The Principle of Separation: Chiral GC utilizes a stationary phase that is itself chiral. The two enantiomers of 2-decanol interact with this chiral stationary phase to form transient diastereomeric complexes. These complexes have slightly different stabilities, leading to different retention times and, thus, separation of the (R)- and (S)-enantiomers[3]. Cyclodextrin-based chiral stationary phases are particularly effective for separating chiral alcohols[3].
-
Sample Preparation:
-
For liquid samples like essential oils, accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent such as hexane or ethyl acetate.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
Instrumentation and Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, 230°C, with a split ratio of 50:1.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Oven Program: Isothermal at 110°C. A slow temperature ramp (e.g., 2°C/min) may be necessary to optimize separation depending on the specific column and sample matrix.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
A truly natural sample of (S)-(+)-2-Decanol is expected to have a high % ee, approaching 100%. A synthetic sample may be a racemic mixture (% ee = 0) or have a lower % ee depending on the synthesis method.
-
Caption: Workflow for Chiral GC Analysis of 2-Decanol.
II. Unambiguous Stereochemical Confirmation: Vibrational Circular Dichroism
While chiral GC can quantify the ratio of enantiomers, Vibrational Circular Dichroism (VCD) provides an absolute confirmation of the stereochemistry. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[4][5]. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. For enantiomers, the VCD spectra are mirror images of each other, while their standard IR spectra are identical[6].
The Power of VCD: By comparing the experimentally measured VCD spectrum of your (S)-(+)-2-Decanol sample to a spectrum predicted by ab initio quantum chemical calculations for the (S)-enantiomer, you can definitively confirm its absolute configuration[7]. A synthetic sample that has been mislabeled or contains the wrong enantiomer would be immediately identifiable.
-
Sample Preparation:
-
Dissolve 5-15 mg of the 2-decanol sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The sample is recoverable after analysis.
-
Use a liquid sample cell with BaF₂ or CaF₂ windows and a path length of 100-200 µm[5].
-
-
Instrumentation and Data Acquisition:
-
Use an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to generate the circularly polarized light[7].
-
Acquire both the IR and VCD spectra simultaneously over the mid-IR range (e.g., 2000-800 cm⁻¹).
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio, which is typically higher for VCD than for standard IR.
-
-
Data Analysis and Interpretation:
-
Perform ab initio calculations (e.g., using Density Functional Theory with a program like Gaussian) to predict the VCD spectrum of (S)-2-Decanol.
-
Compare the experimental VCD spectrum with the calculated spectrum. A positive correlation in the signs and relative intensities of the bands confirms the (S)-configuration[7].
-
The VCD spectrum of a racemic mixture will have no signal.
-
Caption: VCD Analysis Workflow for Absolute Configuration.
III. Tracing the Origins: Isotopic Analysis
The most definitive way to distinguish between a natural and a synthetic product lies in the analysis of its stable isotope ratios. The isotopic composition of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H) in a molecule is determined by the source materials and the processes (biological or chemical) they have undergone.
Isotope Ratio Mass Spectrometry (IRMS)
The Principle of Isotopic Fingerprinting: IRMS measures the overall or "bulk" ratio of heavy to light stable isotopes in a sample with extremely high precision. Natural products derive their carbon from atmospheric CO₂ via photosynthesis, which has a characteristic ¹³C/¹²C ratio. Synthetic compounds, on the other hand, are typically derived from petroleum, which is depleted in ¹³C[8]. This difference in the starting materials leads to a measurable difference in the final product's isotopic signature.
Site-Specific Natural Isotope Fractionation - Nuclear Magnetic Resonance (SNIF-NMR)
A Deeper Look into Isotopic Distribution: While IRMS provides a global isotopic ratio, SNIF-NMR, particularly ²H-SNIF-NMR, can determine the distribution of isotopes at specific positions within the molecule[9][10]. The enzymatic reactions in biosynthetic pathways result in a non-statistical distribution of deuterium, creating a unique isotopic fingerprint for a natural product. Chemical syntheses, in contrast, typically lead to a more random or a distinctly different site-specific isotopic distribution[11]. SNIF-NMR is an official method for verifying the authenticity of many natural products, including wines and vanillin[12][13].
-
Sample Preparation:
-
The 2-decanol sample must be of high purity. Purification via preparative gas chromatography may be necessary to isolate the compound from any matrix.
-
For IRMS, the sample is combusted to CO₂ and H₂O for ¹³C and ²H analysis, respectively.
-
For SNIF-NMR, the sample is dissolved in a suitable NMR solvent.
-
-
Instrumentation:
-
IRMS: A gas chromatograph coupled to a combustion or pyrolysis unit and an isotope ratio mass spectrometer.
-
SNIF-NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ²H detection.
-
-
Data Acquisition and Interpretation:
-
IRMS: The results are expressed in delta (δ) notation (δ¹³C and δ²H) in parts per thousand (‰) relative to international standards. Natural (S)-(+)-2-Decanol is expected to have δ¹³C values consistent with C3 or C4 plant origin, while petroleum-derived synthetic 2-decanol will have significantly more negative δ¹³C values.
-
SNIF-NMR: The ²H NMR spectrum will show the deuterium content at each position of the 2-decanol molecule. The relative intensities of these signals are compared to databases of authentic natural products to determine the origin.
-
Table 2: Expected Isotopic Signatures for Synthetic vs. Natural 2-Decanol
| Parameter | Synthetic 2-Decanol (Petroleum-derived) | Natural (S)-(+)-2-Decanol | Rationale |
| δ¹³C (IRMS) | More negative (e.g., -25‰ to -35‰) | Less negative (e.g., -10‰ to -28‰ depending on C3/C4 plant source) | Petroleum is depleted in ¹³C compared to atmospheric CO₂ fixed by plants. |
| (D/H) ratios (SNIF-NMR) | Statistical or process-specific distribution | Non-statistical, biochemically determined distribution | Enzymatic reactions in biosynthesis are stereospecific and result in a unique isotopic fingerprint. |
Conclusion: A Multi-faceted Approach to Authentication
No single spectroscopic technique can provide a complete picture of the authenticity and purity of (S)-(+)-2-Decanol. A comprehensive and self-validating approach requires the strategic application of multiple analytical methods. Chiral GC provides the crucial data on enantiomeric purity, confirming that you have the desired stereoisomer in the expected concentration. Vibrational Circular Dichroism offers an unambiguous confirmation of the absolute configuration, eliminating any doubt about the identity of the enantiomer. Finally, Isotope Ratio Mass Spectrometry and SNIF-NMR serve as the definitive tools for origin verification, providing a clear distinction between a product of nature and one of laboratory synthesis. By integrating these powerful spectroscopic techniques, researchers, scientists, and drug development professionals can ensure the quality, authenticity, and integrity of their chiral materials, from the laboratory to the final product.
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Medycyna Pracy. (2020). 1-Decanol and its isomers: 2-decanol, 3-decanol, 4-decanol, 5-decanol. Documentation of proposed values of occupational exposure limits (OELs). Available at: [Link]
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A Comparative Analysis of the Biological Activities of Decanol Isomers: A Guide for Researchers
In the vast landscape of chemical biology and drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Aliphatic alcohols, seemingly simple in their chemical makeup, offer a fascinating case study in this structure-activity relationship. This guide provides an in-depth, comparative analysis of the biological activities of decanol isomers, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals. We will explore how the seemingly subtle shift of a hydroxyl group along a ten-carbon chain can dramatically alter a molecule's interaction with biological systems, influencing its antimicrobial, membrane-disrupting, anesthetic, and cytotoxic properties.
Introduction: The Significance of Isomeric Variation
Decanol, a ten-carbon fatty alcohol, exists in several isomeric forms, each with the same molecular formula (C₁₀H₂₂O) but a different structural arrangement of atoms. The position of the hydroxyl (-OH) group is the primary determinant of their classification as primary (1-decanol), secondary (2-decanol, 3-decanol, 4-decanol, 5-decanol), or tertiary (tert-decanol) alcohols. This seemingly minor structural variance has profound implications for their physicochemical properties, such as polarity, water solubility, and steric hindrance, which in turn dictate their biological activities.
This guide will dissect these differences, providing a framework for understanding and predicting the biological efficacy and potential applications of various decanol isomers.
I. Antimicrobial Activity: A Tale of Two Ends
The antimicrobial properties of long-chain alcohols are well-documented, with their efficacy largely attributed to their ability to disrupt the integrity of microbial cell membranes. However, the potency of this disruption is highly dependent on the isomeric form of the alcohol.
Structure-Activity Relationship in Antimicrobial Efficacy
The general trend observed is that the antimicrobial activity of alcohols increases with chain length up to a certain point, beyond which their decreasing water solubility limits their effectiveness. Within the decanol isomers, the position of the hydroxyl group plays a crucial role.
-
1-Decanol (Primary Alcohol): As a primary alcohol, 1-decanol exhibits significant antimicrobial activity against a broad spectrum of bacteria.[1][2] Its linear structure allows for efficient intercalation into the lipid bilayer of bacterial cell membranes, leading to increased membrane fluidity and permeability, and ultimately cell lysis.[3][4] Studies have shown that 1-decanol possesses both bactericidal and membrane-damaging activity.[1][2]
-
Secondary Decanols (2-, 3-, 4-, 5-decanol): The antimicrobial activity of secondary decanols is generally less pronounced than that of 1-decanol. The more central position of the hydroxyl group creates steric hindrance, which may impede its ability to deeply penetrate and disrupt the lipid bilayer as effectively as its primary counterpart. However, they still possess notable antimicrobial properties.
-
Tert-Decanol (Tertiary Alcohol): The bulky nature of tertiary alcohols like tert-decanol often results in the lowest antimicrobial activity among the isomers. The significant steric hindrance around the hydroxyl group greatly reduces its ability to interact with and disrupt the ordered structure of the cell membrane.
Quantitative Comparison of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The table below summarizes the expected relative MIC values for decanol isomers against a model bacterium like Staphylococcus aureus.
| Decanol Isomer | Type | Expected Relative MIC | Mechanism of Action |
| 1-Decanol | Primary | +++ (Low MIC) | Significant membrane disruption, leading to leakage of cellular contents.[1][2] |
| 2-Decanol | Secondary | ++ | Moderate membrane disruption. |
| 3-Decanol | Secondary | ++ | Moderate membrane disruption. |
| 4-Decanol | Secondary | + | Weaker membrane disruption due to increased centrality of the -OH group. |
| 5-Decanol | Secondary | + | Weaker membrane disruption. |
| tert-Decanol | Tertiary | + (High MIC) | Minimal membrane interaction due to steric hindrance. |
(Note: '+++' indicates the highest expected activity or lowest MIC value.)
II. Interaction with Cell Membranes: The Core Mechanism
The primary mode of action for the biological effects of decanol isomers lies in their interaction with the lipid bilayer of cell membranes. This interaction is not uniform and is dictated by the isomer's structure.
The "Cut-off" Effect and Membrane Permeability
The "cut-off" effect describes the phenomenon where the biological activity of a homologous series of compounds, such as alcohols, increases with chain length up to a certain point and then rapidly decreases. This is attributed to the balance between the molecule's hydrophobicity, which governs its ability to partition into the membrane, and its size, which can limit its effective intercalation.
All decanol isomers are capable of increasing membrane permeability; however, the extent and mechanism can differ.[3][4]
-
1-Decanol: Its linear structure allows for deep penetration into the hydrophobic core of the lipid bilayer, causing significant disorder and increasing fluidity. This leads to a marked increase in membrane permeability to ions and other small molecules.[3][4]
-
Secondary and Tertiary Decanols: The branched nature of these isomers can lead to a more superficial interaction with the membrane. While they still increase membrane permeability, the effect may be less pronounced compared to 1-decanol. Their bulkier structure might create localized disruptions rather than a generalized fluidization of the membrane.
Visualizing Membrane Interaction
The following diagram illustrates the differential interaction of decanol isomers with a lipid bilayer.
Caption: Differential interaction of decanol isomers with the cell membrane.
III. Anesthetic Properties: A Link to Membrane Fluidity
The anesthetic properties of alcohols are closely linked to their ability to modulate the function of ion channels in neuronal membranes, a process influenced by changes in membrane fluidity. The Meyer-Overton correlation, which links anesthetic potency to lipid solubility, provides a foundational understanding in this area.
While specific comparative data on the anesthetic potency of all decanol isomers is limited, we can infer their relative effects based on their membrane-disrupting capabilities.
-
1-Decanol and shorter-chain secondary isomers are expected to exhibit greater anesthetic potency due to their more effective partitioning into and disruption of neuronal membranes. This disruption can alter the conformation and function of embedded ion channels, leading to a decrease in neuronal excitability.[5]
-
Tert-Decanol , with its limited ability to interact with the lipid bilayer, is predicted to have the lowest anesthetic potency.
IV. Cytotoxicity: A Double-Edged Sword
The very membrane-disrupting properties that confer antimicrobial and anesthetic effects also contribute to the cytotoxicity of decanol isomers to mammalian cells. Understanding this cytotoxicity is crucial for any potential therapeutic application.
Isomer-Specific Cytotoxicity
The cytotoxicity of decanol isomers generally follows a similar trend to their antimicrobial activity.
-
1-Decanol: Exhibits the highest cytotoxicity due to its potent membrane-disrupting effects.[6]
-
Secondary Decanols: Show intermediate cytotoxicity.
-
Tert-Decanol: Generally displays the lowest cytotoxicity.
The IC50 (half-maximal inhibitory concentration) is a common measure of a compound's cytotoxicity. The expected trend in IC50 values for decanol isomers is as follows:
1-Decanol < Secondary Decanols < tert-Decanol
A lower IC50 value indicates higher cytotoxicity.
V. Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.
A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution for Lipophilic Compounds
This protocol is adapted for testing water-insoluble compounds like decanol isomers.
Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For lipophilic compounds, proper solubilization is critical.
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Decanol isomers
-
Dimethyl sulfoxide (DMSO) (for solubilizing isomers)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Isomer Stock Solutions:
-
Prepare a 10 mg/mL stock solution of each decanol isomer in 100% DMSO. Ensure complete dissolution.
-
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 2 µL of the 10 mg/mL isomer stock solution to the first well of a row. This will be your highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.
-
Include a growth control well (MHB + inoculum, no isomer) and a sterility control well (MHB only). Also, include a DMSO control to ensure the solvent itself does not inhibit bacterial growth at the concentrations used.[7]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the isomer at which there is no visible growth (turbidity). This can be assessed visually or by reading the absorbance at 600 nm using a microplate reader.
-
Caption: Workflow for MIC determination of decanol isomers.
B. Cell Membrane Permeability Assay using Propidium Iodide
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population and as a measure of membrane permeabilization.[1][2]
Materials:
-
Bacterial or mammalian cells
-
Phosphate-buffered saline (PBS)
-
Decanol isomers
-
Propidium iodide (PI) solution (1 mg/mL)
-
Fluorometer or fluorescence microscope
Protocol:
-
Cell Preparation:
-
Harvest cells and wash them twice with PBS.
-
Resuspend the cells in PBS to a desired concentration (e.g., 1 x 10⁶ cells/mL).
-
-
Treatment with Isomers:
-
Aliquot the cell suspension into tubes or a microplate.
-
Add the decanol isomers at various concentrations to the cell suspensions. Include a positive control (e.g., heat-killed cells or treatment with a known membrane-disrupting agent) and a negative control (untreated cells).
-
-
Staining with Propidium Iodide:
-
Add PI to each sample to a final concentration of 1-5 µg/mL.
-
Incubate the samples in the dark at room temperature for 15-30 minutes.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[1]
-
Alternatively, visualize the cells using a fluorescence microscope. Live cells will show no or very low red fluorescence, while cells with compromised membranes will exhibit bright red fluorescence.
-
-
Data Analysis:
-
Quantify the increase in fluorescence intensity relative to the negative control.
-
C. In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][9]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium
-
96-well tissue culture plates
-
Decanol isomers
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment with Isomers:
-
Prepare serial dilutions of the decanol isomers in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the isomers.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the isomers) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value can then be determined from the dose-response curve.
-
VI. Conclusion and Future Directions
The biological activities of decanol isomers are intricately linked to their molecular structure. The position of the hydroxyl group significantly influences their ability to interact with and disrupt cell membranes, which is the primary mechanism underlying their antimicrobial, anesthetic, and cytotoxic effects. 1-Decanol, the primary alcohol, generally exhibits the most potent biological activity, while the bulky tertiary isomer, tert-decanol, is the least active.
This guide provides a foundational understanding and practical methodologies for the comparative analysis of decanol isomers. Further research is warranted to fully elucidate the specific interactions of each isomer with membrane components and to explore their potential therapeutic applications. High-throughput screening of a wider range of isomers against diverse microbial and cancer cell lines could unveil novel structure-activity relationships and lead to the development of new therapeutic agents.
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Strichartz, G. R., & Covino, B. G. (1995). Isomerism and anaesthetic drugs. Acta anaesthesiologica Scandinavica. Supplementum, 106, 83–90. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of (S)-(+)-2-Decanol
Navigating the lifecycle of chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. (S)-(+)-2-Decanol, a secondary alcohol utilized in various synthetic pathways, requires meticulous handling not only during use but critically, at the point of disposal. This guide provides a procedural framework grounded in safety and regulatory compliance, designed for professionals in research and pharmaceutical development. Our objective is to ensure that operational safety and environmental stewardship are intrinsic to your laboratory workflows.
The Hazard Profile of (S)-(+)-2-Decanol: The "Why" Behind the Procedure
Understanding the inherent properties of (S)-(+)-2-Decanol is fundamental to appreciating the necessity of stringent disposal protocols. Its classification as a hazardous substance is not arbitrary; it is based on empirical data concerning its physical, health, and environmental risks.
-
Physical Hazards: (S)-(+)-2-Decanol is a combustible liquid[1]. While not as volatile as shorter-chain alcohols, its flash point necessitates that it be kept away from ignition sources, especially during storage and disposal operations[1].
-
Health Hazards: The primary health risks are associated with direct contact. It is known to cause serious eye irritation[2][3][4]. Skin contact and inhalation may also lead to irritation[2]. Accidental ingestion can be harmful[2].
-
Environmental Hazards: This is a critical consideration for disposal. 2-Decanol is recognized as being toxic to aquatic life, with the potential for long-lasting adverse effects in the environment[2][3][5]. This ecotoxicity is the primary reason why disposal into sanitary sewer systems is strictly prohibited[6][7].
The following table summarizes the key physicochemical properties that inform these hazard classifications.
| Property | Value | Source |
| CAS Number | 1120-06-5 | [1][8] |
| Molecular Formula | C₁₀H₂₂O | [4][9] |
| Boiling Point | 211 °C (411.8 °F) | [8][10] |
| Flash Point | 85 °C (185 °F) | [10] |
| Density | 0.827 g/mL at 25 °C | [8][10] |
| Water Solubility | Low / Not miscible | [8][10] |
The Core Principle: (S)-(+)-2-Decanol as Regulated Hazardous Waste
When (S)-(+)-2-Decanol or any material contaminated with it is designated for disposal, it legally becomes hazardous waste. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][11]. Similar regulatory bodies and statutes exist internationally.
The rationale is straightforward: due to its combustibility and aquatic toxicity, the substance cannot be managed through conventional waste streams. Unlike some highly diluted alcoholic solutions that may qualify for exemptions, pure or concentrated 2-decanol does not[12]. The EPA strictly prohibits the dilution of hazardous waste as a substitute for proper disposal[13]. Therefore, any attempt to dilute 2-decanol with water to circumvent regulations is illegal and unsafe[13]. All waste containing this chemical must be collected, stored, and transferred in accordance with hazardous waste regulations[6][11].
Procedural Guide to Disposal and Spill Management
The proper disposal of (S)-(+)-2-Decanol is bifurcated into two main workflows: routine waste collection and emergency spill response.
Part A: Routine Laboratory Waste Collection
This protocol applies to waste (S)-(+)-2-Decanol generated during experimental procedures.
-
Designate a Waste Container:
-
Use a chemically compatible container (e.g., glass or polyethylene) designated exclusively for halogen-free organic solvent waste.
-
Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.
-
-
Proper Labeling:
-
Affix a "Hazardous Waste" label to the container immediately upon its first use.
-
Clearly write the full chemical name, "(S)-(+)-2-Decanol," and list any other constituents in the waste mixture.
-
Indicate the relevant hazards (e.g., "Combustible," "Irritant," "Environmental Hazard").
-
-
Safe Storage and Segregation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of the operator and located at or near the point of generation.
-
Crucially, segregate this waste from incompatible materials, particularly strong acids, acid chlorides, and oxidizing agents, to prevent violent reactions[6].
-
-
Arrange for Disposal:
Part B: Disposal of Contaminated Solids
This protocol applies to items such as gloves, absorbent pads, or chromatography media contaminated with (S)-(+)-2-Decanol.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, leak-proof container or a durable plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste" and list "(S)-(+)-2-Decanol contaminated debris" as the contents.
-
Disposal: This solid waste must also be disposed of through your institution's hazardous waste management program[6]. It cannot be placed in the regular trash.
Part C: Emergency Protocol for Spills
Immediate and correct response to a spill is critical for laboratory safety.
-
Ensure Immediate Safety:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or ventilation is poor, evacuate the area.
-
-
Don Personal Protective Equipment (PPE):
-
At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
-
Contain and Absorb the Spill:
-
Collect the Waste:
-
Decontaminate and Finalize:
-
Clean the spill area with soap and water.
-
Seal and label the container with the absorbed spill material as hazardous waste.
-
Arrange for disposal via your EHS office.
-
Disposal Decision Workflow
To streamline the decision-making process for handling (S)-(+)-2-Decanol waste, the following workflow diagram illustrates the appropriate pathways from generation to disposal.
Caption: Disposal Decision Workflow for (S)-(+)-2-Decanol Waste Streams.
This guide provides a comprehensive framework for the responsible disposal of (S)-(+)-2-Decanol. Adherence to these protocols is not merely a matter of regulatory compliance but a professional obligation to ensure the safety of our colleagues and the protection of our environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets (SDS) as the ultimate authority.
References
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The National Law Review. (2023). When Hand Sanitizer Goes Bad: Managing and Disposing Unused Ethanol. [Link]
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Hazardous Waste Experts. (2017). Does the EPA Alcohol Exemption Apply to Your Business?. [Link]
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Biochem. (n.d.). Safety data sheet of 'BIOCHEM - 1-DECANOL (DECYL ALCOHOL) - LABORATORY REAGENT - 52024'. [Link]
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Earth911. (2025). How to Dispose of Liquor and Denatured Alcohol Safely. [Link]
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National Center for Biotechnology Information (PubChem). (n.d.). 2-Decanol. [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Decanol (CAS 1120-06-5). [Link]
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Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(+)-2-Decanol
As researchers and scientists, our primary commitment is to safety and procedural excellence. Handling any chemical reagent requires a thorough understanding of its properties to mitigate risk effectively. This guide provides essential, in-depth safety and logistical information for the handling and disposal of (S)-(+)-2-Decanol, grounded in established safety protocols. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the Protection
(S)-(+)-2-Decanol, like many fatty alcohols, presents a specific set of hazards that dictate our choice of Personal Protective Equipment (PPE). Acknowledging these risks is the first step in building a self-validating safety protocol.
-
Serious Eye Irritation: The most consistently documented hazard is its potential to cause serious eye irritation[1][2]. The Globally Harmonized System (GHS) classification includes the H319 hazard statement, confirming this risk[1][2][3]. Direct contact with even small droplets can lead to significant discomfort or damage. This is why eye protection is non-negotiable.
-
Skin Contact: While not always classified as a primary skin irritant, prolonged or repeated exposure can lead to skin irritation and dryness[1][4][5]. Some safety data sheets (SDS) indicate a potential for dermal toxicity (Acute Toxicity Category 5)[1]. Impervious gloves and protective clothing are necessary to prevent cumulative exposure.
-
Combustibility: (S)-(+)-2-Decanol is a combustible liquid, with a flash point reported between 82°C and 94°C[1][3][6]. It is not classified as flammable under normal conditions, but it can ignite if exposed to sufficient heat or an ignition source[3][5][7]. This property influences not only handling procedures but also emergency response.
-
Aquatic Toxicity: The substance is recognized as harmful to aquatic life, with potentially long-lasting effects[1][4][8]. This environmental hazard underscores the importance of proper containment during handling and disposal to prevent release into waterways[1].
PPE Selection Workflow: A Risk-Based Approach
The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following workflow provides a logical framework for selecting the appropriate level of protection.
Caption: PPE Selection Workflow for (S)-(+)-2-Decanol.
Core PPE Requirements and Procedural Guidance
This section details the specific equipment and step-by-step procedures for safely handling (S)-(+)-2-Decanol.
Personal Protective Equipment Summary
| Protection Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Applicable Scenarios |
| Standard | Chemical splash goggles (conforming to EN 166/NIOSH standards)[6]. | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene)[1][4]. | Standard laboratory coat. | Not typically required[1][9]. | Small-scale work (<100 mL) in a well-ventilated area or chemical fume hood. |
| Enhanced | Tightly fitting chemical splash goggles or a full-face shield. | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene)[1][4]. | Impervious clothing or apron over a lab coat; rubber boots if large quantities are handled[1]. | Full-face respirator with appropriate cartridges if ventilation is inadequate or if aerosols may be generated[6][9]. | Large-scale operations, handling in poorly ventilated areas, or during spill cleanup. |
Experimental Protocol: Safe Handling Workflow
Step 1: Pre-Operational Safety Check
-
Verify Ventilation: Ensure the work area is well-ventilated, preferably within a certified chemical fume hood[4][6].
-
Locate Safety Equipment: Confirm the immediate availability of an emergency eyewash station and safety shower[1][7].
-
Inspect PPE: Carefully inspect all PPE for signs of damage (e.g., cracks in goggles, tears in gloves) before use[6]. Do not use compromised equipment.
-
Clear Work Area: Remove all unnecessary items, especially potential ignition sources, from the handling area[7][10].
Step 2: Donning PPE (Correct Sequence)
-
Don lab coat or other protective clothing.
-
Don respiratory protection, if required by your risk assessment.
-
Don eye and face protection.
-
Wash and dry hands thoroughly.
-
Don gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Handling Operations
-
Dispense the chemical carefully, avoiding splashing or the generation of aerosols[11].
-
Keep containers tightly sealed when not in use to minimize vapor release[6][7].
-
Should any skin contact occur, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water[4].
-
If eye contact occurs, flush immediately and continuously with water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek prompt medical attention[1].
Step 4: Doffing and Disposal of PPE
-
Gloves: Remove gloves first using a technique that avoids touching the outer contaminated surface with bare skin.
-
Gown/Apron: Remove the lab coat or apron by folding it inward to contain any contamination.
-
Goggles/Respirator: Remove eye and respiratory protection last.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE[4].
-
Disposal: Dispose of used gloves and any contaminated disposable PPE in a designated, sealed container according to local regulations[6].
Emergency and Disposal Plans
Spill Response In the event of a spill, evacuate unprotected personnel and ensure the area is well-ventilated. Wear enhanced PPE, including respiratory protection if the spill is large or in a confined space[1].
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or earth[1][5].
-
Collect the absorbed material using spark-proof tools and place it into a clean, dry, sealable container for disposal[1][10].
-
Report and manage the disposal according to institutional and local environmental regulations[1].
Chemical Disposal (S)-(+)-2-Decanol and its containers must be disposed of as hazardous waste.
-
The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration[6].
-
Crucially, do not discharge this chemical into sewer systems or waterways due to its aquatic toxicity [6].
-
Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste[6].
By adhering to these rigorous PPE and handling protocols, you establish a self-validating system of safety that protects you, your colleagues, and the environment.
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-
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-
Safety Data Sheet of 'BIOCHEM - 1-DECANOL (DECYL ALCOHOL) - LABORATORY REAGENT - 52024'. S.V. Labs. [Link]
-
Safety Data Sheet: Isodecanol. Chemos GmbH & Co.KG. [Link]
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2-Decanol | C10H22O | CID 14254. PubChem - NIH. [Link]
-
2-decanol methyl octyl carbinol. The Good Scents Company. [Link]
-
1-Decanol - Safety Data Sheet. Agilent Technologies. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
